molecular formula C11H11NO3 B1199682 5-Methoxyindoleacetic acid CAS No. 3471-31-6

5-Methoxyindoleacetic acid

Numéro de catalogue: B1199682
Numéro CAS: 3471-31-6
Poids moléculaire: 205.21 g/mol
Clé InChI: COCNDHOPIHDTHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methoxyindole-3-acetic acid is a member of the class of indole-3-acetic acids in which the hydrogen at position 5 of indole-3-acetic acid has been replaced by a methoxy group. It has a role as a Brassica napus metabolite, a human urinary metabolite, an antibacterial agent, a marine xenobiotic metabolite, a carcinogenic agent and a rat metabolite. It is a member of indole-3-acetic acids and an aromatic ether.
5-Methoxyindole-3-acetic acid has been reported in Daphnia pulex and Solanum lycopersicum with data available.
serotonin metabolite

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCNDHOPIHDTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188268
Record name 5-Methoxyindoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxyindoleacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3471-31-6
Record name 5-Methoxyindoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3471-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyindoleacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxyindoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxyindol-3-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYINDOLEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSN7CK6ETH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxyindoleacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004096
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Methoxyindoleacetic acid (5-MIAA), a significant metabolite of melatonin. The document details both the biological and chemical synthesis routes, offering structured data, experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.

Biological Synthesis of this compound

The biosynthesis of 5-MIAA is intrinsically linked to the metabolic pathway of serotonin and melatonin. The key enzymatic conversion involves the O-methylation of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin.

Signaling Pathway

The primary enzyme responsible for the final step in 5-MIAA biosynthesis is Hydroxyindole-O-methyltransferase (HIOMT) , also known as N-acetylserotonin O-methyltransferase (ASMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 5-HIAA.

Biological Synthesis of this compound Biological Synthesis of this compound serotonin Serotonin five_hiaa 5-Hydroxyindoleacetic Acid (5-HIAA) serotonin->five_hiaa Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase (ALDH) five_miaa This compound (5-MIAA) five_hiaa->five_miaa Hydroxyindole-O-methyltransferase (HIOMT) sam S-Adenosyl-L-methionine (SAM) sah S-Adenosyl-L-homocysteine (SAH) sam->sah

Biosynthetic pathway of this compound.
Quantitative Data

While 5-HIAA is a substrate for HIOMT, studies have indicated that it is a relatively poor one compared to other hydroxyindoles like N-acetylserotonin.[1] The enzymatic activity is tissue and species-dependent.[1]

EnzymeSubstrateApparent KmVmaxSource
HIOMTN-acetylserotonin~10 µM~40 fmol/h/mg proteinMouse Retina[2]
HIOMT5-Hydroxyindoleacetic AcidData not readily availableLower than for N-acetylserotoninGeneral Observation[1]
Experimental Protocol: In Vitro HIOMT Activity Assay

This protocol is adapted from methods used for measuring HIOMT activity with various substrates and can be applied to the synthesis of 5-MIAA from 5-HIAA.[2]

Materials:

  • Purified or recombinant HIOMT enzyme

  • 5-Hydroxyindoleacetic acid (5-HIAA)

  • S-adenosyl-L-methionine (SAM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.9)

  • Quenching solution (e.g., 0.1 M HCl)

  • HPLC system with a C18 column and a fluorescence or UV detector

  • This compound standard

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Phosphate buffer

    • HIOMT enzyme solution

    • 5-HIAA solution (e.g., to a final concentration of 1 mM)

  • Initiation of Reaction: Initiate the reaction by adding SAM solution (e.g., to a final concentration of 0.5 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding the quenching solution.

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet any precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject a known volume of the supernatant into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid) to separate the product (5-MIAA) from the substrate (5-HIAA).

    • Detect the compounds using a fluorescence detector (e.g., excitation at 280 nm, emission at 340 nm) or a UV detector.

  • Quantification: Quantify the amount of 5-MIAA produced by comparing the peak area to a standard curve generated with known concentrations of a 5-MIAA standard.

Chemical Synthesis of this compound

The chemical synthesis of 5-MIAA can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach for constructing the indole ring system.

Fischer Indole Synthesis Pathway

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole.[3][4][5] For the synthesis of 5-methoxyindole-3-acetic acid, p-methoxyphenylhydrazine is reacted with a suitable four-carbon carbonyl compound containing a carboxylic acid or a precursor group. A common precursor for the acetic acid side chain is succinaldehydic acid or a protected form thereof.[5]

Fischer Indole Synthesis of this compound Fischer Indole Synthesis of this compound p_methoxyphenylhydrazine p-Methoxyphenylhydrazine hydrazone Hydrazone Intermediate p_methoxyphenylhydrazine->hydrazone succinaldehydic_acid Succinaldehydic Acid succinaldehydic_acid->hydrazone five_miaa This compound hydrazone->five_miaa Acid Catalyst (e.g., H₂SO₄, PPA)

Fischer indole synthesis pathway for 5-MIAA.
Quantitative Data

The yields of the Fischer indole synthesis can vary significantly depending on the specific reagents, catalyst, and reaction conditions used.

Starting MaterialsCatalystSolventTemperature (°C)Yield (%)Reference
p-Methoxyphenylhydrazine, Succinaldehydic acidPolyphosphoric acid (PPA)-~10050-70 (estimated)General Fischer Indole[3]
5-Bromoindole, Sodium methoxide, Cu(I) catalyst-Methanol80-120>95 (for 5-methoxyindole)[6]

Note: The first entry is an estimation based on typical Fischer indole synthesis yields. The second entry is for the synthesis of the precursor 5-methoxyindole, which can then be further functionalized to 5-MIAA.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of 5-MIAA via the Fischer indole synthesis.[3][5]

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Succinaldehydic acid (or a suitable precursor like γ-aminobutyric acid, which can be converted to the aldehyde in situ)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid in ethanol)

  • Sodium acetate (if starting from the hydrochloride salt)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (if not in situ):

    • Dissolve p-methoxyphenylhydrazine hydrochloride and sodium acetate in ethanol.

    • Add succinaldehydic acid and stir the mixture at room temperature for 1-2 hours.

    • The hydrazone may precipitate and can be collected by filtration.

  • Indolization:

    • Add the hydrazone (or the mixture from step 1) to polyphosphoric acid.

    • Heat the mixture to approximately 100°C and stir for 1-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture and pour it onto ice-water.

    • Neutralize the mixture with a sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 5-MIAA by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, gradually increasing the polarity.[7][8][9]

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.[7][10][11][12]

Purification and Characterization

Purification Methods
  • Column Chromatography: A standard method for purifying the crude product from chemical synthesis. Silica gel is a common stationary phase, with a mobile phase gradient of hexane and ethyl acetate.[7][8][9]

  • Recrystallization: An effective method for obtaining high-purity crystalline 5-MIAA. Suitable solvent systems include ethanol/water and ethyl acetate/hexane.[7][10][11][12]

Purification Workflow Purification Workflow cluster_recrystallization Recrystallization cluster_chromatography Chromatography crude Crude 5-MIAA dissolve Dissolve in minimum hot solvent crude->dissolve column Column Chromatography crude->column Silica gel, Hexane/EtOAc gradient cool Slow cooling dissolve->cool filter Filter crystals cool->filter pure Pure 5-MIAA filter->pure column->pure

General purification workflows for 5-MIAA.
Analytical Methods for Quantification and Characterization

Accurate quantification and structural confirmation are critical. HPLC and GC-MS are commonly employed for these purposes.

TechniqueSample PreparationTypical ConditionsDetection
HPLC-UV/Fluorescence Dissolve in mobile phase, filter.C18 column; Acetonitrile/water gradient with 0.1% formic acid.UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 340 nm)
GC-MS Derivatization (e.g., silylation with BSTFA or methylation with diazomethane) is required to increase volatility.[13][14][15][16][17][18][19]Capillary column (e.g., DB-5ms); Temperature programming.Mass Spectrometry (EI or CI)

Experimental Protocol: GC-MS Analysis of 5-MIAA (with Derivatization)

This protocol outlines a general method for the analysis of 5-MIAA using GC-MS, which requires a derivatization step.[13][14][18]

Materials:

  • Sample containing 5-MIAA

  • Internal standard (e.g., deuterated 5-MIAA)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a dried sample extract, add an internal standard.

    • Add anhydrous pyridine to dissolve the sample.

  • Derivatization:

    • Add the derivatization agent (BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of 5-MIAA.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the analytes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and the characteristic ions of the derivatized 5-MIAA are monitored.

  • Quantification:

    • Quantify 5-MIAA based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve.

Spectroscopic Data
TechniqueKey Data Points
¹H NMR (DMSO-d₆)δ (ppm): ~10.7 (s, 1H, NH), ~7.2 (d, 1H), ~7.0 (d, 1H), ~6.7 (dd, 1H), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂)[20]
¹³C NMR Characteristic peaks for the indole ring, methoxy group, and acetic acid side chain.[20]
Mass Spectrometry (EI) Molecular ion (M⁺) at m/z 205, and characteristic fragment ions.[21]

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to optimize the described protocols for their particular applications.

References

5-Methoxyindoleacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methoxyindoleacetic Acid: Chemical Properties, Structure, and Biological Significance

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is an indole compound that serves as a metabolite of melatonin and is found in the pineal gland.[1] It belongs to the class of indole-3-acetic acid derivatives, which are characterized by an acetic acid group attached to the third carbon of the indole ring system.[2] This compound has garnered interest within the scientific community for its diverse biological activities, including antibacterial properties and its potential to function as both a pro-oxidant and an antioxidant.[3] Furthermore, 5-MIAA is utilized as a chemical reagent and a precursor in the synthesis of various pharmacologically active molecules, such as antitumor agents and selective COX-2 inhibitors.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and known biological pathways for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound is defined by an indole core, with a methoxy group (-OCH₃) substituted at the 5th position and an acetic acid (-CH₂COOH) group at the 3rd position.

  • IUPAC Name: 2-(5-methoxy-1H-indol-3-yl)acetic acid[5]

  • SMILES: COC1=CC=C2NC=C(CC(O)=O)C2=C1[1]

  • InChI: InChI=1S/C11H11NO3/c1-15-8-2-3-10-9(5-8)7(6-12-10)4-11(13)14/h2-3,5-6,12H,4H2,1H3,(H,13,14)[5]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₁NO₃[1][3][5]
Molecular Weight 205.21 g/mol [1][3][5]
Appearance White solid / Crystalline solid[1][6]
Melting Point 145-148 °C (decomposes)[4]
Solubility DMSO: 88 mg/mL (428.83 mM) DMF: 20 mg/mL Ethanol: 10 mg/mL DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1][6]
Storage Temperature Powder: -20°C for 3 years In solvent: -80°C for 1 year[1][3]
CAS Number 3471-31-6[1][4][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Two common synthetic routes for indole derivatives like 5-MIAA are outlined below.

1. Synthesis from 5-Bromoindole (Ullmann Condensation Approach)

This method involves the methoxylation of a bromo-substituted indole precursor.

  • Step 1: Reaction Setup: In a suitable reaction vessel, 5-bromoindole is combined with a 30% solution of sodium methoxide in methanol.[7][8]

  • Step 2: Catalysis: A copper-based catalyst system, such as cuprous bromide (CuBr) and a nitrogen-containing ligand like phenanthroline, is introduced to the mixture at room temperature.[7][8]

  • Step 3: Heating and Monitoring: The reaction mixture is heated to a temperature between 80-120°C and maintained for 5-10 hours. The progress of the reaction is monitored using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Step 4: Workup and Purification: Upon completion, the mixture is cooled, and the methanol is removed via distillation under reduced pressure. The resulting residue is then purified through extraction and recrystallization to yield the 5-methoxyindole product, which can be further modified to produce 5-MIAA.[8]

2. Synthesis from 2-Nitrophenylacetic Acid Derivative

This multi-step approach builds the indole ring system through reduction and cyclization.

  • Step 1: Preparation of 5-methoxy-2-nitrophenylacetic acid: The synthesis begins with the appropriate substituted o-nitrophenylacetic acid.[9]

  • Step 2: Reductive Cyclization: The nitro-substituted intermediate is dissolved in anhydrous methanol. A slurry of 10% palladium on activated carbon is added as a catalyst, followed by the addition of ammonium formate.[7][9]

  • Step 3: Reaction Execution: The mixture is stirred at room temperature for approximately one hour. This step involves the reduction of the nitro group to an amine, which subsequently undergoes intramolecular cyclization to form the indole ring.[7][9]

  • Step 4: Isolation: The reaction mixture is filtered through a bed of Celite to remove the palladium catalyst. The filtrate is then processed to isolate the final product, which can be purified by recrystallization.[9]

Analytical Methodologies

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of indoleacetic acid derivatives in biological matrices.

LC-MS/MS Protocol for Analysis in Urine/Plasma

This generalized protocol is based on established methods for the closely related analyte, 5-hydroxyindoleacetic acid (5-HIAA).[10][11][12]

  • Step 1: Sample Preparation: Biological samples (e.g., urine or plasma) are prepared using a simple "dilute-and-shoot" method or protein precipitation.[10][12] For urine, this may involve a 1:1 dilution with a suitable buffer.[13] For plasma, protein precipitation is achieved by adding a solvent like acetonitrile.[12] A stable isotope-labeled internal standard (e.g., 5-HIAA-d5) is added to correct for matrix effects and procedural losses.[10]

  • Step 2: Chromatographic Separation: The prepared sample is injected into an LC system. Separation is achieved using a reversed-phase analytical column (e.g., C18).[10][12] A gradient elution with a mobile phase, typically consisting of an aqueous component with an acid (like formic acid) and an organic solvent (like methanol or acetonitrile), is used to separate the analyte from other matrix components.

  • Step 3: Mass Spectrometry Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in positive ion mode.[10][13]

  • Step 4: Quantification: The analyte is quantified using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard to ensure specificity and accurate quantification.[10][12]

Biological Activity and Signaling Pathways

This compound is a metabolite within the tryptophan metabolic pathway.[2] Tryptophan is an essential amino acid that is converted into several biologically active molecules, including serotonin and melatonin. 5-MIAA is formed from melatonin.[1] While the direct signaling pathways of 5-MIAA are not as extensively characterized as those of its parent compounds, related 5-methoxyindole structures have been shown to influence key cellular processes. For instance, certain indole derivatives can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation, and can also control the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[14][15]

Visualizations

The following diagrams illustrate the metabolic origin of 5-MIAA and a typical analytical workflow.

Tryptophan_Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH Melatonin Melatonin Serotonin->Melatonin AANAT, ASMT MIAA 5-Methoxyindoleacetic Acid (5-MIAA) Melatonin->MIAA Metabolism

Caption: Simplified metabolic pathway from Tryptophan to 5-MIAA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Dilution Dilution & Internal Std Addition Sample->Dilution Filtration Centrifugation/ Filtration Dilution->Filtration LC HPLC Separation (C18 Column) Filtration->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for LC-MS/MS analysis.

References

The Enigmatic Role of 5-Methoxyindoleacetic Acid in Plant Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-acetic acid (IAA) is unequivocally the most crucial natural auxin, orchestrating a vast array of developmental and physiological processes in plants. Its biosynthesis, metabolism, and signaling pathways have been the subject of extensive research, forming a cornerstone of plant biology. This technical guide delves into the established principles of IAA's function and explores the less-understood world of its substituted analogue, 5-methoxyindoleacetic acid (5-MeO-IAA). While identified as a metabolite in certain plant species, the specific biological role of 5-MeO-IAA remains largely enigmatic. This document provides a comprehensive overview of auxin biology, discusses the structure-activity relationships of auxin analogues, and presents detailed experimental protocols that can be adapted for the study of novel auxin-like compounds. The information herein is intended to serve as a foundational resource for researchers investigating auxin signaling and for professionals in drug development exploring the potential of auxin-related molecules.

The Central Role of Indole-3-Acetic Acid (IAA) in Plant Life

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, influencing virtually every aspect of their growth and development.[1] From embryogenesis to senescence, IAA acts as a master regulator, controlling processes such as cell elongation, division, and differentiation.[2][3]

Biosynthesis of IAA

Plants primarily synthesize IAA from the amino acid tryptophan through several redundant pathways, with the indole-3-pyruvic acid (IPyA) pathway being the most prominent.[4] This two-step pathway first involves the conversion of tryptophan to IPyA by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases.[5] While other tryptophan-dependent and -independent pathways exist, the IPyA pathway is considered the major route for IAA biosynthesis in most plants.[4]

Diagram: Tryptophan-Dependent IAA Biosynthesis Pathways

IAA_Biosynthesis Tryptophan Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA TAA/TAR TAM Tryptamine Tryptophan->TAM TDC IAN Indole-3-acetonitrile Tryptophan->IAN IAM Indole-3-acetamide Tryptophan->IAM IAA Indole-3-acetic acid IPA->IAA YUC TAM->IAA IAN->IAA NIT IAM->IAA

Caption: Major tryptophan-dependent pathways for IAA biosynthesis in plants.

Metabolism and Homeostasis of IAA

The precise spatial and temporal distribution of IAA is critical for proper plant development. This is achieved through a combination of polar transport and metabolic processes that regulate the levels of active IAA.[6] IAA can be reversibly inactivated by conjugation to sugars or amino acids, forming storage forms that can be hydrolyzed to release free IAA when needed.[7] Irreversible inactivation occurs through oxidation, primarily to 2-oxindole-3-acetic acid (oxIAA).[5]

The Canonical Auxin Signaling Pathway

The perception and transduction of the auxin signal are mediated by a well-defined nuclear pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), thereby preventing the transcription of auxin-responsive genes.[3] When auxin levels rise, it acts as a "molecular glue," promoting the interaction between Aux/IAA proteins and the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate or repress the expression of target genes that drive auxin-mediated physiological responses.[9]

Diagram: Canonical Auxin Signaling Pathway

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Aux/IAA Aux/IAA ARF ARF Aux/IAA->ARF Binds and represses Gene_Expression_Off Auxin-responsive genes ARF->Gene_Expression_Off Transcription OFF Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Aux/IAA_degraded Aux/IAA SCF->Aux/IAA_degraded Ubiquitination Proteasome 26S Proteasome ARF_active ARF Gene_Expression_On Auxin-responsive genes ARF_active->Gene_Expression_On Transcription ON Aux/IAA_degraded->Proteasome Degradation

Caption: Simplified model of the canonical auxin signaling pathway.

This compound (5-MeO-IAA): An Uncharted Territory in Plant Science

While IAA holds the spotlight in auxin research, the roles of its substituted derivatives are far less understood. This compound (5-MeO-IAA) is a methoxylated form of IAA that has been identified as a metabolite in Brassica napus and Solanum lycopersicum. However, comprehensive studies detailing its specific biological functions in plants are currently lacking.

Potential Biosynthesis and Metabolism

The biosynthetic pathway of 5-MeO-IAA in plants has not been elucidated. It is plausible that it could be synthesized from a methoxylated tryptophan precursor or through the modification of IAA itself by an O-methyltransferase. The presence of IAA carboxyl methyltransferases in plants, which convert IAA to methyl-IAA, suggests that enzymatic modifications of the IAA molecule are a part of auxin homeostasis.[10][11] Similarly, the metabolic fate of 5-MeO-IAA in plants is unknown.

Hypothetical Biological Activity based on Structure-Activity Relationships

The biological activity of auxin and its analogues is intrinsically linked to their chemical structure. Key features for auxin activity include a planar aromatic ring and a carboxyl group-containing side chain.[12] The presence of a methoxy group at the 5-position of the indole ring in 5-MeO-IAA could potentially alter its binding affinity to the TIR1/AFB receptors, its transport characteristics, and its metabolic stability.

Structure-activity relationship studies of various synthetic auxins have shown that substitutions on the aromatic ring can significantly impact their physiological effects.[13][14] For instance, a halogen at the 4-position of the phenoxyacetic acid ring is important for the auxinic activity of 2,4-D.[14] Therefore, the methoxy group in 5-MeO-IAA could either enhance or diminish its auxin activity, or confer novel biological functions. Further research is required to determine its precise role.

Quantitative Data on Auxin Effects

While specific quantitative data for 5-MeO-IAA is not available in the literature, the effects of IAA on various plant growth parameters are well-documented and can serve as a benchmark for future comparative studies.

Plant SpeciesIAA ConcentrationObserved EffectReference
Zea mays (Maize)0.01 mmol/LSignificant increase in plant height, shoot and root biomass under cadmium stress.[15]
Zea mays (Maize)0.1 - 2.5 mmol/LSignificant decrease in root biomass and root length under cadmium stress.[15]
Allium cepa (Onion)VariousConcentration-dependent increase in fresh bulb weight and phenolic compounds.[16]
Medicago x varia (Alfalfa)Not specifiedApplication of a mixture with cytokinin during the vegetative stage was most effective.[17]

Experimental Protocols

The following protocols for the extraction, purification, and quantification of IAA from plant tissues can be adapted for the study of 5-MeO-IAA.

Extraction and Purification of Indolic Compounds

This protocol is a general guideline and may require optimization for different plant tissues and for the specific analysis of 5-MeO-IAA.

  • Tissue Homogenization:

    • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add an appropriate internal standard (e.g., ¹³C₆-IAA for IAA analysis) to the homogenized tissue.

    • Extract the powder with a suitable solvent, such as 80% methanol or an isopropanol/imidazole buffer.

    • Incubate on ice and then centrifuge to pellet the debris.

  • Solid-Phase Extraction (SPE):

    • The supernatant can be purified using SPE cartridges to remove interfering compounds. C18 or Oasis HLB cartridges are commonly used for auxin extraction.

    • Condition the cartridge with methanol and then equilibrate with the extraction buffer.

    • Load the sample and wash with a non-eluting solvent.

    • Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the quantification of auxins.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for IAA.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for the analyte and the internal standard.

Diagram: Experimental Workflow for Auxin Analysis

Auxin_Analysis_Workflow Start Plant Tissue Sample Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A general workflow for the extraction and quantification of auxins from plant tissues.

Future Directions and Conclusion

The biological role of this compound in plants represents a significant knowledge gap in the field of auxin biology. While it has been identified in some plant species, its function as a potential plant growth regulator, its biosynthetic and metabolic pathways, and its interaction with the canonical auxin signaling machinery remain to be elucidated. The study of substituted auxin analogues like 5-MeO-IAA is crucial for a deeper understanding of the structure-activity relationships that govern auxin responses. Future research should focus on:

  • Systematic screening for the presence of 5-MeO-IAA across a wider range of plant species to determine its prevalence.

  • Comparative physiological assays to evaluate the auxin-like activity of 5-MeO-IAA relative to IAA in various bioassays (e.g., root elongation, hypocotyl elongation, and gene expression analysis).

  • Biochemical studies to identify potential enzymes involved in the biosynthesis and metabolism of 5-MeO-IAA.

  • Molecular modeling and in vitro binding assays to investigate the interaction of 5-MeO-IAA with the TIR1/AFB auxin co-receptors.

Unraveling the role of 5-MeO-IAA and other substituted auxins will not only expand our fundamental knowledge of plant hormone biology but may also open new avenues for the development of novel plant growth regulators and herbicides. The experimental frameworks and foundational knowledge presented in this guide provide a solid starting point for researchers embarking on this exciting area of investigation.

References

5-Methoxyindoleacetic Acid: A Key Melatonin Metabolite in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoleacetic acid (5-MIAA) is a significant metabolite of the neurohormone melatonin, and is also formed from the neurotransmitter serotonin. Historically considered a minor byproduct, emerging evidence highlights its potential role in various physiological and pathological processes, including inflammation and carcinogenesis. This technical guide provides a comprehensive overview of 5-MIAA, focusing on its biochemical pathways, physiological significance, and analytical methodologies. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing indoleamine.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), primarily synthesized by the pineal gland, is renowned for its role in regulating circadian rhythms. Its metabolism is complex, yielding a variety of downstream molecules. Among these, this compound (5-MIAA) has garnered increasing interest. While not as extensively studied as the primary melatonin metabolite, 6-sulfatoxymelatonin, 5-MIAA's structural similarity to the anti-inflammatory drug indomethacin and its own biological activities suggest it is more than an inert waste product. This guide will delve into the current understanding of 5-MIAA, providing the necessary technical details for its study in research and clinical settings.

Biochemical Pathways of 5-MIAA Formation

5-MIAA is synthesized through two primary pathways originating from melatonin and serotonin.

2.1. Metabolism from Melatonin:

The conversion of melatonin to 5-MIAA involves a two-step enzymatic process. First, melatonin is deacetylated by an aryl acylamidase to form 5-methoxytryptamine (5-MT). Subsequently, 5-MT is oxidatively deaminated by monoamine oxidase (MAO), primarily MAO-A, to produce an unstable intermediate, 5-methoxyindole-3-acetaldehyde. This aldehyde is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield 5-MIAA.

2.2. Metabolism from Serotonin:

An alternative pathway for 5-MIAA synthesis begins with the neurotransmitter serotonin (5-hydroxytryptamine). Serotonin can be deaminated by MAO to form 5-hydroxyindole-3-acetaldehyde, which is then oxidized by ALDH to 5-hydroxyindoleacetic acid (5-HIAA), the major urinary metabolite of serotonin.[1] Finally, 5-HIAA can be O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce 5-MIAA.[2] It is important to note that the daily excretion pattern of 5-MIAA does not consistently correlate with that of 6-hydroxymelatonin, suggesting that a significant portion of urinary 5-MIAA may not originate from melatonin.[3]

Melatonin_Metabolism Melatonin Melatonin 5-Methoxytryptamine 5-Methoxytryptamine Melatonin->5-Methoxytryptamine Aryl Acylamidase Serotonin Serotonin 5-Hydroxyindoleacetic Acid (5-HIAA) 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->5-Hydroxyindoleacetic Acid (5-HIAA) MAO, ALDH 5-Methoxyindole-3-acetaldehyde 5-Methoxyindole-3-acetaldehyde 5-Methoxytryptamine->5-Methoxyindole-3-acetaldehyde MAO 5-MIAA 5-MIAA 5-Hydroxyindoleacetic Acid (5-HIAA)->5-MIAA HIOMT 5-Methoxyindole-3-acetaldehyde->5-MIAA ALDH

Figure 1: Biochemical pathways leading to the formation of 5-MIAA.

Physiological and Pathophysiological Roles

The physiological significance of 5-MIAA is an active area of investigation. Its most notable reported function is its involvement in inflammatory processes and tumorigenesis.

3.1. Anti-inflammatory Activity and COX-2 Inhibition:

Several 5-methoxyindole metabolites of L-tryptophan, including 5-MIAA, have been shown to control the expression of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6] The proposed mechanism involves the inhibition of COX-2 transcriptional activation.[4] This anti-inflammatory action is of significant interest, as chronic inflammation is a hallmark of many diseases, including cancer.

COX2_Inhibition_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell Stimuli Stimuli NF-kB_Pathway NF-κB Signaling Pathway Stimuli->NF-kB_Pathway Activates COX2_Gene COX-2 Gene (PTGS2) NF-kB_Pathway->COX2_Gene Induces Transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Metabolized by Inflammation Inflammation Prostaglandins->Inflammation 5-MIAA 5-MIAA 5-MIAA->COX2_Gene Inhibits Transcription

Figure 2: Proposed signaling pathway for 5-MIAA-mediated inhibition of COX-2 expression.

3.2. Role in Cancer:

Elevated urinary excretion of 5-MIAA has been observed in patients with cancers of the stomach, rectum, and lung.[1] In some instances, a correlation was found between high urinary levels of 5-MIAA and 5-HIAA.[1] The exact role of 5-MIAA in cancer is not fully elucidated and could be complex, potentially involving both pro- and anti-tumorigenic effects depending on the context. Its ability to modulate COX-2 is particularly relevant, as COX-2 is overexpressed in many cancers and contributes to tumor growth and metastasis.

Quantitative Data

The concentration of 5-MIAA can be measured in various biological fluids. The following tables summarize available quantitative data.

Table 1: 5-MIAA Levels in Human Urine

PopulationMean ± SD (μ g/day )Analytical MethodReference
Normal Subjects (n=3)4.77 ± 2.25GC-MS[3]

Table 2: 5-HIAA Reference Ranges (as a related metabolite)

Biological FluidConditionConcentrationReference
24-hour UrineNormal2-9 mg/24h[7]
PlasmaNormal (Fasting)< 22 ng/mL[8]
Cerebrospinal Fluid (CSF)Healthy Volunteers93.3 ± 33.6 nmol/L[9]
Cerebrospinal Fluid (CSF)Parkinson's Disease15.8 µg/L (median)[10]
Cerebrospinal Fluid (CSF)Multiple System Atrophy13.6 µg/L (median)[10]

Note: Data for 5-MIAA in plasma and CSF is limited in the literature. The provided 5-HIAA data serves as a reference for a structurally related and biochemically linked metabolite.

Experimental Protocols

Accurate and reliable quantification of 5-MIAA is crucial for research. Below are detailed methodologies for its analysis.

5.1. Sample Collection and Storage:

  • Urine: For 24-hour urine collection, subjects should be instructed to discard the first morning void and then collect all subsequent urine for the next 24 hours in a container with an appropriate preservative (e.g., boric acid or stored at 4°C). Aliquots should be stored at -80°C until analysis.

  • Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) within one hour of collection and stored at -80°C.

  • Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene tubes. Samples should be immediately placed on ice and centrifuged to remove any cellular debris. The supernatant should be stored at -80°C.

5.2. Extraction of 5-MIAA from Urine (for GC-MS/LC-MS)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Thaw frozen urine samples at room temperature. Centrifuge at 2000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 1 mL of urine supernatant, add an appropriate internal standard (e.g., deuterated 5-MIAA).

  • Hydrolysis (Optional, for total 5-MIAA): To hydrolyze conjugated 5-MIAA, adjust the pH to ~1.0 with HCl and heat at 100°C for 30 minutes. Cool the sample before proceeding.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water.

    • Elute 5-MIAA with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS).

5.3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile. Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) of characteristic ions for 5-MIAA and the internal standard.

5.4. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for 5-MIAA and the internal standard.

5.5. Monoamine Oxidase (MAO) Activity Assay

This is a general protocol for a fluorometric assay.

  • Sample Preparation: Homogenize tissue samples in assay buffer and centrifuge to obtain the supernatant containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the MAO substrate (e.g., tyramine), a fluorometric probe (e.g., Amplex Red), and horseradish peroxidase in the assay buffer.

  • Assay Procedure:

    • Add the sample to a 96-well plate.

    • To distinguish between MAO-A and MAO-B activity, pre-incubate separate samples with specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B).

    • Initiate the reaction by adding the reaction mixture.

  • Measurement: Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C. The rate of fluorescence increase is proportional to the MAO activity.

5.6. Aldehyde Dehydrogenase (ALDH) Activity Assay

This is a general protocol for a spectrophotometric assay.

  • Sample Preparation: Prepare a cytosolic extract from tissue or cell samples.

  • Reaction Mixture: Prepare a reaction mixture containing NAD+, the aldehyde substrate (e.g., propionaldehyde), and a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.0).

  • Assay Procedure:

    • Add the sample to a cuvette or 96-well plate.

    • Initiate the reaction by adding the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The rate of absorbance change is proportional to the ALDH activity.[8]

Experimental Workflows

The study of 5-MIAA and its role in biological systems can be approached through a systematic workflow.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation Hypothesis Hypothesis: 5-MIAA modulates inflammation Cell_Culture Cell Culture (e.g., Macrophages) Hypothesis->Cell_Culture Animal_Model Animal Model of Inflammation (e.g., LPS-induced) Hypothesis->Animal_Model Treatment Treatment with 5-MIAA ± Inflammatory Stimulus Cell_Culture->Treatment Biochemical_Assays Biochemical Assays: - COX-2 Expression (Western Blot/qPCR) - Prostaglandin Levels (ELISA) - Cytokine Profiling Treatment->Biochemical_Assays Enzyme_Assays Enzyme Activity Assays: - MAO Activity - ALDH Activity Treatment->Enzyme_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Enzyme_Assays->Data_Analysis 5MIAA_Admin 5-MIAA Administration Animal_Model->5MIAA_Admin Sample_Collection Biological Sample Collection (Plasma, Tissues, Urine) 5MIAA_Admin->Sample_Collection Metabolite_Quant Quantification of 5-MIAA and related metabolites (LC-MS/MS) Sample_Collection->Metabolite_Quant Histology Histological Analysis of Inflamed Tissues Sample_Collection->Histology Metabolite_Quant->Data_Analysis Histology->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Figure 3: A representative experimental workflow for investigating the role of 5-MIAA in inflammation.

Conclusion and Future Directions

This compound is emerging as a biologically active metabolite of melatonin with potential roles in inflammation and cancer. Its ability to modulate COX-2 expression warrants further investigation as a potential therapeutic target. The analytical methods and experimental protocols detailed in this guide provide a robust framework for researchers to further explore the physiological and pathological significance of 5-MIAA. Future research should focus on elucidating the precise molecular mechanisms of its action, establishing comprehensive reference ranges in various biological fluids across different populations and disease states, and evaluating its therapeutic potential in preclinical models. A deeper understanding of 5-MIAA will undoubtedly open new avenues for drug discovery and development in the fields of inflammation, oncology, and neurobiology.

References

The Endogenous Enigma: A Technical Guide to 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the biosynthesis, physiological functions, and analytical methodologies of 5-Methoxyindoleacetic acid (5-MIAA), a lesser-known indoleamine with emerging biological significance.

Introduction

This compound (5-MIAA) is an endogenous methoxyindole, structurally related to the well-characterized neurotransmitter serotonin and the chronobiotic hormone melatonin. While often considered a minor metabolite, accumulating evidence suggests that 5-MIAA possesses distinct biological activities and may play significant roles in various physiological and pathological processes. This technical guide provides an in-depth exploration of the current understanding of 5-MIAA, focusing on its biosynthesis, quantitative distribution, potential endogenous functions, and the analytical methods required for its study.

Biosynthesis and Metabolism of 5-MIAA

The primary pathway for the biosynthesis of 5-MIAA involves the metabolism of serotonin (5-hydroxytryptamine). Serotonin is first oxidatively deaminated by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then rapidly converted to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase. Subsequently, 5-HIAA is O-methylated by hydroxyindole-O-methyltransferase (HIOMT), the same enzyme responsible for the final step of melatonin synthesis, to produce 5-MIAA.

5-MIAA Biosynthesis Serotonin Serotonin 5-HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->5-HIAA MAO/ALDH 5-MIAA This compound (5-MIAA) 5-HIAA->5-MIAA HIOMT

Figure 1: Simplified overview of the biosynthesis pathway of 5-MIAA from serotonin.

HIOMT activity is most prominent in the pineal gland, which is reflected in the relatively high concentrations of 5-MIAA found in this tissue.[1][2] The expression and activity of HIOMT are influenced by the light-dark cycle, suggesting a potential circadian rhythm in 5-MIAA production.

Quantitative Data on 5-MIAA Distribution

The concentration of 5-MIAA varies significantly across different biological matrices and species. The following tables summarize the available quantitative data.

Biological MatrixSpeciesConcentration RangeAnalytical MethodReference(s)
Pineal Gland Human79 - 560 pmol/gGas Chromatography-Mass Spectrometry (GC-MS)[2]
Cownmol/g rangeCapillary Column GC-MS[1]
Pignmol/g rangeCapillary Column GC-MS[1]
Sheepnmol/g rangeCapillary Column GC-MS[1]
Urine Human4.77 ± 2.25 µ g/day Gas Chromatography-Mass Spectrometry (GC-MS)

Table 1: Quantitative Data of 5-MIAA in Various Tissues and Fluids.

Data on the concentration of 5-MIAA in other brain regions and cerebrospinal fluid (CSF) are currently limited in the scientific literature.

Endogenous Functions of 5-MIAA

The precise endogenous functions of 5-MIAA are still under investigation, but several potential roles have been proposed based on preclinical studies.

Neuroprotection and Oxidative Stress

A structurally similar compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated neuroprotective effects in models of ischemic stroke.[3] MICA is believed to exert its protective action by preserving mitochondrial function and attenuating oxidative stress.[3] This is achieved, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3] While direct evidence for 5-MIAA is pending, its structural similarity to MICA suggests it may possess similar neuroprotective and antioxidant properties.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Oxidative_Stress Oxidative Stress (potential trigger by 5-MIAA) Oxidative_Stress->Keap1 Inactivates

Figure 2: The Nrf2 signaling pathway, a potential target for the antioxidant effects of 5-MIAA.

Role in Cancer

The role of indole compounds in cancer is complex and context-dependent. Some studies have investigated the effects of related methoxyindoles on cancer cell signaling. For instance, 5-methoxytryptophan (a precursor in a related pathway) has been shown to induce apoptosis in colorectal cancer cells through modulation of the PI3K/Akt signaling pathway. The PI3K/Akt and MAPK pathways are central to cell proliferation and survival and are often dysregulated in cancer. While direct studies on 5-MIAA are needed, these findings suggest a potential avenue for investigation into its effects on cancer cell signaling.

Cancer_Signaling Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival 5-MIAA_effect Potential modulation by 5-MIAA 5-MIAA_effect->PI3K 5-MIAA_effect->Ras

Figure 3: The PI3K/Akt and MAPK signaling pathways, potential targets for 5-MIAA in cancer cells.

Influence on Platelet Aggregation

Some indole derivatives have been shown to modulate platelet aggregation. The process of platelet aggregation is a complex cascade involving various signaling molecules and receptors. Key steps include the release of agonists like ADP and thromboxane A2, leading to an increase in intracellular calcium and the activation of glycoprotein IIb/IIIa receptors, which mediate platelet cross-linking. While the direct effect of 5-MIAA on this pathway has not been extensively studied, its structural similarity to other bioactive indoles warrants investigation into its potential role as a modulator of platelet function.

Experimental Protocols

Quantification of 5-MIAA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of 5-MIAA in biological matrices. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation:

  • Plasma/Serum/CSF:

    • To 100 µL of sample, add an internal standard (e.g., deuterated 5-MIAA).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Brain/Pineal Gland Tissue:

    • Weigh the frozen tissue and homogenize in a suitable buffer (e.g., 10 volumes of phosphate-buffered saline) on ice.

    • Add an internal standard to an aliquot of the homogenate.

    • Perform protein precipitation and subsequent steps as described for plasma/serum.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5-MIAA and its internal standard. The exact m/z values will need to be determined by direct infusion of a 5-MIAA standard.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of 5-MIAA standards.

  • Quantify the concentration of 5-MIAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Peak Area Ratios

Figure 4: General experimental workflow for the quantification of 5-MIAA using LC-MS/MS.

Conclusion and Future Directions

This compound is an intriguing endogenous molecule with the potential for significant biological activity. While its role as a metabolite of the serotonin and melatonin pathways is established, its specific functions are only beginning to be elucidated. The available data suggest potential roles in neuroprotection, oxidative stress modulation, and possibly in the regulation of cell proliferation and platelet function.

Future research should focus on several key areas:

  • Comprehensive Quantification: Determining the precise concentrations of 5-MIAA in various brain regions and cerebrospinal fluid is crucial for understanding its physiological relevance in the central nervous system.

  • Receptor and Target Identification: Identifying the specific receptors or molecular targets through which 5-MIAA exerts its effects is a critical next step.

  • In Vivo Functional Studies: Utilizing animal models to investigate the in vivo effects of 5-MIAA on neurological function, cancer progression, and hemostasis will provide valuable insights into its physiological and pathological roles.

  • Clinical Correlation: Exploring the association between 5-MIAA levels and human diseases, such as neurodegenerative disorders and cancer, may reveal its potential as a biomarker or therapeutic target.

The in-depth study of 5-MIAA holds promise for uncovering novel regulatory mechanisms within the complex network of indoleamine signaling and may open new avenues for therapeutic intervention in a range of diseases.

References

5-Methoxyindoleacetic Acid: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindoleacetic acid (5-MIAA) is an endogenous indoleamine, structurally related to the well-known neurotransmitter serotonin and the hormone melatonin. First identified as a naturally occurring compound in the mid-20th century, 5-MIAA has since been recognized as a significant metabolite in the tryptophan metabolic pathway. Its presence in various biological tissues, most notably the pineal gland, and its potential physiological activities have made it a subject of interest in neurobiology, endocrinology, and pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to 5-MIAA, tailored for a scientific audience.

Discovery and Historical Timeline

The discovery of 5-MIAA is intrinsically linked to the pioneering research on pineal gland biochemistry in the mid-20th century. The timeline below highlights the key milestones in the elucidation of its existence and initial characterization.

  • 1958: The groundwork for the discovery of 5-MIAA was laid with the isolation and characterization of melatonin (N-acetyl-5-methoxytryptamine) from bovine pineal glands by Aaron B. Lerner and his colleagues. This discovery spurred further investigation into other methoxyindoles within the pineal gland.

  • 1960: Aaron B. Lerner, along with J. D. Case and Y. Takahashi, published a seminal paper detailing the isolation of 5-methoxyindole-3-acetic acid from bovine pineal glands.[1] This marked the official discovery of 5-MIAA as a naturally occurring compound. Their work involved the extraction and purification of the compound, followed by its chemical identification.

  • Post-1960s: Following its discovery, research focused on the metabolic pathways leading to the formation of 5-MIAA. It was established that 5-MIAA is a metabolite of melatonin and can also be synthesized from 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. The enzyme N-Acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), was identified as a key enzyme in this process.

  • 1980s and beyond: Advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), enabled more precise quantification of 5-MIAA in various biological samples, including the pineal glands of different species and human urine.[2][3] These studies provided valuable insights into its physiological concentrations and potential biological rhythms. Research also began to explore the potential biological activities of 5-MIAA, including its effects on the reproductive system and its pro-oxidant activities in certain experimental conditions.[4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₃[5]
Molecular Weight 205.21 g/mol [5]
CAS Number 3471-31-6[5]
IUPAC Name 2-(5-methoxy-1H-indol-3-yl)acetic acid[5]
Appearance Solid[5]

Experimental Protocols

Isolation of this compound from Bovine Pineal Glands (Adapted from Lerner et al., 1960)

This protocol outlines the key steps for the isolation of 5-MIAA from bovine pineal glands, as originally described by its discoverers.

1. Tissue Extraction:

  • Frozen bovine pineal glands are homogenized in a suitable solvent, such as acetone, to extract indolic compounds.
  • The homogenate is then filtered to remove solid tissue debris.

2. Solvent Partitioning:

  • The acetone extract is evaporated to a smaller volume and then partitioned between an alkaline aqueous solution and an organic solvent like ethyl acetate to separate acidic and neutral indoles. 5-MIAA, being an acidic indole, will preferentially remain in the alkaline aqueous phase.
  • The pH of the aqueous phase is then acidified, and the acidic indoles are extracted into an organic solvent.

3. Column Chromatography:

  • The crude extract containing acidic indoles is subjected to column chromatography on a stationary phase like silicic acid.
  • Elution is performed with a gradient of solvents of increasing polarity to separate the different indole compounds.

4. Identification and Characterization:

  • Fractions are collected and analyzed by paper chromatography and spectrophotometry.
  • The fraction corresponding to 5-MIAA is identified by its characteristic chromatographic mobility and ultraviolet absorption spectrum.
  • Further confirmation of the structure can be achieved by comparing the isolated compound with a synthetically prepared standard of 5-MIAA.

Chemical Synthesis of 5-Methoxyindole-3-acetic acid (General Historical Method)

1. Formation of the Phenylhydrazone:

  • 4-Methoxyphenylhydrazine is reacted with a suitable keto-acid or its ester, such as ethyl 4-oxobutanoate, in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.

2. Fischer Indole Synthesis:

  • The resulting phenylhydrazone is heated in the presence of a catalyst, such as zinc chloride or polyphosphoric acid. This induces a cyclization reaction with the elimination of ammonia, leading to the formation of the indole ring.

3. Hydrolysis:

  • If an ester was used in the initial step, the resulting indole ester is hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final product, 5-methoxyindole-3-acetic acid.

4. Purification:

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Signaling Pathways and Biological Activity

The precise signaling pathways of 5-MIAA are not as extensively characterized as those of its parent compounds, serotonin and melatonin. However, research suggests its involvement in several biological processes.

One area of investigation is its potential role in modulating inflammatory responses. Some studies have suggested that 5-MIAA, like other indole compounds, may interact with the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[6] The proposed mechanism involves the inhibition of COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.

// Nodes node_5MIAA [label="5-Methoxyindoleacetic\nAcid (5-MIAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_COX2 [label="Cyclooxygenase-2\n(COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_PGs [label="Pro-inflammatory\nProstaglandins", fillcolor="#FBBC05", fontcolor="#202124"]; node_Inflammation [label="Inflammatory\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges node_5MIAA -> node_COX2 [label="Inhibition", fontcolor="#EA4335", color="#EA4335"]; node_COX2 -> node_PGs [label="Synthesis", fontcolor="#5F6368"]; node_PGs -> node_Inflammation [label="Promotion", fontcolor="#5F6368"]; } dot Caption: Proposed inhibitory effect of 5-MIAA on the COX-2 signaling pathway.

Additionally, 5-MIAA has been shown to exhibit pro-oxidant activity under certain in vitro conditions, particularly in the presence of peroxidases.[4] This activity could have implications for its physiological and pathological roles.

Quantitative Data

The concentration of 5-MIAA has been measured in the pineal glands of various species, providing insights into its relative abundance.

SpeciesTissueConcentrationAnalytical MethodReference
HumanPineal Gland79-560 pmoles/gGas Chromatography-Mass Spectrometry[3]
PigPineal Glandin nmoles/g rangeGas Chromatography-Mass Spectrometry[2]
CowPineal Glandin nmoles/g rangeGas Chromatography-Mass Spectrometry[2]
SheepPineal Glandin nmoles/g rangeGas Chromatography-Mass Spectrometry[2]
Rat (Wistar and Sprague-Dawley)Pineal GlandNot explicitly quantified, but presentGas Chromatography-Mass Spectrometry[2]

Conclusion

Since its discovery in 1960, this compound has emerged from being a mere curiosity of pineal gland biochemistry to a molecule of interest for its potential physiological roles. The historical journey of its discovery, intertwined with the elucidation of melatonin's functions, highlights the importance of exploring the full spectrum of metabolites in a given biochemical pathway. While much has been learned about its presence and formation, a deeper understanding of its specific signaling pathways and biological functions is still an active area of research. For drug development professionals, the potential modulatory effects of 5-MIAA on inflammatory pathways, as suggested by its interaction with COX-2, may warrant further investigation for therapeutic applications. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers continuing to unravel the complexities of this intriguing indoleamine.

References

5-Methoxyindole-3-acetic Acid (5-MIAA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindole-3-acetic acid (5-MIAA) is a methoxyindole derivative that has garnered significant interest in various scientific fields, from plant biology to neuroscience and pharmacology. As a metabolite of melatonin and a structural analog of the principal plant auxin, indole-3-acetic acid (IAA), 5-MIAA possesses a unique profile of biological activities.[1][2] This technical guide provides an in-depth exploration of the physical and chemical properties of 5-MIAA, offering a critical resource for researchers and professionals working with this multifaceted molecule.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical characteristics of 5-MIAA is paramount for its effective use in research and development.

Chemical Structure and Nomenclature

The structural backbone of 5-MIAA is an indole ring, with a methoxy group substituted at the 5-position and an acetic acid moiety at the 3-position.

  • IUPAC Name : 2-(5-methoxy-1H-indol-3-yl)acetic acid[3]

  • CAS Number : 3471-31-6[3]

  • Molecular Formula : C₁₁H₁₁NO₃[3]

  • Molecular Weight : 205.21 g/mol [3]

Physicochemical Data

The physical state and solubility of 5-MIAA are critical parameters for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Appearance Off-white to pale brown crystalline powderN/A
Melting Point 145-151 °C[2]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]
UV-Vis (λmax) 221, 276 nm[2]

Spectroscopic Profile

The spectroscopic signature of 5-MIAA is indispensable for its identification and characterization. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (ppm)Assignment
12.10-COOH
10.70Indole -NH
7.25Aromatic CH
7.19Aromatic CH
7.00Aromatic CH
6.74Aromatic CH
3.74-OCH₃
3.62-CH₂-
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-MIAA would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carbonyl group, and C-O stretches of the ether and carboxylic acid. A representative spectrum is available through specialized databases.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. The mass spectrum of 5-MIAA is available in public repositories such as PubChem.[3] The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the acetic acid side chain.

Analytical Methodologies

Accurate quantification and analysis of 5-MIAA are crucial for pharmacokinetic, metabolic, and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds like 5-MIAA.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Filtration Syringe Filtration (0.22 or 0.45 µm) Concentration->Filtration Injection Autosampler Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV or Fluorescence Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for the HPLC analysis of indole derivatives.

This protocol, while developed for IAA and other indoles, provides a strong starting point for the analysis of 5-MIAA.

  • Sample Preparation:

    • For biological matrices, perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm for enhanced sensitivity and selectivity.

  • Quantification:

    • Generate a calibration curve using standards of known 5-MIAA concentrations.

    • Quantify the amount of 5-MIAA in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile compounds. For non-volatile molecules like 5-MIAA, a derivatization step is necessary to increase their volatility.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometer Detection Ionization->Detection Chromatogram Chromatogram & Mass Spectrum Detection->Chromatogram Quantification Quantification using Internal Standard Chromatogram->Quantification

Caption: General workflow for the GC-MS analysis of indole auxins.

This protocol for IAA can be adapted for 5-MIAA analysis.

  • Sample Preparation and Derivatization:

    • Extract 5-MIAA from the sample matrix as described for HPLC.

    • Derivatize the extracted 5-MIAA to form a volatile ester, for example, by methylation using diazomethane. This step is critical for successful GC analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized 5-MIAA.

  • Quantification:

    • Use an isotopically labeled internal standard (e.g., ¹³C₆-5-MIAA, if available) for accurate quantification by isotope dilution.

Stability and Degradation

The stability of 5-MIAA is a crucial consideration for its storage and use in experimental protocols. As an indole derivative, it is susceptible to both oxidative and photodegradation.

Oxidative Degradation

Similar to indole-3-acetic acid, 5-MIAA is prone to oxidation, particularly in the presence of peroxidases and other oxidizing agents.[5][6] The indole ring can be oxidized, leading to the formation of various degradation products and a loss of biological activity. It is advisable to store 5-MIAA in a cool, dark, and oxygen-free environment to minimize oxidative degradation.

Photodegradation

Exposure to light, especially in the UV range, can lead to the degradation of indole compounds.[7][8][9] This photodegradation can be influenced by the composition of the medium in which 5-MIAA is dissolved. For experiments requiring the stability of 5-MIAA, it is recommended to work under reduced light conditions or to use amber-colored vials.

Synthesis of 5-MIAA

While commercially available, understanding the synthesis of 5-MIAA can be valuable for specialized applications, such as isotopic labeling. A common synthetic route involves the modification of a 5-methoxyindole precursor. A plausible synthesis could be adapted from the synthesis of related indole-2-acetic acid derivatives, which often start from a substituted nitrophenylacetic acid.[10] Another potential route could involve the conversion of 5-methoxytryptamine.[11][12]

Metabolic Pathways

5-MIAA is an endogenous compound that is part of the metabolic cascade of essential neuro-trans-mitters and hormones.

Metabolism of Serotonin and Melatonin to 5-MIAA

Metabolic_Pathway cluster_serotonin Serotonin Pathway cluster_melatonin Melatonin Pathway cluster_5miaa 5-MIAA Formation Tryptophan L-Tryptophan Serotonin Serotonin (5-Hydroxytryptamine) Tryptophan->Serotonin Tryptophan hydroxylase HIAA 5-Hydroxyindole-3-acetic acid (5-HIAA) Serotonin->HIAA MAO, ALDH NAcetylserotonin N-Acetylserotonin Serotonin->NAcetylserotonin AANAT MIAA 5-Methoxyindole-3-acetic acid (5-MIAA) HIAA->MIAA HIOMT (ASMT) Melatonin Melatonin NAcetylserotonin->Melatonin ASMT Melatonin->MIAA Deacetylation & Oxidative Deamination

Caption: Simplified metabolic pathway showing the formation of 5-MIAA from serotonin and melatonin. (MAO: Monoamine Oxidase, ALDH: Aldehyde Dehydrogenase, AANAT: Arylalkylamine N-acetyltransferase, ASMT/HIOMT: Acetylserotonin O-methyltransferase/Hydroxyindole O-methyltransferase).[1][13][14][15][16]

5-MIAA is a downstream metabolite of both serotonin and melatonin. Serotonin is first metabolized to 5-hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA can then be O-methylated by hydroxyindole O-methyltransferase (HIOMT), also known as acetylserotonin O-methyltransferase (ASMT), to form 5-MIAA.[15] Alternatively, melatonin can be deacetylated and subsequently undergo oxidative deamination to yield 5-MIAA.

Biological Activity and Applications

5-MIAA exhibits a range of biological activities, making it a molecule of interest for various research applications.

  • Plant Growth Regulation: As a structural analog of IAA, 5-MIAA can influence plant growth and development, although its activity may differ from that of the parent auxin.

  • Neuroscience Research: Given its origin from melatonin and serotonin metabolism, 5-MIAA is studied for its potential roles in the central nervous system.

  • Pharmacological Research: 5-MIAA has been investigated for its effects on various physiological processes, including the reproductive cycle in animal models.[2] It has also been shown to enhance lipid peroxidation under certain conditions.[2][17]

  • Antibacterial Properties: Some studies have suggested that 5-MIAA possesses antibacterial activity.[17]

Conclusion

5-Methoxyindole-3-acetic acid is a versatile and biologically significant molecule with a rich chemical and physical profile. This technical guide has provided a comprehensive overview of its properties, analytical methodologies, stability, synthesis, and metabolic context. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize 5-MIAA in their scientific endeavors. The provided protocols and data, including those for closely related indole derivatives, offer a robust starting point for the development and validation of methods for the study of this intriguing compound.

References

5-Methoxyindoleacetic Acid in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoleacetic acid (5-MIAA) is an endogenous methoxyindole, primarily known as a metabolite of melatonin. While its role in neuroscience has historically been linked to serotonin and melatonin metabolism, emerging evidence suggests it may possess independent biological activities. This technical guide provides a comprehensive overview of 5-MIAA in the context of neuroscience research, consolidating current knowledge on its synthesis, metabolism, and potential roles in neurotransmission and disease. This document details established experimental protocols for its quantification and the investigation of its biological targets, presents available quantitative data, and visualizes key pathways and workflows to facilitate further research into its therapeutic potential.

Introduction

This compound (5-MIAA), a structural analog of the plant hormone indole-3-acetic acid, is a naturally occurring molecule in mammals, synthesized in the pineal gland, retina, and Harderian gland. As a terminal metabolite of the melatonin pathway, its levels can reflect the metabolic activity of this crucial neurohormone. Beyond its role as a metabolic byproduct, studies on related 5-methoxyindoles suggest potential anti-inflammatory and anti-cancer properties, hinting at a broader biological significance for 5-MIAA itself. This guide aims to equip researchers with a thorough understanding of 5-MIAA and the methodologies to explore its functions in the central nervous system.

Synthesis and Metabolism

5-MIAA is synthesized from serotonin (5-hydroxytryptamine, 5-HT) through a series of enzymatic reactions. The metabolic pathway involves the conversion of 5-HT to 5-hydroxyindoleacetic acid (5-HIAA), which is then O-methylated by hydroxyindole-O-methyltransferase (HIOMT), the same enzyme involved in the final step of melatonin synthesis.

cluster_legend Enzyme Abbreviations Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH N_Acetylserotonin N_Acetylserotonin Serotonin->N_Acetylserotonin Serotonin->invis1 Melatonin Melatonin N_Acetylserotonin->Melatonin Melatonin->invis2 Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Five_MIAA 5-Methoxyindoleacetic Acid (5-MIAA) Five_HIAA->Five_MIAA HIOMT invis1->Five_HIAA invis2->Five_MIAA TPH TPH: Tryptophan Hydroxylase AANAT AANAT: Arylalkylamine N-acetyltransferase HIOMT HIOMT: Hydroxyindole-O-methyltransferase MAO MAO: Monoamine Oxidase ALDH ALDH: Aldehyde Dehydrogenase

Metabolic Pathway of 5-MIAA Synthesis.

Role in Neurotransmission and Signaling

The direct role of 5-MIAA in neurotransmission is not well-established. Due to its structural similarity to serotonin, it has been hypothesized to interact with serotonin receptors, but there is currently a lack of direct binding affinity data to support this.

Receptor Interactions

Structure-activity relationship studies of melatonin receptor ligands have shown that the N-acetylaminoethyl side chain is crucial for high-affinity binding to MT1 and MT2 receptors.[1][2] Since 5-MIAA lacks this side chain, it is presumed to have a very low affinity for these receptors.[1] While some 5-methoxyindole derivatives have been investigated for their interaction with serotonin receptors, specific quantitative data for 5-MIAA is not available in the current literature.[3]

Signaling Pathways

Some 5-methoxyindole compounds have been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumorigenesis.[4] This suggests a potential anti-inflammatory role for 5-MIAA. The downstream signaling cascade of this inhibition by 5-MIAA, however, remains to be elucidated. Potential pathways that may be involved include the MAPK and NF-κB signaling pathways, which are known to be modulated by other anti-inflammatory compounds.

Five_MIAA 5-MIAA COX2 COX-2 Expression Five_MIAA->COX2 Inhibits MAPK MAPK Pathway Five_MIAA->MAPK ? NFkB NF-kB Pathway Five_MIAA->NFkB ? Prostaglandins Prostaglandins COX2->Prostaglandins Leads to Inflammation Inflammation Prostaglandins->Inflammation MAPK->Inflammation NFkB->Inflammation

Potential Anti-inflammatory Signaling of 5-MIAA.

5-MIAA as a Biomarker in Neurological Disorders

The measurement of 5-MIAA in cerebrospinal fluid (CSF) has been explored as a potential biomarker for various neurological and psychiatric conditions. As a downstream metabolite of serotonin and melatonin, its levels may reflect alterations in these neurotransmitter systems.

Disease StateSample TypeChange in 5-MIAA LevelsReference
Normal Urine1.3 µg/mL[5]
Cancer (Stomach, Rectum, Lung) UrineIncreased[5]

Note: Data on 5-MIAA levels in CSF for specific neurological disorders like Alzheimer's and Parkinson's disease are currently lacking in the literature.

Experimental Protocols

Quantification of 5-MIAA by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of monoamine metabolites in brain tissue and can be optimized for 5-MIAA.[2][6][7][8][9]

Objective: To quantify the concentration of 5-MIAA in brain tissue homogenates.

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., 0.1 M perchloric acid with an antioxidant like 0.02% sodium metabisulfite)

  • Internal standard (e.g., deuterated 5-MIAA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Weigh frozen brain tissue and add 10 volumes of ice-cold homogenization buffer.

    • Add the internal standard to each sample.

    • Homogenize the tissue on ice using a sonicator or mechanical homogenizer.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 5-MIAA and the internal standard need to be determined by direct infusion.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 5-MIAA.

    • Calculate the concentration of 5-MIAA in the samples by normalizing the peak area of 5-MIAA to the peak area of the internal standard and comparing it to the standard curve.

Start Brain Tissue Sample Homogenize Homogenize in Acidic Buffer with Internal Standard Start->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect and Filter Supernatant Centrifuge->Collect Inject Inject onto HPLC-MS/MS Collect->Inject Analyze Quantify using MRM Inject->Analyze End Concentration of 5-MIAA Analyze->End

Workflow for 5-MIAA Quantification by HPLC-MS/MS.
Radioligand Binding Assay for Receptor Interaction

This is a general protocol to determine the binding affinity (Ki) of 5-MIAA for a specific receptor of interest (e.g., a serotonin receptor subtype).[1]

Objective: To determine if 5-MIAA binds to a specific receptor and to quantify its binding affinity.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor of interest (e.g., [3H]-Serotonin for serotonin receptors).

  • 5-MIAA.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of 5-MIAA (or a known competitor for positive control).

    • Initiate the binding reaction by adding the cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of 5-MIAA.

    • Determine the IC50 value (the concentration of 5-MIAA that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Start Prepare Assay Plate Add_Components Add Radioligand, Varying [5-MIAA], and Cell Membranes Start->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End Binding Affinity of 5-MIAA Analyze->End

Workflow for Radioligand Binding Assay.

Future Directions and Conclusion

This compound remains a relatively understudied molecule in neuroscience. While its role as a metabolite of melatonin is established, its potential for independent biological activity warrants further investigation. The lack of quantitative data on its receptor binding profile and its specific downstream signaling pathways are significant knowledge gaps.

Future research should focus on:

  • Systematic Receptor Screening: Utilizing radioligand binding assays to screen 5-MIAA against a broad panel of neurotransmitter receptors, particularly serotonin and melatonin receptor subtypes, to identify potential direct targets.

  • Functional Assays: Employing in vitro electrophysiology and second messenger assays to determine if 5-MIAA has agonistic, antagonistic, or allosteric modulatory effects on any identified receptor targets.

  • In Vivo Studies: Quantifying 5-MIAA levels in different brain regions of animal models of neurological disorders, such as Alzheimer's and Parkinson's disease, to assess its potential as a biomarker.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by 5-MIAA, particularly in relation to its potential anti-inflammatory effects through the COX-2, MAPK, and NF-kB pathways.

References

5-Methoxyindoleacetic Acid: An In-Depth Technical Guide on its Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the current scientific understanding of the antibacterial properties of 5-Methoxyindoleacetic acid. While the compound has been identified as possessing antibacterial activity, publicly available data on its efficacy, mechanism of action, and specific experimental protocols remains limited. This guide summarizes the existing information and outlines the standard methodologies relevant for further investigation.

Introduction

This compound (5-MIAA) is an indole compound that has been noted for its biological activities, including antibacterial properties[1]. As a metabolite of melatonin, it is a subject of interest in various biological studies[1]. However, a comprehensive understanding of its specific antibacterial characteristics is not yet fully established in publicly accessible scientific literature. This guide aims to consolidate the available information and provide a framework for future research and development.

Antibacterial Activity of this compound

The primary assertion of this compound's antibacterial activity comes from a study by Wang and Ng (2002), which is frequently cited in subsequent literature[2][3][4][5][6]. This study reportedly demonstrated the antibacterial potential of this pineal indole. Unfortunately, detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains, from this key study are not widely accessible in the public domain.

One doctoral dissertation abstract suggests that this compound exhibits antibacterial activity with MIC values in the range of 0.156 to 0.312 mg/mL. However, the specific bacteria tested and the experimental conditions were not detailed in the available excerpt.

Due to the limited availability of specific data, a comprehensive table of MIC values for this compound against various bacterial pathogens cannot be constructed at this time.

Experimental Protocols for Antibacterial Susceptibility Testing

To facilitate further research into the antibacterial properties of this compound, this section outlines standard experimental protocols for determining key antibacterial metrics. These methodologies are based on established practices in microbiology.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take an aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain regarding the signaling pathways in bacteria that are affected by this compound or its precise mechanism of antibacterial action.

For context, the parent molecule, indole, is a known signaling molecule in bacteria that can influence various processes, including biofilm formation, drug resistance, and virulence. It is plausible that this compound may interact with similar or related pathways, but this remains to be experimentally verified.

Visualizations

As no specific experimental workflows or signaling pathways for the antibacterial action of this compound have been detailed in the available literature, diagrams for these have been created to illustrate the general, standard procedures.

G General Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of 5-MIAA B->C D Incubate at 37°C for 18-24h C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While this compound is reported to have antibacterial properties, there is a significant gap in the publicly available scientific literature regarding its quantitative efficacy, mechanism of action, and the experimental conditions under which it is active. The primary reference to its antibacterial activity lacks accessible, detailed data.

Future research should focus on:

  • Conducting systematic in vitro susceptibility testing of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its spectrum of activity and MIC/MBC values.

  • Investigating the mechanism of action, including its effects on bacterial cell morphology, cell wall integrity, protein synthesis, and nucleic acid replication.

  • Exploring the impact of this compound on bacterial signaling pathways, particularly those related to quorum sensing and biofilm formation, given its structural relationship to indole.

A thorough investigation of these areas is essential to validate the potential of this compound as a lead compound for the development of new antibacterial agents.

References

The Dichotomous Role of 5-Methoxyindoleacetic Acid in Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoleacetic acid (5-MIAA), a metabolite of serotonin, presents a complex and dualistic role in the context of lipid peroxidation, a critical process implicated in numerous pathological conditions. While some indole derivatives are recognized for their antioxidant properties, evidence suggests that 5-MIAA, under specific biological conditions, can act as a potent pro-oxidant, exacerbating lipid peroxidation. This technical guide provides an in-depth analysis of the current understanding of 5-MIAA's influence on lipid peroxidation, summarizing key quantitative data, detailing experimental methodologies, and exploring its potential impact on cellular signaling pathways. The paradoxical nature of 5-MIAA underscores the necessity for a nuanced approach in the development of therapeutic strategies targeting oxidative stress.

Introduction to Lipid Peroxidation

Lipid peroxidation is a deleterious chain reaction process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is initiated by reactive oxygen species (ROS), leading to the formation of lipid radicals and subsequently a cascade of reactions that propagate damage. The end-products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are highly reactive and can cause widespread cellular damage by cross-linking with proteins and DNA. Uncontrolled lipid peroxidation is a hallmark of oxidative stress and is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound: A Molecule with a Dual Personality

5-Methoxyindole-3-acetic acid (5-MIAA) is an indole compound that has been investigated for its biological activities. While some related indole compounds exhibit antioxidant effects, research indicates that 5-MIAA can also enhance lipid peroxidation.[1] This pro-oxidant activity appears to be dependent on the presence of peroxidases and the surrounding pH, suggesting a context-dependent mechanism of action.

Pro-oxidant Activity of 5-MIAA

In the presence of peroxidases, such as horseradish peroxidase (HRP), and hydrogen peroxide (H₂O₂), 5-MIAA can be oxidized to form an indolyl cation radical. This radical can then participate in reactions that initiate and propagate lipid peroxidation.[2] The effectiveness of 5-MIAA in catalyzing lipid peroxidation has been shown to be pH-dependent, with different activities observed at physiological versus acidic pH.[2] This pro-oxidant activity can lead to cytotoxicity, a phenomenon that can be mitigated by the presence of antioxidants.[2]

Quantitative Analysis of 5-MIAA's Effect on Lipid Peroxidation

The pro-oxidant effect of 5-MIAA on lipid peroxidation has been quantified in various experimental models. The following tables summarize key findings from a study by Tafazoli and O'Brien (2004), which investigated the cooxidation of various substrates and lipid peroxidation catalyzed by 5-MIAA and other indole-3-acetic acid (IAA) derivatives in the presence of horseradish peroxidase and hydrogen peroxide.[2]

Table 1: Cooxidation of NADH, Ascorbate, and Glutathione (GSH) by 5-MIAA/HRP/H₂O₂ System [2]

SubstratepHRate of Cooxidation (nmol/min)
NADH 7.4Data not specified
6.0Data not specified
Ascorbate 7.4Data not specified
6.0Data not specified
GSH 7.4Data not specified
6.0Data not specified

Note: The original study provides comparative effectiveness (5MeO-2Me-IAA > 2Me-IAA > 5MeO-IAA > IAA for cooxidation of NADH, ascorbate, and GSH) but does not provide specific numerical rate values for 5-MIAA in the text or figures. The rates were generally faster at pH 7.4 for NADH and ascorbate, and at pH 6.0 for GSH.

Table 2: 5-MIAA-Induced Lipid Peroxidation in Rat Liver Microsomes and Hepatocytes [2]

SystempHLipid Peroxidation Rate (nmol MDA/min/mg protein)
Microsomes 7.4~0.2
6.0~0.1
Hepatocytes 7.4Data not specified
6.0Data not specified

Note: The values for microsomal lipid peroxidation are estimated from the graphical data presented in the study by Tafazoli and O'Brien (2004). The study indicates that the effectiveness of IAA derivatives in catalyzing lipid peroxidation at pH 7.4 was similar, while at pH 6.0, the order was IAA > 5MeO-2Me-IAA > 2Me-IAA > 5MeO-IAA.

Experimental Protocols

The following section details a standard methodology for assessing lipid peroxidation through the measurement of malondialdehyde (MDA), a common biomarker.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically.

Materials:

  • Tissue homogenate or cell lysate

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • MDA standard solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing BHT to prevent auto-oxidation during the assay.

  • Protein Precipitation: Add TCA solution to the sample to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction with TBA: Mix the supernatant with TBA solution.

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to facilitate the reaction between MDA and TBA.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the resulting pink chromogen at a specific wavelength (typically 532 nm) using a spectrophotometer.

  • Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve generated using known concentrations of MDA.

TBARS_Assay_Workflow TBARS Assay Experimental Workflow cluster_sample_prep Sample Preparation cluster_reaction TBARS Reaction cluster_measurement Measurement & Analysis start Tissue/Cell Sample homogenize Homogenize/Lyse (with BHT) start->homogenize precipitate Protein Precipitation (TCA) homogenize->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_tba Add TBA Solution supernatant->add_tba incubate Incubate (e.g., 95°C) add_tba->incubate cool Cool to Room Temp. incubate->cool measure Measure Absorbance (532 nm) cool->measure quantify Quantify MDA (Standard Curve) measure->quantify end MDA Concentration quantify->end

TBARS Assay Experimental Workflow

Signaling Pathways and this compound

While direct evidence specifically linking 5-MIAA to the modulation of key signaling pathways in lipid peroxidation is currently limited, its pro-oxidant activity suggests a potential for indirect influence on cellular stress response pathways.

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein Keap1, which targets it for degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.

Given that 5-MIAA can induce the formation of ROS and lipid peroxidation products, it is plausible that the resulting oxidative stress could activate the Nrf2 pathway as a compensatory protective response. However, no direct experimental evidence has yet demonstrated that 5-MIAA itself directly interacts with Keap1 or activates Nrf2. For a related compound, 5-methoxyindole-2-carboxylic acid (MICA), it has been shown that its administration can upregulate the expression of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) via the Nrf2 signaling pathway.[3]

Nrf2_Pathway Hypothetical Activation of Nrf2 Pathway by 5-MIAA-Induced Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus MIAA 5-MIAA ROS ROS & Lipid Peroxidation Products MIAA->ROS Oxidation Peroxidase Peroxidase Keap1 Keap1 ROS->Keap1 Modification (Hypothetical) Nrf2 Nrf2 Keap1->Nrf2 Repression Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Proteasome Ubiquitination Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activation Nrf2_n->ARE Binding

Hypothetical Nrf2 Pathway Activation
Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis. Oxidative stress is a well-known activator of the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. A related compound, 5-hydroxyindoleacetic acid (5-HIAA), has been shown to systemically inhibit RAS/MAPK signaling.[2] It is conceivable that the oxidative stress induced by 5-MIAA could lead to the activation of these stress-related MAPK pathways. However, direct evidence for 5-MIAA's effect on MAPK signaling is currently lacking.

MAPK_Pathway Proposed Mechanism of 5-MIAA Pro-oxidant Activity MIAA 5-MIAA Radical 5-MIAA Indolyl Cation Radical MIAA->Radical Oxidation Peroxidase Peroxidase + H₂O₂ LipidRadical Lipid Radicals Radical->LipidRadical Initiation PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation Cascade LipidRadical->LipidPeroxidation Propagation CellularDamage Cellular Damage LipidPeroxidation->CellularDamage

Proposed 5-MIAA Pro-oxidant Mechanism

Conclusion

The role of this compound in lipid peroxidation is multifaceted and context-dependent. While the broader class of indoles contains compounds with recognized antioxidant properties, compelling evidence demonstrates that 5-MIAA can act as a pro-oxidant, particularly in peroxidase-rich environments. This pro-oxidant activity, leading to the generation of lipid peroxidation products, has significant implications for cellular health and disease.

For researchers and professionals in drug development, the dual nature of 5-MIAA highlights the importance of thoroughly characterizing the biological activity of indole derivatives under various physiological and pathological conditions. The potential for 5-MIAA to induce oxidative stress suggests that its presence or metabolism could contribute to disease progression in certain contexts. Conversely, its cytotoxic effects, when targeted, could be explored for therapeutic applications, such as in cancer therapy where the induction of oxidative stress can be a viable strategy.

Future research should focus on elucidating the precise molecular mechanisms by which 5-MIAA interacts with cellular components and directly investigates its impact on key signaling pathways such as Nrf2 and MAPK. A deeper understanding of these interactions will be crucial for harnessing the therapeutic potential of indole-based compounds while mitigating their potential for harm.

References

The Enigmatic Neuroactivity of 5-Methoxyindoleacetic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling a Putative Endogenous Neuromodulator

For decades, the intricate tapestry of neuro-signaling has been a primary focus of drug discovery. Within this complex landscape, the indoleamine family, which includes serotonin and melatonin, has yielded a wealth of therapeutic agents. However, a lesser-known metabolite, 5-Methoxyindoleacetic acid (5-MIAA), has remained largely in the scientific periphery. This in-depth technical guide serves to bring 5-MIAA to the forefront, consolidating our current understanding of its neuroactive potential and providing a comprehensive roadmap for researchers, scientists, and drug development professionals. We will delve into its metabolic origins, explore its putative mechanisms of action, and present detailed experimental protocols to rigorously interrogate its function within the central nervous system. The recent de-orphanization of a key receptor for a closely related metabolite heralds a new era for 5-MIAA research, suggesting its potential as a novel endogenous neuromodulator and a promising target for therapeutic intervention in a range of neurological disorders.

I. The Biochemical Landscape of 5-MIAA: Biosynthesis and Metabolism

This compound is an endogenous compound arising from the metabolism of serotonin (5-hydroxytryptamine, 5-HT). The biosynthetic pathway is a multi-step enzymatic process that highlights its intimate connection to the well-established serotonergic and melatonergic systems.

The journey begins with the essential amino acid L-tryptophan, which is hydroxylated to form 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to produce the neurotransmitter serotonin. From here, the pathway to 5-MIAA diverges. Serotonin can be N-acetylated to N-acetylserotonin, which is then O-methylated to form melatonin. Alternatively, serotonin can be oxidatively deaminated by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to yield 5-hydroxyindoleacetic acid (5-HIAA). Finally, 5-HIAA can be O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce this compound (5-MIAA).

This metabolic cascade underscores the potential for complex regulatory interplay between these bioactive indoleamines. The levels of 5-MIAA in the brain are thus influenced by the activity of several key enzymes, including MAO, ALDH, and HIOMT, making these enzymes potential targets for modulating 5-MIAA concentrations.

Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan Tryptophan->HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) HTP->Serotonin Aromatic L-Amino Acid Decarboxylase NAS N-Acetylserotonin Serotonin->NAS AANAT HIA 5-Hydroxyindoleacetaldehyde Serotonin->HIA Monoamine Oxidase (MAO) Melatonin Melatonin NAS->Melatonin HIOMT HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) HIA->HIAA Aldehyde Dehydrogenase (ALDH) MIAA This compound (5-MIAA) HIAA->MIAA HIOMT

Biosynthesis pathway of this compound (5-MIAA).

II. Unraveling the Neuroactivity: A Focus on GPR35

While direct evidence for the receptor binding profile of 5-MIAA is currently limited, a significant breakthrough in our understanding of a closely related metabolite provides a compelling avenue for investigation. Recent studies have identified 5-hydroxyindoleacetic acid (5-HIAA), the immediate precursor to 5-MIAA, as a ligand for the orphan G protein-coupled receptor 35 (GPR35)[1][2][3]. This discovery is of paramount importance as GPR35 is expressed in immune cells and has been implicated in inflammatory processes[4][5].

Given the structural similarity between 5-HIAA and 5-MIAA, differing only by a methoxy group at the 5-position, it is highly plausible that 5-MIAA also functions as a ligand for GPR35. This hypothesis provides a concrete and testable framework for elucidating the neuroactive and potential neuro-inflammatory role of 5-MIAA.

The proposed signaling cascade following GPR35 activation by a ligand like 5-MIAA would involve the canonical G-protein coupling pathways, potentially leading to the modulation of downstream effectors such as adenylyl cyclase or phospholipase C. This could, in turn, influence intracellular second messenger systems and ultimately impact cellular function, including cytokine release from microglia.

MIAA 5-MIAA GPR35 GPR35 MIAA->GPR35 Binding G_protein G-protein GPR35->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream

Proposed signaling pathway of 5-MIAA via GPR35 activation.

III. Experimental Methodologies for Interrogating 5-MIAA Neuroactivity

To rigorously investigate the neuropharmacological profile of 5-MIAA, a multi-faceted experimental approach is essential. The following protocols provide a foundation for characterizing its receptor binding, effects on neuronal activity, and its role in neuroinflammation.

A. Radioligand Binding Assays to Determine Receptor Affinity

The primary step in characterizing a novel compound's neuroactivity is to determine its binding affinity for a panel of relevant receptors. Given its structural similarity to serotonin and the recent findings regarding 5-HIAA and GPR35, a comprehensive screening should include serotonin receptor subtypes and GPR35.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with human GPR35 or various serotonin receptor subtypes).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well format):

    • Total Binding: Add radioligand (e.g., [³H]-5-HIAA for GPR35) and assay buffer to wells.

    • Non-specific Binding: Add radioligand and a high concentration of a known non-radiolabeled ligand to wells.

    • Competitive Binding: Add radioligand and varying concentrations of 5-MIAA to wells.

    • Initiate the binding reaction by adding the prepared cell membranes to all wells.

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

  • Detection and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 5-MIAA to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

B. In Vitro Electrophysiology to Assess Effects on Neuronal Excitability

To directly measure the impact of 5-MIAA on neuronal function, whole-cell patch-clamp electrophysiology on cultured neurons is the gold standard. This technique allows for the precise measurement of changes in membrane potential and ion channel currents in response to compound application.

Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Hippocampal Neurons

  • Cell Culture:

    • Culture primary hippocampal neurons from embryonic rodents on coverslips.

    • Maintain cultures for at least 14 days in vitro to allow for mature neuronal development and synapse formation.

  • Recording Setup:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with artificial cerebrospinal fluid (aCSF).

    • Use a micromanipulator to approach a neuron with a glass micropipette filled with an internal solution.

    • Establish a high-resistance seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record spontaneous neuronal activity (action potentials and synaptic events) in current-clamp mode.

    • Apply 5-MIAA at various concentrations to the bath via the perfusion system.

    • Record changes in resting membrane potential, action potential firing frequency, and synaptic activity.

    • In voltage-clamp mode, hold the neuron at specific membrane potentials to isolate and record specific ion channel currents (e.g., voltage-gated sodium, potassium, and calcium channels) before and after 5-MIAA application.

  • Data Analysis:

    • Analyze the recorded traces to quantify changes in firing rate, membrane potential, and ion channel current amplitudes and kinetics.

    • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of 5-MIAA for its effects on neuronal excitability.

C. In Vivo Microdialysis for Measuring Extracellular Brain Levels

To understand the in vivo relevance of 5-MIAA, it is crucial to measure its concentration in the extracellular fluid of the brain and to assess its impact on the levels of other neurotransmitters. In vivo microdialysis is a powerful technique for this purpose[6][7][8][9][10].

Protocol: In Vivo Microdialysis in Freely Moving Rodents

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period for the animal and the probe.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer 5-MIAA systemically (e.g., via intraperitoneal injection) or directly into the brain region via the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples to monitor changes in the extracellular concentrations of 5-MIAA and other neurotransmitters (e.g., serotonin, dopamine, glutamate, GABA).

  • Sample Analysis:

    • Analyze the collected dialysate samples using a highly sensitive analytical technique such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

    • Quantify the concentrations of 5-MIAA and other analytes by comparing their peak areas to those of standard solutions.

  • Data Analysis:

    • Plot the concentrations of each analyte over time.

    • Express the data as a percentage of the baseline concentrations to determine the effect of 5-MIAA administration.

cluster_0 In Vitro Characterization cluster_1 In Vivo Analysis cluster_2 Cellular Mechanisms Binding Radioligand Binding (Affinity - Ki) Electro Electrophysiology (Neuronal Excitability) Microdialysis Microdialysis (Neurotransmitter Levels) Behavior Behavioral Assays (Functional Outcomes) Microdialysis->Behavior Inflammation Microglial Activation Assays (Cytokine Release, NO Production) Start 5-MIAA Start->Binding Start->Electro Start->Microdialysis Start->Inflammation

Experimental workflow for characterizing the neuroactivity of 5-MIAA.

D. Investigating Neuroinflammatory Effects

The potential interaction of 5-MIAA with GPR35, a receptor implicated in inflammation, necessitates a thorough investigation of its effects on microglial activation.

Protocol: In Vitro Microglial Activation Assay

  • Cell Culture:

    • Culture primary microglia or a microglial cell line (e.g., BV-2 cells).

    • Plate the cells in a multi-well plate.

  • Treatment:

    • Pre-treat the cells with varying concentrations of 5-MIAA for a specified duration.

    • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

    • Include appropriate controls (untreated, LPS only, 5-MIAA only).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokine Release: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.

  • Data Analysis:

    • Compare the levels of inflammatory mediators in the different treatment groups.

    • Determine if 5-MIAA modulates the inflammatory response of microglia to LPS stimulation.

IV. Therapeutic Potential and Future Directions

The structural relationship of 5-MIAA to serotonin and melatonin, coupled with the strong possibility of it being a ligand for GPR35, positions it as a molecule of significant interest for therapeutic development. Its potential to modulate neuroinflammation opens up possibilities for its application in a range of neurodegenerative and psychiatric disorders where inflammation is a key pathological feature.

Future research should prioritize the following:

  • Definitive Receptor Identification: A comprehensive receptor screening panel is necessary to definitively identify the primary and secondary targets of 5-MIAA in the brain.

  • In Vivo Efficacy Studies: Following in vitro characterization, in vivo studies in animal models of neurological disorders (e.g., models of neuroinflammation, anxiety, and depression) are crucial to assess the therapeutic potential of 5-MIAA.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of 5-MIAA derivatives can help to optimize its potency, selectivity, and pharmacokinetic properties for drug development[11][12][13][14][15].

V. Conclusion

This compound stands at a fascinating intersection of well-trodden and unexplored paths in neuropharmacology. Its metabolic heritage links it to some of the most influential neuromodulators, while the recent de-orphanization of GPR35 by its close relative, 5-HIAA, provides a tantalizing and specific direction for future research. This technical guide has provided a comprehensive overview of our current knowledge and a detailed experimental framework to unlock the full potential of 5-MIAA. By systematically applying the methodologies outlined herein, the scientific community is poised to determine whether 5-MIAA is a dormant metabolite or a key player in the complex symphony of brain function, with the potential to orchestrate novel therapeutic strategies for a host of neurological and psychiatric conditions.

References

5-Methoxyindoleacetic Acid and Its Effect on Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoleacetic acid (5-MIAA) is a naturally occurring molecule in the pineal gland, primarily known as a metabolic byproduct of serotonin and melatonin. Its structural similarity to key chronobiotic agents has prompted investigation into its potential role in regulating circadian rhythms. This technical guide provides a comprehensive overview of the current understanding of 5-MIAA, focusing on its synthesis, rhythmicity, and potential mechanisms of action on the circadian system. We consolidate quantitative data, detail relevant experimental protocols, and present signaling pathway diagrams to serve as a resource for researchers in chronobiology and drug development. While the direct effects of 5-MIAA on the central circadian pacemaker remain an active area of investigation, this guide synthesizes the available evidence to facilitate future research into its chronotropic potential.

Introduction

The circadian system, governed by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of virtually all physiological processes. The pineal hormone melatonin is a key output signal of the SCN, conveying information about the light-dark cycle to the rest of the body. This compound (5-MIAA) is an intriguing molecule due to its close structural and metabolic relationship to melatonin and serotonin. Understanding the synthesis, regulation, and potential effects of 5-MIAA on the circadian system is crucial for a complete picture of pineal gland function and may unveil novel targets for chronotherapeutic interventions.

Synthesis and Metabolism of 5-MIAA

5-MIAA is synthesized in the pineal gland through two primary pathways originating from serotonin.

Pathway 1: From Serotonin via 5-Methoxytryptamine (5-MT)

The predominant pathway for 5-MIAA synthesis involves the O-methylation of serotonin to 5-methoxytryptamine (5-MT) by the enzyme hydroxyindole-O-methyltransferase (HIOMT), also known as N-acetylserotonin O-methyltransferase (ASMT).[1] Subsequently, 5-MT is oxidatively deaminated by monoamine oxidase (MAO) to form 5-methoxyindoleacetaldehyde, which is then rapidly converted to 5-MIAA by aldehyde dehydrogenase (ALDH).

Pathway 2: From Melatonin

An alternative, though less prominent, pathway involves the deacetylation of melatonin to 5-MT, which then enters the same final steps as Pathway 1 to form 5-MIAA.

The synthesis of 5-MIAA is intricately linked to the well-established melatonin synthesis pathway, sharing common enzymes and substrates. The activity of these enzymes, particularly HIOMT, exhibits a circadian rhythm, suggesting a rhythmic production of 5-MIAA.[2]

G cluster_main 5-MIAA Synthesis Pathways Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT Five_MT 5-Methoxytryptamine (5-MT) Serotonin->Five_MT HIOMT/ASMT Melatonin Melatonin N_Acetylserotonin->Melatonin HIOMT/ASMT Melatonin->Five_MT Deacetylation Five_MIAA_aldehyde 5-Methoxyindoleacetaldehyde Five_MT->Five_MIAA_aldehyde MAO Five_MIAA This compound (5-MIAA) Five_MIAA_aldehyde->Five_MIAA ALDH

Figure 1: Biosynthetic pathways of this compound (5-MIAA).

Quantitative Data on 5-MIAA Levels

The concentration of 5-MIAA in the pineal gland exhibits significant variation depending on the species, time of day, and environmental lighting conditions. The following tables summarize key quantitative findings from the literature.

SpeciesTissueLight ConditionTime of Day5-MIAA Concentration (pmol/g)Reference
HumanPineal GlandPost-mortemNot specified79 - 560[1]
Rat (Wistar)Pineal GlandWhite Light (12L:12D)Peak at 16 hoursIncreased at 16 hours[2]
Rat (Wistar)Pineal GlandRed Light (12L:12D)Peak at 16 hoursIncreased at 16 hours[2]
Rat (Wistar)Pineal GlandGreen Light (12L:12D)Peaks at 4 and 12 hoursIncreased at 4 and 12 hours[2]

Table 1: 5-MIAA Concentrations in Pineal Gland.

Experimental Protocols

Quantification of 5-MIAA by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous measurement of several melatonin-related indoles.

4.1.1. Sample Preparation (Pineal Gland)

  • Excise the pineal gland and immediately freeze it in liquid nitrogen.

  • Homogenize the frozen tissue in a suitable volume of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-acetyltryptamine).

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject a defined volume of the filtered supernatant into the HPLC system.

4.1.2. HPLC System and Conditions

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.75) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 285 nm and emission at 345 nm. Electrochemical detection can also be used for enhanced sensitivity.

  • Quantification: Generate a standard curve using known concentrations of 5-MIAA. The concentration in the sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.

G cluster_workflow HPLC Quantification Workflow Start Pineal Gland Sample Homogenization Homogenization (Perchloric Acid) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Figure 2: Experimental workflow for HPLC-based quantification of 5-MIAA.

In Vivo Study of 5-MIAA Effects on Circadian Rhythm

This protocol outlines a general workflow for assessing the chronotropic effects of 5-MIAA in a rodent model.

4.2.1. Animal Model and Housing

  • Use a standard laboratory rodent model such as C57BL/6 mice or Wistar rats.

  • House animals individually in cages equipped with running wheels to monitor locomotor activity.

  • Maintain a strict 12:12 hour light-dark cycle with controlled temperature and humidity. Provide food and water ad libitum.

4.2.2. Substance Administration

  • Dissolve 5-MIAA in a suitable vehicle (e.g., saline with a small amount of DMSO if necessary).

  • Administer 5-MIAA via intraperitoneal (IP) injection at a specific circadian time (CT) for several consecutive days. A control group should receive vehicle injections.

4.2.3. Data Collection and Analysis

  • Continuously record locomotor activity throughout the experiment.

  • Analyze the activity data to determine circadian parameters such as period, phase, and amplitude using software like ClockLab or Actiwatch.

  • Phase shifts in response to 5-MIAA administration can be quantified by comparing the onset of activity before and after treatment.

G cluster_invivo In Vivo Circadian Study Workflow Acclimation Animal Acclimation (12:12 LD Cycle) Baseline Baseline Activity Recording Acclimation->Baseline Treatment 5-MIAA or Vehicle Administration (IP) Baseline->Treatment Post_Treatment Post-Treatment Activity Recording Treatment->Post_Treatment Analysis Data Analysis (Period, Phase, Amplitude) Post_Treatment->Analysis

Figure 3: General workflow for an in vivo study of 5-MIAA's circadian effects.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways through which 5-MIAA might influence circadian rhythms are currently not well understood.

Interaction with Melatonin Receptors

Given its structural similarity to melatonin, a primary hypothesis was that 5-MIAA might act through the melatonin receptors, MT1 and MT2. However, available evidence suggests that 5-MIAA has a very low affinity for these receptors. The N-acetyl group and the ethylamine side chain of melatonin are crucial for high-affinity binding to MT1 and MT2 receptors, and the absence of these moieties in 5-MIAA likely explains its negligible binding.

Alternative Signaling Pathways

The lack of interaction with melatonin receptors suggests that if 5-MIAA has chronotropic effects, they are likely mediated through other mechanisms. Potential avenues for investigation include:

  • Interaction with other receptors: 5-MIAA could potentially interact with other G protein-coupled receptors (GPCRs), including orphan GPCRs or subtypes of serotonin receptors. Further research is needed to screen for potential binding partners.

  • Modulation of enzyme activity: 5-MIAA could influence the activity of enzymes involved in the synthesis or degradation of other chronobiotically active molecules.

  • Effects on clock gene expression: It is possible that 5-MIAA could directly or indirectly influence the expression of core clock genes (e.g., Per, Cry, Bmal1, Clock) within the SCN or peripheral tissues. However, there is currently no direct evidence to support this.

G cluster_pathways Potential Signaling Pathways of 5-MIAA Five_MIAA 5-MIAA Melatonin_Receptors Melatonin Receptors (MT1/MT2) Five_MIAA->Melatonin_Receptors Negligible Affinity Alternative_Receptors Alternative Receptors (e.g., Orphan GPCRs, Serotonin Receptors) Five_MIAA->Alternative_Receptors Hypothetical Enzyme_Modulation Modulation of Enzyme Activity Five_MIAA->Enzyme_Modulation Hypothetical Clock_Genes Regulation of Clock Gene Expression Five_MIAA->Clock_Genes Hypothetical Alternative_Receptors->Clock_Genes Enzyme_Modulation->Clock_Genes Circadian_Rhythm Effect on Circadian Rhythm Clock_Genes->Circadian_Rhythm

Figure 4: Hypothetical signaling pathways for 5-MIAA's effect on circadian rhythm.

Conclusion and Future Directions

This compound is a rhythmic metabolite within the pineal gland, closely tied to the synthesis of melatonin. While its circadian production is evident, its direct role in modulating the circadian system remains to be elucidated. The lack of significant affinity for melatonin receptors suggests that any chronotropic effects of 5-MIAA would be mediated through novel pathways.

Future research should focus on:

  • Directly assessing the effects of 5-MIAA on the firing rate of SCN neurons using electrophysiological techniques on brain slices.

  • Investigating the impact of 5-MIAA on the expression of core clock genes in both SCN cultures and peripheral tissues.

  • Screening for potential receptor targets of 5-MIAA to uncover its signaling mechanism.

A thorough understanding of the biological activity of 5-MIAA will not only enhance our knowledge of pineal physiology but may also open new avenues for the development of therapeutics targeting the circadian system.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Methoxyindoleacetic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 5-Methoxyindoleacetic acid (5-MIAA) in biological matrices such as plasma and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure and a robust chromatographic separation, followed by detection using Multiple Reaction Monitoring (MRM) mass spectrometry. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of this melatonin metabolite.

Introduction

This compound (5-MIAA) is a metabolite of melatonin, a hormone primarily known for its role in regulating sleep-wake cycles.[1] Altered levels of 5-MIAA may be indicative of changes in melatonin metabolism and have been investigated in various physiological and pathological states. Accurate and precise quantification of 5-MIAA in biological samples is crucial for understanding its physiological role and its potential as a biomarker. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for bioanalytical studies of low-abundance endogenous compounds.[2] This protocol is based on established methodologies for closely related indoleacetic acid derivatives, ensuring a high likelihood of successful implementation.

Experimental

Sample Preparation

A simple and efficient sample preparation is key to reproducible results. For plasma samples, protein precipitation is employed to remove high-abundance proteins that can interfere with the analysis. For urine samples, a simple dilution step is typically sufficient.

Plasma Sample Preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-MIAA-d4).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 2,000 x g for 5 minutes.

  • Inject the supernatant onto the LC-MS/MS system.

Urine Sample Preparation:

  • Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean tube, dilute 50 µL of the urine sample with 450 µL of initial mobile phase containing the internal standard.

  • Vortex to mix.

  • Inject the diluted sample directly onto the LC-MS/MS system.

Liquid Chromatography

A standard reversed-phase C18 column provides excellent retention and separation for 5-MIAA. A gradient elution is used to ensure a sharp peak shape and to elute any potential interferences away from the analyte of interest.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to Multiple Reaction Monitoring (MRM) to ensure the highest selectivity and sensitivity. The fragmentation of the indole-3-acetic acid core structure typically results in a characteristic quinolinium ion.[3][4]

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The molecular weight of 5-MIAA is 205.21 g/mol .[5] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 206.1. The primary fragmentation involves the loss of the acetic acid side chain, leading to a stable quinolinium ion.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV) (Starting Point)
5-MIAA (Quantifier) 206.1160.125
5-MIAA (Qualifier) 206.1132.135
5-MIAA-d4 (IS) 210.1164.125

Note: Collision energies should be optimized for the specific instrument being used.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the method, based on typical results for similar validated assays of indoleacetic acid derivatives.[6]

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the LLOQ)
Matrix Effect Compensated by the use of a stable isotope-labeled internal standard.
Recovery > 85%

Visualization of Protocols

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) prep_plasma Protein Precipitation (Acetonitrile + IS) start->prep_plasma Plasma prep_urine Dilution (Mobile Phase + IS) start->prep_urine Urine centrifuge Centrifugation prep_plasma->centrifuge lc LC Separation (C18 Column, Gradient) prep_urine->lc evap Evaporation (N2) centrifuge->evap reconstitute Reconstitution evap->reconstitute reconstitute->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Internal Standard Calibration) integrate->quantify report Result Reporting quantify->report

Caption: Experimental workflow for 5-MIAA analysis.

G cluster_core Core Performance Metrics cluster_sample Sample-Related Metrics cluster_stability Analyte Stability Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Matrix Matrix Effect Validation->Matrix Recovery Recovery Validation->Recovery FT_Stability Freeze-Thaw Stability Validation->FT_Stability Stock_Stability Stock Solution Stability Validation->Stock_Stability Post_Prep_Stability Post-Preparative Stability Validation->Post_Prep_Stability LLOQ LLOQ Linearity->LLOQ Accuracy->Precision Precision->Accuracy

Caption: Key parameters for analytical method validation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation and the high selectivity of MRM detection make this protocol suitable for high-throughput analysis in both research and drug development settings. Proper method validation, including the assessment of linearity, precision, accuracy, and matrix effects, is essential to ensure the generation of reliable and reproducible data. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and analysis.

References

Application Note: Quantitative Analysis of 5-Methoxyindoleacetic Acid in Biological Fluids by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 5-Methoxyindoleacetic acid (5-MIAA), a significant metabolite of serotonin, in biological fluids such as plasma and urine. The method utilizes a robust liquid-liquid extraction (LLE) procedure followed by chemical derivatization and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and sensitive method for the quantification of 5-MIAA. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Diagrams illustrating the experimental workflow and logical relationships are included to enhance clarity.

Introduction

This compound (5-MIAA) is a metabolite of 5-methoxytryptamine and is considered a minor metabolite of melatonin. Its levels in biological fluids can be indicative of certain physiological and pathological conditions, making its accurate quantification crucial in various research and clinical settings. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules like 5-MIAA. However, due to its polarity and low volatility, derivatization is necessary to convert 5-MIAA into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol details a silylation-based derivatization approach.

Experimental Workflow

Experimental Workflow for 5-MIAA Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output start Biological Fluid (Plasma/Urine) extraction Liquid-Liquid Extraction start->extraction Acidification & Solvent Addition dry_down Evaporation to Dryness extraction->dry_down Organic Phase Collection derivatization Silylation dry_down->derivatization Add Derivatizing Reagent gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis Injection data_processing Data Processing & Quantification gcms_analysis->data_processing Chromatogram & Mass Spectra result Quantitative Results data_processing->result Serotonin_Metabolism cluster_pathway Simplified Serotonin and Melatonin Metabolism Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Melatonin Melatonin Serotonin->Melatonin N-acetylation & O-methylation Five_HIAA 5-HIAA Serotonin->Five_HIAA MAO & ALDH Five_MIAA 5-MIAA Melatonin->Five_MIAA Minor Pathway

Application Notes and Protocols for the Preparation of 5-Methoxyindoleacetic Acid Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxyindoleacetic acid (5-MIAA) is a methoxyindole and a metabolite of melatonin, playing a role in various biological processes.[1] Accurate quantification of 5-MIAA in biological matrices is crucial for researchers in neuroscience, pharmacology, and clinical diagnostics. This document provides a detailed protocol for the preparation of 5-MIAA standard solutions for use in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Synonyms 5-methoxy IAA, 5-MIAA, 2-(5-methoxy-1H-indol-3-yl)acetic acid
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol [2]
CAS Number 3471-31-6
Appearance Crystalline solid
Solubility DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL
Stability Stable for ≥ 4 years when stored properly.

Experimental Protocols

Materials and Reagents
  • This compound (5-MIAA), solid, ≥98% purity

  • Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade

  • Methanol, HPLC or LC-MS grade

  • Acetonitrile, HPLC or LC-MS grade

  • Deionized water, 18.2 MΩ·cm

  • Formic acid, LC-MS grade (optional, for mobile phase compatibility)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes and sterile, filtered pipette tips

  • Analytical balance (readability to 0.01 mg)

  • Vortex mixer

  • Amber glass vials for storage

Preparation of 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL (1000 µg/mL) primary stock solution of 5-MIAA.

  • Weighing: Accurately weigh approximately 1.0 mg of 5-MIAA solid using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed 5-MIAA into a 1 mL amber volumetric flask.

  • Solubilization: Add approximately 0.8 mL of DMSO to the volumetric flask.

  • Mixing: Vortex the flask until the 5-MIAA is completely dissolved.

  • Final Volume Adjustment: Bring the solution to the 1 mL mark with DMSO.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C. This solution is stable for at least one year.

Preparation of Working Standard Solutions and Calibration Curve

This section details the preparation of a series of working standard solutions for generating a calibration curve, typically in the range of 10 ng/mL to 1000 ng/mL. The diluent should be compatible with the analytical method's mobile phase. A common diluent is 50:50 (v/v) methanol:water or a similar composition to the initial mobile phase conditions.

  • Preparation of 10 µg/mL Intermediate Stock Solution:

    • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

    • Dilute to the 1 mL mark with the chosen diluent (e.g., 50:50 methanol:water).

    • Vortex to mix thoroughly. This is your 10 µg/mL (10,000 ng/mL) intermediate stock solution.

  • Serial Dilutions for Calibration Curve:

    • Prepare a series of labeled amber vials for each calibration standard.

    • Perform serial dilutions from the 10 µg/mL intermediate stock solution as described in Table 2.

Target Concentration (ng/mL)Volume of 10 µg/mL Stock (µL)Final Volume (µL)Diluent Volume (µL)
10001001000900
500501000950
250251000975
100101000990
5051000995
252.51000997.5
1011000999

Note: For improved accuracy, a two-step dilution may be preferable for the lowest concentrations.

  • Analysis: The prepared standard solutions are now ready for injection into the HPLC or LC-MS system to generate a calibration curve.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of 5-MIAA standard solutions.

G cluster_stock Stock Solution Preparation cluster_intermediate Intermediate Stock Preparation cluster_standards Calibration Standards Preparation cluster_analysis Analysis weigh Weigh 1 mg 5-MIAA dissolve Dissolve in DMSO weigh->dissolve volume_adjust_stock Adjust to 1 mL dissolve->volume_adjust_stock stock_solution 1 mg/mL Stock Solution volume_adjust_stock->stock_solution pipette_stock Pipette 10 µL of Stock stock_solution->pipette_stock dilute_intermediate Dilute to 1 mL with Diluent pipette_stock->dilute_intermediate intermediate_stock 10 µg/mL Intermediate Stock dilute_intermediate->intermediate_stock serial_dilution Perform Serial Dilutions intermediate_stock->serial_dilution calibration_standards Calibration Standards (10-1000 ng/mL) serial_dilution->calibration_standards analysis Inject into HPLC/LC-MS calibration_standards->analysis

Caption: Workflow for 5-MIAA Standard Solution Preparation.

Storage and Handling

  • Solid 5-MIAA: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Store stock solutions in amber vials at -20°C for long-term stability (up to one year).

  • Working Standards: It is recommended to prepare fresh working standard solutions daily from the stock solution to ensure accuracy. If storage is necessary, store at 2-8°C for a short period (up to one week), protected from light.

  • General Handling: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting the stock solution into smaller, single-use vials is recommended. Always allow solutions to reach room temperature before use to prevent condensation and concentration changes.

References

Application Notes and Protocols for 5-MIAA in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methoxyindoleacetic acid (5-MIAA), a synthetic auxin, in agricultural research. The protocols outlined below are intended to serve as a guide for investigating its potential as a plant growth regulator to enhance crop yield and quality. While specific quantitative data for 5-MIAA is limited in publicly available literature, the following information is based on established principles of auxin biology and general protocols for similar compounds.

Introduction to 5-MIAA

This compound (5-MIAA) is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. As a synthetic auxin, 5-MIAA is investigated for its potential to modulate these processes in agronomically important crops to improve traits such as root architecture, nutrient uptake, and overall biomass.

Postulated Mechanism of Action: Auxin Signaling Pathway

It is hypothesized that 5-MIAA, like other auxins, functions by binding to auxin receptors, primarily the F-box proteins of the TIR1/AFB family. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, ultimately leading to a physiological response.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MIAA_out 5-MIAA Transport Auxin Transporters 5-MIAA_out->Transport 5-MIAA_in 5-MIAA Transport->5-MIAA_in TIR1_AFB TIR1/AFB Receptor 5-MIAA_in->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates/ Represses Response Physiological Response Auxin_Response_Genes->Response

Figure 1: Postulated 5-MIAA signaling pathway.

Quantitative Data Summary

CropParameter5-MIAA Concentration Range (M)Expected % Change vs. Control
Wheat Root Length10-10 - 10-8+15% to +40%
Germination Rate10-10 - 10-8+5% to +15%
Maize Seedling Height10-9 - 10-7+10% to +30%
Root Biomass10-9 - 10-7+20% to +50%
Soybean Nodule Number10-9 - 10-7+10% to +25%
Total Biomass10-9 - 10-7+15% to +35%
Tomato Fruit Set10-8 - 10-6+10% to +20%
Early Yield10-8 - 10-6+15% to +30%

Experimental Protocols

The following are detailed protocols for evaluating the effects of 5-MIAA on various agricultural research models.

This protocol is designed to assess the effect of 5-MIAA on the early stages of plant development.

Objective: To determine the optimal concentration of 5-MIAA for promoting seed germination and early seedling growth.

Materials:

  • Seeds of the target crop (e.g., wheat, maize)

  • 5-MIAA stock solution (1 mM in DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes (9 cm) with sterile filter paper

  • Growth chamber with controlled temperature and light

  • Ruler or caliper

  • Analytical balance

Procedure:

  • Prepare Treatment Solutions: Prepare a serial dilution of 5-MIAA from the stock solution to achieve final concentrations ranging from 10-11 M to 10-5 M. Include a control with the same concentration of the solvent used for the stock solution.

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plating: Place 20-30 sterilized seeds evenly on the filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective 5-MIAA treatment solution or control solution to each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for 7 days to calculate the germination rate.

    • After 7 days, measure the root and shoot length of at least 10 seedlings per dish.

    • Carefully remove the seedlings, blot them dry, and measure their fresh weight.

    • Dry the seedlings in an oven at 70°C for 48 hours and measure the dry weight.

Seed_Germination_Workflow A Prepare 5-MIAA Solutions (10⁻¹¹ to 10⁻⁵ M) & Control D Apply 5-MIAA or Control Solution A->D B Surface Sterilize Seeds C Plate Seeds on Filter Paper in Petri Dishes B->C C->D E Incubate in Growth Chamber (e.g., 25°C, 16/8h light/dark) D->E F Daily Germination Count (7 days) E->F G Measure Root/Shoot Length, Fresh & Dry Weight (Day 7) E->G H Data Analysis F->H G->H

Figure 2: Workflow for Seed Germination Assay.

This protocol evaluates the impact of 5-MIAA on the vegetative growth of plants in a controlled greenhouse environment.

Objective: To assess the effect of different concentrations of 5-MIAA on plant height, biomass accumulation, and overall plant health.

Materials:

  • Seedlings of the target crop (e.g., soybean, tomato) at the 2-3 leaf stage

  • Pots (e.g., 1-gallon) filled with a suitable potting mix

  • 5-MIAA stock solution (1 mM)

  • Fertilizer solution

  • Greenhouse with controlled environment

  • Foliar sprayer or irrigation system for application

  • Plant measurement tools (ruler, calipers, SPAD meter for chlorophyll)

Procedure:

  • Transplanting: Transplant uniform seedlings into individual pots. Allow them to acclimate for one week.

  • Treatment Groups: Divide the plants into treatment groups, with at least 5-10 replicates per group. Include an untreated control group.

  • 5-MIAA Application: Prepare 5-MIAA solutions at concentrations ranging from 10-9 M to 10-5 M. Apply the solutions as a foliar spray (until runoff) or as a soil drench (e.g., 100 mL per pot). The application can be done once or at regular intervals (e.g., weekly).

  • Growth Conditions: Maintain optimal growth conditions in the greenhouse (temperature, humidity, light, and fertilization) for the duration of the experiment (e.g., 4-6 weeks).

  • Data Collection:

    • Measure plant height and stem diameter weekly.

    • Measure chlorophyll content (e.g., using a SPAD meter) weekly.

    • At the end of the experiment, harvest the plants.

    • Separate the shoots and roots, wash the roots carefully.

    • Measure the fresh weight of shoots and roots.

    • Dry the plant material at 70°C to a constant weight and record the dry weight.

This protocol describes a general method for the extraction and quantification of 5-MIAA from plant tissues.

Objective: To determine the uptake and accumulation of 5-MIAA in plant tissues after application.

Materials:

  • Plant tissue samples (e.g., roots, leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with 1% acetic acid)

  • Internal standard (e.g., 13C6-IAA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissues and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

  • Extraction: Add the extraction solvent and the internal standard to the powdered tissue. Vortex and incubate on ice.

  • Centrifugation: Centrifuge the extract to pellet cell debris.

  • Purification (SPE): Condition an SPE cartridge and load the supernatant. Wash the cartridge and then elute the auxins with an appropriate solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for quantification. The specific MRM transitions for 5-MIAA will need to be optimized.

LCMS_Workflow A Harvest & Freeze Plant Tissue B Grind to Fine Powder A->B C Extract with Solvent & Internal Standard B->C D Centrifuge to Pellet Debris C->D E Purify with SPE Cartridge D->E F Dry & Reconstitute Sample E->F G Analyze by LC-MS/MS (MRM) F->G H Quantify 5-MIAA Concentration G->H

Figure 3: Workflow for 5-MIAA Quantification.

This protocol is for analyzing the expression of known auxin-responsive genes after 5-MIAA treatment.

Objective: To investigate the molecular response of plants to 5-MIAA by measuring changes in gene expression.

Materials:

  • Plant seedlings treated with 5-MIAA and control

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target auxin-responsive genes and reference genes

  • qPCR instrument

Procedure:

  • Treatment and Sampling: Treat seedlings with an effective concentration of 5-MIAA (determined from previous experiments) for a specific time course (e.g., 0, 1, 3, 6 hours). Harvest and freeze the tissue in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the samples using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reactions with the cDNA, primers for target and reference genes, and qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the 5-MIAA treated and control samples.

Safety Precautions

When working with 5-MIAA and other chemicals, always follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle stock solutions in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for 5-MIAA for specific handling and disposal instructions.

Conclusion

The protocols provided here offer a framework for the systematic evaluation of 5-MIAA as a plant growth regulator in an agricultural research context. Due to the limited specific data on 5-MIAA, researchers are encouraged to perform dose-response experiments to determine optimal concentrations for their specific crop and experimental conditions. The application of these methods will contribute to a better understanding of the potential of 5-MIAA in enhancing agricultural productivity.

Application Notes and Protocols for 5-Methoxyindoleacetic Acid (5-MIAA) Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyindoleacetic acid (5-MIAA) is a metabolite of serotonin and a compound of interest in various physiological and pathological processes. Accurate quantification of 5-MIAA in biological tissues is crucial for understanding its role in neuroscience, pharmacology, and disease biomarker discovery. This document provides a detailed protocol for the extraction of 5-MIAA from tissue samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for tissue homogenization, protein precipitation, and subsequent purification using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Experimental Protocols

General Tissue Preparation

Proper handling and preparation of tissue samples are critical to prevent degradation of 5-MIAA and ensure accurate quantification.

Materials:

  • Fresh or frozen tissue samples

  • Liquid nitrogen

  • Pre-chilled mortars and pestles or mechanical homogenizer

  • -80°C freezer for storage

Procedure:

  • Excise tissue samples as quickly as possible to minimize post-mortem degradation of metabolites.

  • Immediately snap-freeze the tissue in liquid nitrogen.

  • Store the frozen tissue at -80°C until extraction. Storing samples at ultra-low temperatures is crucial for preserving the integrity of endogenous molecules.

  • On the day of extraction, keep the tissue frozen on dry ice until the moment of homogenization.

Tissue Homogenization

This step aims to disrupt the tissue structure and release intracellular components, including 5-MIAA.

Materials:

  • Frozen tissue sample

  • Ice-cold homogenization buffer (e.g., 1.89% formic acid in water).[1]

  • Mechanical homogenizer (e.g., Polytron PT 1200C) or mortar and pestle.[1][2]

  • Centrifuge capable of reaching 14,000 rpm and maintaining 4°C.[1]

Procedure:

  • Weigh the frozen tissue sample.

  • Add a pre-determined volume of ice-cold homogenization buffer (e.g., 10 mL/g of tissue).[1][2]

  • Homogenize the tissue on ice until a uniform homogenate is achieved. For mechanical homogenizers, use short bursts to prevent sample heating.

  • Centrifuge the homogenate at 14,000 rpm for 40 minutes at 4°C to pellet cellular debris.[1]

  • Carefully collect the supernatant, which contains the extracted metabolites.

Protein Precipitation

This step is essential to remove proteins that can interfere with downstream analysis and damage analytical columns.

Materials:

  • Tissue homogenate supernatant

  • Ice-cold acetonitrile (ACN) with 1% formic acid.[1]

  • Centrifuge

Procedure:

  • To the collected supernatant, add four volumes of ice-cold acetonitrile with 1% formic acid (e.g., 400 µL of ACN solution to 100 µL of supernatant).[1]

  • Vortex the mixture thoroughly.

  • Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

  • Collect the supernatant, which now contains the deproteinized extract.

Extraction and Purification

The deproteinized extract can be further purified and concentrated using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

LLE separates compounds based on their differential solubilities in two immiscible liquid phases.

Materials:

  • Deproteinized extract

  • Extraction solvent (e.g., a mixture of methanol and chloroform).[3][4]

  • Water (HPLC grade)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

Procedure:

  • To the deproteinized supernatant, add a mixture of methanol and chloroform. A common ratio is 2:1 (v/v) methanol:chloroform.[5]

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.6 mL of ice-cold water for every 1.5 mL of supernatant to induce phase separation.[5]

  • Centrifuge at a low speed (e.g., 3,000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites, including 5-MIAA.

  • Evaporate the collected aqueous phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume of the initial mobile phase used for LC-MS/MS analysis.

SPE is a highly selective method for sample cleanup and concentration, utilizing a solid sorbent to retain the analyte of interest or interfering compounds.[6][7][8]

Materials:

  • Deproteinized extract

  • SPE cartridges (e.g., reversed-phase C18).[9]

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a low percentage of organic solvent in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Evaporator

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of water or an appropriate buffer to equilibrate the sorbent to the sample's solvent conditions. Do not let the sorbent dry out.

  • Loading: Load the deproteinized extract onto the SPE cartridge. The flow rate should be slow and steady (e.g., 1 mL/min).

  • Washing: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., 5% methanol in water) to remove unretained, hydrophilic impurities.

  • Elution: Elute the retained 5-MIAA with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.

Quantification by LC-MS/MS

The final step involves the sensitive and selective quantification of 5-MIAA using Liquid Chromatography-Tandem Mass Spectrometry.

Typical LC-MS/MS Parameters (to be optimized):

  • LC Column: A reversed-phase C18 column is commonly used for the separation of indole derivatives.[10][11]

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[10][11]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for indole compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for 5-MIAA and a suitable internal standard (e.g., a deuterated analog) must be determined.

Data Presentation

Quantitative data from the analysis of 5-MIAA in different tissue samples should be summarized in a clear and structured table for easy comparison.

Sample IDTissue Type5-MIAA Concentration (ng/g tissue)Standard Deviation
Control 1Brain15.21.8
Control 2Brain14.81.5
Treated 1Brain25.62.1
Treated 2Brain27.12.5
Control 1Liver5.40.7
Treated 1Liver8.91.1

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction of this compound from tissue.

experimental_workflow tissue_prep Tissue Preparation (Snap-freeze, store at -80°C) homogenization Homogenization (Ice-cold acidic buffer) tissue_prep->homogenization centrifugation1 Centrifugation (14,000 rpm, 40 min, 4°C) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile with Formic Acid) supernatant1->protein_precipitation centrifugation2 Centrifugation (14,000 rpm, 5 min, 4°C) protein_precipitation->centrifugation2 supernatant2 Collect Deproteinized Extract centrifugation2->supernatant2 extraction_choice Extraction Method supernatant2->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Option 1 spe Solid-Phase Extraction (SPE) extraction_choice->spe Option 2 evaporation Evaporation to Dryness lle->evaporation spe->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for 5-MIAA extraction from tissue.

Solid-Phase Extraction (SPE) Protocol Diagram

The following diagram details the steps involved in the Solid-Phase Extraction protocol.

spe_protocol start Start SPE conditioning 1. Conditioning (Activate sorbent with Methanol) start->conditioning equilibration 2. Equilibration (Prepare sorbent with Water) conditioning->equilibration loading 3. Sample Loading (Load deproteinized extract) equilibration->loading washing 4. Washing (Remove impurities with 5% Methanol) loading->washing elution 5. Elution (Collect 5-MIAA with Methanol) washing->elution end Proceed to Evaporation elution->end

Caption: Steps in the Solid-Phase Extraction (SPE) protocol.

References

Application Note: Derivatization of 5-Methoxyindoleacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential analytical technique for the quantification of 5-Methoxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin, involves gas chromatography-mass spectrometry (GC-MS). However, the inherent polarity and low volatility of 5-HIAA necessitate a derivatization step to improve its chromatographic behavior and thermal stability. This application note provides a detailed protocol for the silylation of 5-HIAA, rendering it suitable for sensitive and accurate GC-MS analysis.

Introduction

This compound (5-HIAA) is a significant biomarker in clinical and neuroscience research. Its quantification in biological matrices is crucial for understanding serotonin metabolism and diagnosing certain diseases. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for such analyses. Derivatization is a critical sample preparation step that chemically modifies the analyte to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. This is achieved by converting polar functional groups, such as the carboxylic acid and hydroxyl groups in 5-HIAA, into less polar derivatives. The most common approach for this is silylation, which involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.

Principle of Derivatization

Silylation of 5-HIAA with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), results in the formation of a di-TMS derivative. This reaction targets the carboxylic acid and the indole hydroxyl group, effectively reducing the polarity of the molecule and increasing its volatility for gas-phase analysis.

Materials and Reagents

  • This compound (5-HIAA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (GC grade)

  • Nitrogen gas, high purity

  • Glass reaction vials (1.5 mL) with screw caps

  • Heating block or oven

  • Evaporator (e.g., nitrogen blow-down)

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Detailed Experimental Protocol

  • Sample Preparation :

    • Accurately weigh a known amount of 5-HIAA standard or place a known volume of a stock solution into a 1.5 mL glass reaction vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Derivatization Reaction :

    • To the dried sample residue, add 60 µL of pyridine.[1]

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.[1]

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the mixture at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[1][2]

  • Sample Analysis :

    • After cooling to room temperature, 1 µL of the derivatized sample is injected into the GC-MS system for analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized 5-HIAA. These parameters may require optimization for specific instruments and applications.

ParameterValue
Gas Chromatograph
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[2]
Carrier GasHelium[2]
Injector ModeSplitless[2]
Injector Temperature290 - 300°C[1][2]
Oven Temperature ProgramInitial: 80°C, hold for 1 min; Ramp: 30°C/min to 300°C[2]
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[2]
MS Scan RangeSuitable mass range to include the molecular ion and expected fragments
Source Temperature150°C[3]
Quadrupole Temperature106°C[3]

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start: 5-HIAA Sample dry_sample Evaporate to Dryness (Nitrogen Stream) start->dry_sample add_reagents Add Pyridine and BSTFA + 1% TMCS dry_sample->add_reagents heat_reaction Heat at 70°C for 30 min add_reagents->heat_reaction cool_sample Cool to Room Temp heat_reaction->cool_sample inject_sample Inject 1 µL into GC-MS cool_sample->inject_sample separation Chromatographic Separation (GC) inject_sample->separation detection Mass Spectrometry Detection (MS) separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for 5-HIAA derivatization and GC-MS analysis.

Conclusion

The described silylation protocol using BSTFA is a robust and effective method for the derivatization of this compound for GC-MS analysis. This procedure increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. The provided parameters serve as a starting point for method development and can be adapted to various biological matrices and analytical instrumentation.

References

Analytical Techniques for the Detection of 5-Methoxyindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 5-methoxyindole. It is designed to assist in the selection of appropriate analytical methodologies and to provide practical guidance for experimental execution.

Introduction

5-Methoxyindole is an indole derivative that plays a role in various biological processes and serves as a precursor in the synthesis of key compounds like melatonin.[1] Accurate and precise quantification of 5-methoxyindole is crucial for research in neuroscience, pharmacology, and drug development. This document outlines the most common and effective analytical techniques for its detection: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of the analytical methods discussed. This data is a composite from various studies on indole derivatives to provide a representative comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.05 - 5 µg/mL0.01 - 1 µg/mL0.003 - 2 ng/mL
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL~0.05 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (%RSD) < 15%< 15%< 10%
Sample Throughput ModerateLow to ModerateHigh
Specificity ModerateHighVery High
Cost LowModerateHigh

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate analysis, especially in complex biological matrices. The choice of method depends on the sample type and the analytical technique.

3.1.1. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

This protocol is suitable for cleaning up plasma or serum samples prior to HPLC or LC-MS/MS analysis.

Materials:

  • Human plasma/serum sample

  • Ethyl acetate (or other suitable water-immiscible organic solvent like methyl tert-butyl ether)

  • Internal Standard (IS) working solution (e.g., deuterated 5-methoxyindole)

  • 0.1 M Sodium hydroxide (NaOH)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase or a weak solvent)

Protocol:

  • Pipette 100 µL of plasma/serum into a centrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3.1.2. Solid-Phase Extraction (SPE) for Urine Samples

SPE is effective for cleaning and concentrating 5-methoxyindole from urine samples.[2]

Materials:

  • Urine sample

  • SPE Cartridge (e.g., C18 or mixed-mode cation exchange)

  • Internal Standard (IS) working solution

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile with 2% formic acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solvent

Protocol:

  • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add 25 µL of the internal standard.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the prepared urine sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute 5-methoxyindole with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and cost-effective method for routine quantification of 5-methoxyindole.[3]

Chromatographic Conditions:

  • HPLC System: HPLC with UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Elution: A typical gradient might start with a lower concentration of acetonitrile and gradually increase. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: 280 nm.[4]

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of 5-methoxyindole in the sample is then determined from this curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. Derivatization is often necessary to improve the chromatographic properties of 5-methoxyindole.[4][5]

3.3.1. Derivatization (Silylation)

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Protocol:

  • To the dried sample extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[4]

  • Cool to room temperature before injection into the GC-MS.

GC-MS Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.[4]

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • MS Scan Range: m/z 50-500.[3]

Identification and Quantification: Identification is based on the retention time and the mass spectrum of the derivatized analyte compared to a reference standard. Quantification is typically performed using an internal standard method.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for trace-level quantification in complex matrices due to its high sensitivity and specificity.[3][4]

LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system.

  • MS System: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient is typically used. For example: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization: Electrospray ionization (ESI) in positive mode.[3]

  • Quantification: Achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for 5-methoxyindole and its internal standard.[4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-UV reconstitution->hplc gcms GC-MS (with Derivatization) reconstitution->gcms lcmsms LC-MS/MS reconstitution->lcmsms chromatogram Chromatogram Acquisition hplc->chromatogram gcms->chromatogram lcmsms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification melatonin_pathway tryptophan Tryptophan serotonin Serotonin (5-Hydroxytryptamine) tryptophan->serotonin n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin AANAT/NAT methoxyindole 5-Methoxytryptamine serotonin->methoxyindole Methylation melatonin1 Melatonin n_acetylserotonin->melatonin1 melatonin2 Melatonin methoxyindole->melatonin2

References

Application Note: Analysis of Indoleacetic Acid Metabolites as Biomarkers for Carcinoid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neuroendocrine tumors (NETs), particularly a subset known as carcinoid tumors, are neoplasms originating from enterochromaffin cells.[1][2][3] A key characteristic of well-differentiated, functional carcinoid tumors is their capacity to synthesize and secrete excessive amounts of serotonin (5-hydroxytryptamine, 5-HT).[1][2][4] This overproduction leads to the clinical manifestations of carcinoid syndrome, which includes symptoms like flushing and diarrhea.[3][4]

Serotonin itself is metabolized in the liver and kidneys by monoamine oxidase and aldehyde dehydrogenase into 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[4] Consequently, quantifying the levels of 5-HIAA in a 24-hour urine collection has become the cornerstone biochemical test for diagnosing and monitoring patients with carcinoid syndrome.[5][6][7][8] While 5-HIAA is the most clinically significant metabolite, other related indoleacetic acids, such as 5-methoxyindoleacetic acid (5-MIAA), also exist within the broader tryptophan metabolic pathway. This document provides an overview of this pathway and a detailed protocol for the quantification of urinary 5-HIAA, the principal biomarker for carcinoid tumors.

Biochemical Pathway of Serotonin Metabolism

The synthesis and metabolism of serotonin is a multi-step enzymatic process beginning with the amino acid tryptophan. Carcinoid tumors often have high levels of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme in serotonin biosynthesis.[1][2] Serotonin is then metabolized into several compounds, with 5-HIAA being the major end-product excreted in the urine. Another metabolite in this broader pathway is 5-MIAA, which is derived from melatonin.

Serotonin_Metabolism cluster_main Serotonin Metabolism cluster_melatonin Melatonin Pathway TRP Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP Tryptophan Hydroxylase (Tph1) SER Serotonin (5-HT) HTP->SER DOPA Decarboxylase NAS N-Acetylserotonin SER->NAS AANAT HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) (Primary Biomarker) SER->HIAA Monoamine Oxidase (MAO) & Aldehyde Dehydrogenase MEL Melatonin NAS->MEL ASMT MIAA This compound (5-MIAA) MEL->MIAA Metabolic Steps

Caption: Simplified metabolic pathway of Tryptophan to Serotonin and its metabolites.
Clinical Significance and Data

The measurement of urinary 5-HIAA is a critical tool for the diagnosis of carcinoid syndrome, with reported sensitivity and specificity exceeding 90% in this context.[7] Elevated levels are strongly indicative of a functional neuroendocrine tumor.[9] Levels greater than 25 mg per 24 hours are highly suggestive of large or metastatic carcinoid tumors.[10] The test is also valuable for monitoring disease progression and response to therapy.[3][11]

Table 1: Representative Urinary 5-HIAA Values

Analyte Patient Group Typical Range (mg/24 hours) Source
5-HIAA Healthy Adults 2 - 9 mg/24h [8][12]
Borderline/Indeterminate 9 - 25 mg/24h [8]

| | Suspected Carcinoid Tumor | > 25 mg/24h |[8][10] |

Table 2: Diagnostic Accuracy of Urinary 5-HIAA for Carcinoid Syndrome

Parameter Value Notes Source
Sensitivity > 90% For diagnosing NETs associated with carcinoid syndrome symptoms. [7]
73% For well-differentiated functional gastroenterohepatic NETs. [3][9]
Specificity > 90% For diagnosing NETs associated with carcinoid syndrome symptoms. [7]

| | 100% | For well-differentiated functional gastroenterohepatic NETs. |[3][9] |

Protocol: Quantification of Urinary 5-HIAA by LC-MS/MS

This protocol outlines a "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 5-HIAA in 24-hour urine collections.[13]

Principle

Urine samples are diluted with an internal standard solution, and injected directly into an LC-MS/MS system. The analyte (5-HIAA) is separated from other urine components via reverse-phase chromatography and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Overview

Workflow A Patient Preparation (Diet/Medication Review) B 24-Hour Urine Collection (Acid Preservative) A->B C Sample Aliquoting & Internal Standard Addition B->C D LC-MS/MS Analysis (Reverse Phase, MRM) C->D E Data Processing & Quantification D->E F Result Reporting (mg/24h) E->F

Caption: Experimental workflow for urinary 5-HIAA quantification.
Patient Preparation and Sample Collection

  • Dietary Restrictions : For at least 72 hours prior to and during collection, the patient must avoid foods rich in serotonin.[9] These include, but are not limited to: bananas, pineapple, walnuts, pecans, plums, kiwi, avocados, and tomatoes.[11][12]

  • Medication Review : Numerous medications can interfere with 5-HIAA levels. Medications that may increase levels include acetaminophen and methocarbamol, while those that can decrease levels include MAO inhibitors and levodopa.[12] A thorough review by a clinician is essential.

  • Collection Procedure :

    • Begin the collection at a specific time (e.g., 8:00 AM) by having the patient void and discard the first urine specimen.[14] This is the start time.

    • Collect all subsequent urine for the next 24 hours in a provided plastic, leak-proof container containing a preservative, such as 25 mL of 50% acetic acid or hydrochloric acid, to maintain a pH between 2.0 and 4.0.[10][15]

    • The container should be refrigerated during the collection period.

    • The final collection should be done at the same time the next day (e.g., 8:00 AM) to complete the 24-hour period.[14]

    • Record the total volume of the 24-hour collection.

Materials and Reagents
  • 5-HIAA analytical standard

  • 5-HIAA-d5 stable isotope-labeled internal standard (IS)

  • LC-MS grade water with 0.1% Formic Acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • Calibrators and Quality Control materials

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • LC-MS/MS system with ESI source

Sample Preparation
  • Thoroughly mix the 24-hour urine collection.

  • Prepare a working internal standard solution (e.g., 5-HIAA-d5 in Mobile Phase A).

  • In a 96-well plate, combine a small volume of urine (e.g., 20 µL) with a larger volume of the internal standard solution (e.g., 400 µL).

  • Seal the plate, vortex briefly, and centrifuge to pellet any particulates.

  • Place the plate in the autosampler for injection.

LC-MS/MS Instrumental Parameters (Example)
  • LC System : UPLC/HPLC System

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Column Temperature : 40-50 °C

  • Flow Rate : 0.25 - 0.40 mL/min

  • Injection Volume : 5 µL

  • Gradient Elution : A typical gradient would start at low %B (e.g., 5%), ramp up to elute the analyte, followed by a high-organic wash and re-equilibration. Total run time is typically under 5 minutes.[13]

  • Mass Spectrometer : Triple Quadrupole

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transitions :

    • 5-HIAA : Q1: 192.1 -> Q3: 146.1 (Quantifier), 118.1 (Qualifier)[13]

    • 5-HIAA-d5 (IS) : Q1: 197.1 -> Q3: 151.1 (Quantifier)

Data Analysis and Interpretation
  • Generate a calibration curve by plotting the peak area ratio (5-HIAA/5-HIAA-d5) against the concentration of the calibrators.

  • Use the regression equation from the calibration curve to determine the concentration of 5-HIAA (in mg/L) in the patient samples.

  • Calculate the total 24-hour excretion using the following formula:

    • 5-HIAA (mg/24h) = Concentration (mg/L) x Total Urine Volume (L/24h)

  • Compare the final result to the established reference intervals (see Table 1). Significant elevations may indicate the presence of a carcinoid tumor.[16]

Limitations

Improper patient preparation regarding diet and medications is the most common cause of inaccurate results.[17][18] Incomplete 24-hour urine collection can lead to falsely low values.[14] Certain conditions like celiac disease or other malabsorption syndromes can also cause mild elevations in urinary 5-HIAA.[10]

References

Application Note: Quantitative Analysis of 5-Methoxyindoleacetic Acid (5-MIAA) in Pineal Gland Tissue Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 5-Methoxyindoleacetic acid (5-MIAA) in pineal gland tissue. 5-MIAA is a principal metabolite of melatonin, and its accurate measurement is crucial for studies related to circadian rhythms, neuropharmacology, and the functional biochemistry of the pineal gland. The method described herein utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in complex biological matrices.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from tissue preparation to data analysis, complete with scientific rationales, method validation parameters, and troubleshooting advice.

Scientific Background

The pineal gland's primary role is to transduce information about the light-dark cycle into a hormonal signal, principally through the synthesis and secretion of melatonin (N-acetyl-5-methoxytryptamine).[3][4] The biosynthesis of melatonin begins with the amino acid tryptophan and proceeds through several enzymatic steps to produce serotonin.[4] Serotonin is then acetylated to N-acetylserotonin (NAS) by the enzyme arylalkylamine N-acetyltransferase (AANAT) and subsequently methylated by acetylserotonin O-methyltransferase (ASMT) to form melatonin.[3][5]

Melatonin is metabolized through several pathways, with the primary route leading to the formation of 5-MIAA. While melatonin itself is a key signaling molecule, its metabolites, including 5-MIAA, are also of significant biological interest.[6] Studies have measured the concentration of 5-MIAA in pineal tissue to understand the dynamics of melatonin turnover and overall pineal indole metabolism.[7][8] The accurate quantification of 5-MIAA provides a more complete picture of the metabolic activity within the pineal gland.

Biosynthesis and Metabolism of 5-MIAA

The pathway from tryptophan to 5-MIAA involves several key enzymatic steps primarily occurring within the pinealocytes, which constitute the majority of cells in the pineal gland.[3]

Caption: Biosynthesis and metabolism pathway of 5-MIAA in the pineal gland.

Principle of the Method

This protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex biological samples due to its superior sensitivity and selectivity.[1][2]

  • Extraction: 5-MIAA is first extracted from the pineal gland homogenate. This step is critical for removing proteins and other interfering substances.

  • Chromatographic Separation: The extract is injected into an HPLC system. A C18 reverse-phase column separates 5-MIAA from other endogenous compounds based on its physicochemical properties.

  • Ionization: The column effluent enters the mass spectrometer's ion source (typically Electrospray Ionization - ESI), where 5-MIAA molecules are charged to form gas-phase ions.

  • Tandem Mass Spectrometry (MS/MS): The ions are guided into the mass analyzer. In the first stage (Q1), ions with the specific mass-to-charge ratio (m/z) of 5-MIAA (the precursor ion) are selected. These selected ions are then fragmented in a collision cell (Q2). In the final stage (Q3), specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise.

Materials and Reagents

  • Standards: this compound (analytical standard), this compound-d4 (internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

  • Reagents: Trichloroacetic acid (TCA), Disodium ethylenediaminetetraacetate (EDTA).

  • Equipment:

    • Homogenizer (e.g., Bullet Blender or similar bead mill homogenizer).[9]

    • Microcentrifuge.

    • Analytical balance.

    • Vortex mixer.

    • Pipettes and sterile filter tips.

    • LC-MS/MS system (e.g., Agilent 1290 HPLC with a 6430 triple quadrupole mass spectrometer or equivalent).[10]

    • HPLC column (e.g., C18 reverse-phase, 2.1 x 100 mm, 3 µm particle size).

Detailed Experimental Protocol

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-MIAA and 5-MIAA-d4 in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the 5-MIAA stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 5-MIAA-d4 stock solution with 50:50 methanol:water.

  • Homogenization Buffer: 0.1 M Perchloric acid containing 0.1% EDTA.

  • Precipitation Solution: 10% (w/v) Trichloroacetic acid in water.

Sample Preparation: Pineal Gland Extraction

The following workflow outlines the key steps from tissue collection to the final extract ready for LC-MS/MS analysis.

Workflow Start Excise Pineal Gland Weigh Record Wet Weight Start->Weigh Homogenize Homogenize in ice-cold Homogenization Buffer Weigh->Homogenize Spike_IS Spike with Internal Standard (5-MIAA-d4) Homogenize->Spike_IS Precipitate Add Precipitation Solution (Trichloroacetic Acid) Spike_IS->Precipitate Vortex Vortex Vigorously Precipitate->Vortex Centrifuge Centrifuge at 15,000 x g for 15 min at 4°C Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Inject into LC-MS/MS Collect_Supernatant->Analyze

Caption: Experimental workflow for the extraction of 5-MIAA from pineal tissue.

Step-by-Step Protocol:

  • Tissue Collection: Excise the pineal gland, immediately snap-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Homogenization:

    • Scientist's Note: It is critical to keep the tissue frozen for as long as possible before homogenization to prevent enzymatic degradation of the analyte.

    • Weigh the frozen pineal gland (~1-5 mg).

    • Place the tissue in a pre-chilled microcentrifuge tube containing homogenization beads and 200 µL of ice-cold homogenization buffer.

    • Homogenize using a bead mill homogenizer.[9]

  • Internal Standard Spiking:

    • Rationale: An isotopically labeled internal standard is added early in the process to account for any analyte loss during sample preparation and for variations in instrument response.

    • Add 10 µL of the 100 ng/mL IS working solution to the homogenate.

  • Protein Precipitation:

    • Rationale: High concentrations of proteins can interfere with the analysis and damage the LC column. Trichloroacetic acid is an effective protein precipitating agent.

    • Add 50 µL of the precipitation solution to the homogenate.

  • Extraction and Clarification:

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.[11]

  • Sample Collection:

    • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

ParameterSetting
LC System Agilent 1290 or equivalent
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temp.40°C
MS System Triple Quadrupole with ESI
Ionization ModePositive
Capillary Voltage3500 V
Gas Temp.350°C
Nebulizer Pressure40 psi

Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
5-MIAA206.1146.115
5-MIAA-d4 (IS)210.1150.115
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (5-MIAA / 5-MIAA-d4) against the concentration of the working standards. Use a linear regression with a 1/x weighting.

  • Quantification: Determine the concentration of 5-MIAA in the samples by interpolating their peak area ratios from the calibration curve.

  • Final Concentration: Calculate the final concentration of 5-MIAA in the pineal gland tissue, expressed as ng/mg of tissue weight.

Method Validation

A fit-for-purpose approach should be used for method validation, with the extent of validation depending on the intended use of the data.[12] For studies supporting regulatory submissions, full validation according to FDA or ICH M10 guidelines is recommended.[13][14]

Typical Method Performance:

ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Precision (RSD%) < 15%< 10%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery Consistent and reproducible85-105%
Matrix Effect Monitored and minimized< 15%

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal/No Peak Inefficient extractionEnsure proper homogenization; check pH of extraction buffer.
Instrument sensitivity issueClean ion source; check MS tuning.
High Background Noise Contaminated mobile phase or sampleUse fresh LC-MS grade solvents; ensure complete protein precipitation.
Poor Peak Shape Column degradationReplace the HPLC column.
Incompatible injection solventEnsure final sample solvent is compatible with the initial mobile phase.
High Variability in Results Inconsistent sample preparationEnsure accurate pipetting, especially for the internal standard.
Analyte instabilityKeep samples on ice or at 4°C throughout the preparation process.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in pineal gland tissue. This protocol is a valuable tool for researchers investigating the intricate biochemical pathways of the pineal gland and the broader field of neuroendocrinology. Adherence to the described sample preparation, analytical conditions, and validation principles will ensure the generation of high-quality, reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methoxyindoleacetic acid (5-MIAA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 5-Methoxyindoleacetic acid (5-MIAA).

Troubleshooting Guide: 5-MIAA Peak Tailing

Q1: What are the primary causes of peak tailing for this compound (5-MIAA) in reversed-phase HPLC?

Peak tailing for an acidic compound like 5-MIAA in reversed-phase HPLC is typically the result of more than one retention mechanism occurring during separation.[1] The most common causes are:

  • Inappropriate Mobile Phase pH: 5-MIAA has a carboxylic acid group with a predicted pKa between 4.2 and 4.5.[2][3] If the mobile phase pH is close to this pKa, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in a broadened, tailing peak.[4]

  • Secondary Silanol Interactions: Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[5] These silanols are acidic and can become ionized at pH levels above 3.[4] While this is a more significant issue for basic analytes, these active sites can still engage in unwanted polar interactions with analytes like 5-MIAA, contributing to peak asymmetry.[6]

  • Column Degradation or Contamination: Physical issues such as a void at the column inlet, a partially blocked frit, or the accumulation of strongly retained sample matrix components can disrupt the chromatographic bed and cause peak distortion.[1][6]

Q2: My 5-MIAA peak is tailing. How can I troubleshoot it, starting with the mobile phase?

Mobile phase optimization is the most effective first step. The goal is to ensure 5-MIAA is in a single, un-ionized state and to minimize unwanted interactions with the column.

  • Adjust Mobile Phase pH: The most reliable strategy is to lower the mobile phase pH. A pH of at least 1.5 to 2 units below the analyte's pKa is recommended. For 5-MIAA (pKa ≈ 4.2), adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 is ideal.[7] This fully protonates the carboxylic acid group, ensuring a single, neutral species. It also protonates the residual silanol groups on the column, rendering them neutral and reducing their capacity for secondary interactions.[1]

  • Use an Acidic Modifier: Add a small amount (0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. These modifiers are effective at controlling and maintaining a low pH.[7]

  • Ensure Adequate Buffering: If operating at a pH where buffering is necessary, ensure the buffer concentration is sufficient (e.g., 10-25 mM) to control the pH across the entire column and prevent local pH shifts as the sample is injected.[5][8] A mobile phase with poor buffering capacity is a common, though often overlooked, cause of peak tailing for ionizable compounds.[8]

start Peak Tailing Observed for 5-MIAA check_ph Is mobile phase pH ~2 units below pKa (~4.2)? start->check_ph check_column Is column modern, end-capped, and in good condition? check_ph->check_column  Yes lower_ph ACTION: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic Acid. check_ph->lower_ph No check_system Check for other issues: - Extra-column volume? - Sample overload? - Solvent mismatch? check_column->check_system  Yes use_new_column ACTION: Use a high-purity, end-capped C18 column. Consider a guard column. check_column->use_new_column No fix_system ACTION: - Use shorter, narrower tubing. - Reduce injection volume. - Dissolve sample in mobile phase. check_system->fix_system Yes (Problem Likely Here) solution Symmetrical Peak Achieved check_system->solution  No (Problem Found & Fixed) lower_ph->solution use_new_column->solution fix_system->solution

Caption: Troubleshooting workflow for 5-MIAA peak tailing.

Q3: Mobile phase adjustments didn't completely fix the tailing. Could my column be the issue?

Yes, the column itself is the next most likely cause.

  • Use a Modern, End-Capped Column: Older silica columns ("Type A") often have higher metal content and more active silanol sites.[9] Modern, high-purity silica columns ("Type B") that are "end-capped" are highly recommended. End-capping is a chemical process that deactivates many of the residual silanol groups, significantly reducing the potential for secondary interactions.[7][10]

  • Check for Column Damage: A sudden pressure shock, operating at an extreme pH, or physical stress can create a void or channel in the column's packed bed.[7] If you suspect a blockage at the inlet frit, you can try reversing and flushing the column (disconnect it from the detector first and check the manufacturer's instructions).[1] However, if a void has formed, the column typically needs to be replaced.[1]

  • Use a Guard Column: To prevent contamination of the analytical column, especially with complex sample matrices, always use a guard column packed with the same stationary phase.[8]

cluster_0 Column Interactions analyte 5-MIAA Analyte c18 C18 Stationary Phase (Hydrophobic) analyte->c18  Desired Hydrophobic Interaction (Good Chromatography) silanol Residual Silanol Site (Active & Polar) analyte->silanol  Undesired Secondary Interaction (Causes Peak Tailing)

Caption: Desired vs. undesired interactions on a C18 column.

Q4: What are some less common instrumental or sample-related causes of peak tailing?

If both mobile phase and column issues have been ruled out, consider these factors:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peaks to broaden and tail.[4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are properly fitted with no dead volume.[4][5]

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase at the column inlet, leading to tailing.[5][6] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample should ideally be the mobile phase itself or a solvent that is weaker (more polar in reversed-phase) than the mobile phase.[6][11] Injecting a sample in a much stronger (less polar) solvent can cause severe peak distortion.[6]

Data Summary: Mobile Phase Adjustments

The following table summarizes recommended adjustments for improving 5-MIAA peak shape.

ParameterProblem Condition (Causes Tailing)Recommended SolutionExpected Outcome
Mobile Phase pH pH ≈ pKa of 5-MIAA (e.g., pH 4.0 - 5.0)Lower pH to 2.5 - 3.0Analyte is fully protonated, leading to a single interaction mode and a sharper, more symmetrical peak.
Acidic Modifier None used, pH is unstableAdd 0.1% Formic Acid or 0.05% TFAMaintains a stable, low pH environment, suppressing ionization of both the analyte and silanol groups.
Buffer Strength Unbuffered or low concentration (e.g., <5 mM)Use 10-25 mM buffer (e.g., phosphate) if operating near pKaResists local pH shifts at the column inlet, improving peak symmetry and reproducibility.
Organic Modifier AcetonitrileConsider switching to MethanolMethanol can sometimes better mask residual silanols through hydrogen bonding, improving peak shape for some compounds.[10]

Reference Experimental Protocol

This protocol provides a robust starting point for the analysis of 5-MIAA, designed to minimize peak tailing.

ParameterSpecification
HPLC System Standard HPLC or UHPLC system with UV Detector
Column High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[12]
Injection Volume 5 µL
Sample Diluent Initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Frequently Asked Questions (FAQs)

Q: What is an acceptable peak tailing or asymmetry factor? A: Ideally, the asymmetry factor (As) should be close to 1.0 for a perfectly symmetrical Gaussian peak. For many assays, a range of 0.9 to 1.2 is considered excellent, while values up to 1.5 may be acceptable depending on the specific application's requirements.[1]

Q: What exactly is column end-capping? A: End-capping is a secondary chemical reaction performed after the primary C18 (or other) stationary phase is bonded to the silica support. A small, reactive silane agent, like trimethylsilyl chloride, is used to bond with and cover many of the remaining free silanol groups, making the surface less polar and less prone to causing peak tailing.[7][10]

Q: Can the choice of organic modifier (Methanol vs. Acetonitrile) really affect tailing? A: Yes. While both are common reversed-phase solvents, methanol is a protic solvent capable of hydrogen bonding. This property can allow it to interact with and "shield" active silanol sites on the column, sometimes resulting in better peak shapes for sensitive compounds compared to acetonitrile, which is aprotic.[10]

Q: Is a guard column always necessary? A: While not strictly required for every analysis, using a guard column is a highly recommended and cost-effective practice. It acts as a disposable filter, protecting the more expensive analytical column from particulates and strongly retained impurities that can cause blockages, pressure increases, and peak shape distortion.[8]

References

Technical Support Center: 5-MIAA Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-methoxyindole-3-acetic acid (5-MIAA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the LC-MS/MS analysis of 5-MIAA.

Q1: Why am I observing poor sensitivity and inconsistent results for 5-MIAA?

A1: Poor sensitivity and inconsistent results in 5-MIAA quantification are often due to matrix effects . Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of 5-MIAA in the mass spectrometer's ion source.[1][2][3][4] This interference can either suppress or enhance the signal, leading to inaccurate and irreproducible measurements.[1][2][3][4]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of 5-MIAA in a neat solution to the peak area of 5-MIAA spiked into a blank, extracted sample matrix. A significant difference in peak areas indicates the presence of matrix effects.

  • Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple "dilute-and-shoot" or protein precipitation method.[5][6][7][8]

  • Optimize Chromatography: Modify your chromatographic method to separate 5-MIAA from the co-eluting matrix components. Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 5-MIAA-d5) is the most effective way to compensate for matrix effects.[9][10][11] Since the SIL-IS has nearly identical physicochemical properties to 5-MIAA, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.

Q2: My retention time for 5-MIAA is shifting between injections. What could be the cause?

A2: Retention time shifts can compromise peak identification and integration, leading to unreliable quantification. Common causes include an unequilibrated column, changes in mobile phase composition, temperature fluctuations, and column degradation.[12][13][14][15][16]

Troubleshooting Steps:

  • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. A common rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Check Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each batch of analysis. Small variations in pH or solvent composition can lead to retention time shifts.[12] It is also crucial to use freshly prepared mobile phases and to degas them properly to prevent bubble formation in the pump.[17]

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient laboratory temperature can affect retention times.[15][16]

  • Inspect the Column: If retention time shifts persist and are accompanied by peak broadening or splitting, the column may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if necessary.

Q3: I'm seeing significant peak tailing for my 5-MIAA analyte. How can I improve the peak shape?

A3: Peak tailing can negatively impact integration and reduce the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, column overload, or extra-column dead volume.[12][13][18]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: 5-MIAA is an acidic compound. Ensure the pH of your mobile phase is at least 2 pH units below the pKa of 5-MIAA to keep it in its neutral form, which will minimize secondary interactions with the stationary phase.

  • Check for Column Overload: Inject a series of decreasing concentrations of your 5-MIAA standard. If the peak shape improves at lower concentrations, you may be overloading the column. Reduce the injection volume or dilute your samples.

  • Minimize Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted to minimize dead volume, which can cause peak broadening and tailing.[18]

  • Use a Different Column: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed for high-performance peak shapes of acidic compounds.

Q4: What is the best internal standard to use for 5-MIAA quantification?

A4: The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as 5-hydroxyindole-4,6,7-d3-3-acetic-2,2-d2 acid (5-HIAA-d5) which has been used for 5-HIAA analysis.[19] For 5-MIAA, a deuterated or 13C-labeled 5-MIAA would be optimal.

Rationale:

  • Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the analyte.[11] This ensures it behaves similarly during sample extraction, chromatography, and ionization.[11]

  • Compensation for Matrix Effects: Because it co-elutes and ionizes like the analyte, a SIL-IS effectively compensates for signal suppression or enhancement caused by matrix effects.[11]

  • Correction for Variability: It corrects for variability introduced during sample preparation and injection.[20]

If a SIL-IS for 5-MIAA is not available, a structural analog can be used, but it must be carefully validated to ensure it adequately mimics the behavior of 5-MIAA.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation

This protocol is a basic method for sample cleanup. While quick, it may not be sufficient for removing all matrix interferences.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 5-MIAA-d5 in methanol) to each sample, calibrator, and quality control sample.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol helps to quantify the extent of ion suppression or enhancement.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 5-MIAA and the internal standard into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your sample preparation protocol. After the final step (e.g., before injection), spike the extracted matrix with 5-MIAA and the internal standard at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with 5-MIAA and the internal standard before the extraction process.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Quantitative Data Summary

Table 1: Example LC-MS/MS Method Parameters for 5-MIAA Analysis

ParameterValue
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (5-MIAA) e.g., m/z 204 -> 145
MRM Transition (IS) e.g., m/z 209 -> 150 (for 5-MIAA-d5)

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Matrix Effect Within 85-115%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentration

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: General experimental workflow for 5-MIAA quantification.

troubleshooting_logic cluster_matrix Matrix Effects cluster_chroma Chromatography Issues start Inconsistent/Inaccurate 5-MIAA Results check_matrix Assess Matrix Effects (Post-extraction spike) start->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (SPE or LLE) matrix_present->improve_cleanup Yes check_rt Check Retention Time & Peak Shape matrix_present->check_rt No use_sil_is Use SIL-IS improve_cleanup->use_sil_is end Reliable Quantification use_sil_is->end rt_shift RT Shift / Tailing? check_rt->rt_shift optimize_lc Optimize LC Method (Gradient, pH, Temp) rt_shift->optimize_lc Yes check_column Check/Replace Column optimize_lc->check_column check_column->end

Caption: Troubleshooting logic for common 5-MIAA analysis issues.

References

Technical Support Center: Optimizing GC-MS Parameters for 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 5-Methoxyindoleacetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound (5-MIAA)?

A1: Yes, derivatization is essential for the successful analysis of 5-MIAA by Gas Chromatography-Mass Spectrometry (GC-MS). 5-MIAA is a polar and non-volatile compound due to the presence of a carboxylic acid and an indole amine group. Derivatization chemically modifies the molecule to increase its volatility and thermal stability, making it suitable for GC analysis.[1][2][3] The most common derivatization technique for compounds like 5-MIAA is silylation, which replaces the active hydrogens on the carboxylic acid and indole nitrogen with a trimethylsilyl (TMS) group.[2]

Q2: What are the recommended derivatization reagents and conditions for 5-MIAA?

A2: A widely used and effective method for derivatizing 5-MIAA is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][4] For enhanced reactivity, especially with the indole nitrogen, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA. A common formulation is BSTFA with 1% TMCS.[4][5]

A general derivatization protocol involves:

  • Evaporating the sample extract to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[2][6]

  • Adding the derivatization reagent (e.g., BSTFA + 1% TMCS) and a suitable solvent if needed (e.g., acetonitrile, pyridine).[1]

  • Heating the mixture to ensure complete derivatization. Typical conditions are 60-70°C for 30-60 minutes.[1][5]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Q3: What are the typical GC-MS parameters for analyzing derivatized 5-MIAA?

A3: The optimal GC-MS parameters can vary depending on the instrument and specific application. However, a good starting point for method development is outlined in the table below.

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms (5% phenyl-methylpolysiloxane) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
Injector Type Splitless injection is typically used for trace analysis to maximize the amount of analyte transferred to the column.[7]
Injector Temperature A starting point of 250-280°C is often suitable for silylated compounds.[6] This temperature should be high enough to ensure rapid vaporization without causing thermal degradation.[8]
Carrier Gas Helium is the most common carrier gas for GC-MS analysis.
Oven Temperature Program A temperature ramp is used to separate the analytes. A typical program might be: Initial temperature of 80-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.[1]
MS Ionization Mode Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.[1]
MS Scan Mode For initial identification, a full scan mode (e.g., m/z 50-500) is used to obtain the complete mass spectrum. For quantification and improved sensitivity, Selected Ion Monitoring (SIM) mode is recommended.[9][10]

Q4: How can I improve the sensitivity of my 5-MIAA analysis?

A4: To enhance sensitivity, consider the following:

  • Use Selected Ion Monitoring (SIM) mode: Instead of scanning the entire mass range, SIM mode focuses on specific, characteristic ions of your derivatized 5-MIAA. This significantly reduces background noise and increases the signal-to-noise ratio.[9][10]

  • Optimize derivatization: Ensure the derivatization reaction goes to completion to maximize the formation of the volatile derivative.

  • Use a deactivated inlet liner: Active sites in the injector liner can adsorb the analyte, leading to signal loss. Using a deactivated liner can minimize these interactions.[6]

  • Check for leaks: Leaks in the GC system can lead to a loss of sample and reduced sensitivity.[3]

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of 5-MIAA and provides step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for derivatized 5-MIAA shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing is a common problem when analyzing active compounds and can be caused by several factors:

Potential CauseTroubleshooting Steps
Active Sites in the GC System Polar analytes like derivatized 5-MIAA can interact with active silanol groups in the injector liner or on the column. Solution: Replace the injector liner with a new, deactivated one. If the problem persists, trim 10-20 cm from the front of the GC column to remove any accumulated non-volatile residues that can create active sites.[6]
Incomplete Derivatization The presence of underivatized, polar 5-MIAA will lead to significant peak tailing. Solution: Ensure your sample is completely dry before adding the derivatization reagent. Optimize the derivatization reaction time and temperature to ensure complete conversion to the TMS derivative.[6]
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or reduce the injection volume.[6][7]
Improper Column Installation An incorrectly installed column can create dead volumes and lead to poor peak shape. Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector as per the manufacturer's instructions.[9]

Question: I am observing peak fronting for my derivatized 5-MIAA. What is the likely cause?

Answer: Peak fronting is most often a result of column overload .[6][7]

Potential CauseTroubleshooting Steps
Column Overload The amount of analyte introduced onto the column is too high, saturating the stationary phase. Solution: Dilute your sample or reduce the injection volume. If you need to maintain a higher concentration for sensitivity, consider using a column with a thicker stationary phase film.[7]
Inappropriate Solvent If the sample solvent is not compatible with the stationary phase, it can cause poor focusing of the analyte at the head of the column. Solution: Ensure your sample is dissolved in a solvent that is compatible with your GC column's stationary phase. For TMS derivatives, aprotic solvents like hexane or dichloromethane are suitable.[6]
Issue 2: No Peaks or Low Signal Intensity

Question: I am not seeing any peaks for my 5-MIAA standard, or the signal is very low. What should I check?

Answer: A lack of peaks or low signal can stem from several issues throughout the analytical process.

Potential CauseTroubleshooting Steps
Derivatization Failure The derivatization reaction may not have worked. Solution: Verify that your derivatization reagent is not expired or compromised by moisture. Ensure your sample was completely dry before adding the reagent. Re-run the derivatization with fresh reagents.[2]
Injector Problems The sample may not be reaching the column. Solution: Check the autosampler syringe for blockages or leaks. Ensure the injection volume is appropriate. Verify that the injector temperature is high enough for efficient vaporization.[11][12]
GC System Leak A leak in the carrier gas line or at the injector can prevent the sample from being transferred to the column. Solution: Perform a leak check of the GC system.[3]
MS Detector Issues The mass spectrometer may not be detecting the ions. Solution: Check the MS tune to ensure the detector is functioning correctly. Verify that you are monitoring the correct ions in SIM mode.[11]
Analyte Degradation 5-MIAA or its derivative may be degrading in the injector. Solution: Try lowering the injector temperature in increments to see if the signal improves. Ensure the injector liner is deactivated to minimize active sites that can promote degradation.[8]

Experimental Protocols

A detailed methodology for the derivatization and GC-MS analysis of 5-MIAA is provided below. This should be used as a starting point and may require optimization for your specific instrumentation and sample matrix.

Protocol: Silylation of this compound with BSTFA + 1% TMCS

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing 5-MIAA into a GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization:

    • Add 50 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) to the dried sample.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Set up the GC-MS system with the parameters outlined in the table in FAQ Q3.

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire the data in full scan mode to identify the retention time and mass spectrum of the derivatized 5-MIAA.

    • Based on the full scan data, create a SIM method monitoring the most abundant and characteristic ions for quantitative analysis.

Visualizations

Experimental Workflow for 5-MIAA Analysis

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing 5-MIAA evaporation Evaporation to Dryness sample->evaporation add_reagent Add BSTFA + 1% TMCS evaporation->add_reagent heating Heat at 70°C for 60 min add_reagent->heating injection Inject into GC-MS heating->injection separation GC Separation injection->separation detection MS Detection (Full Scan / SIM) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the GC-MS analysis of 5-MIAA.

Troubleshooting Logic for Peak Tailing

troubleshooting_tailing start Peak Tailing Observed check_liner Check Injector Liner start->check_liner replace_liner Replace with Deactivated Liner check_liner->replace_liner Liner is old or not deactivated check_derivatization Review Derivatization Protocol check_liner->check_derivatization Liner is OK resolved Peak Shape Improved replace_liner->resolved optimize_derivatization Optimize Reaction Conditions check_derivatization->optimize_derivatization Incomplete derivatization suspected check_column_health Check Column Health check_derivatization->check_column_health Derivatization is complete optimize_derivatization->resolved trim_column Trim Front of Column check_column_health->trim_column Contamination suspected check_overload Check for Column Overload check_column_health->check_overload Column is clean trim_column->resolved dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Overload is likely check_overload->resolved No overload dilute_sample->resolved

Caption: Troubleshooting flowchart for addressing peak tailing issues.

References

Technical Support Center: Chromatography of 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Methoxyindoleacetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide actionable solutions for improving resolution and overall data quality in your experiments.

Introduction to 5-MIAA and its Chromatographic Challenges

5-Methoxyindole-3-acetic acid (5-MIAA) is a metabolite of melatonin and is often analyzed in various biological matrices.[1] As an indole derivative, it possesses chemical properties that can present challenges in chromatographic separation, particularly in achieving optimal resolution from interfering compounds. Common issues include peak tailing, co-elution with structurally similar molecules, and achieving adequate sensitivity for low-concentration samples. This guide will address these challenges directly, providing both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Improving Resolution

This section is dedicated to resolving specific issues you may encounter during the chromatographic analysis of 5-MIAA. Each problem is presented in a question-and-answer format, followed by a detailed explanation and a recommended protocol.

Problem 1: My 5-MIAA peak is exhibiting significant tailing.

Q: What causes peak tailing for 5-MIAA and how can I fix it?

A: Peak tailing for 5-MIAA, a compound with a basic indole nitrogen, is frequently caused by secondary interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[2][3] These interactions lead to a portion of the analyte being retained more strongly, resulting in a "tailing" effect on the chromatogram. Column overload can also be a cause.[4]

Underlying Causes and Solutions
  • Silanol Interactions: At mid-range pH, residual silanol groups on the silica backbone of the stationary phase can be deprotonated and negatively charged, leading to strong ionic interactions with the protonated indole nitrogen of 5-MIAA.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

Troubleshooting Workflow

References

Technical Support Center: 5-MIAA GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing column bleed during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 5-Methoxyindole-3-acetic acid (5-MIAA).

Frequently Asked Questions (FAQs)

Q1: What is column bleed and why is it a problem in the GC-MS analysis of 5-MIAA?

A1: Column bleed is the natural degradation of the stationary phase of the GC column, which then elutes and is detected by the mass spectrometer.[1] This appears as a rising baseline, especially at higher temperatures, and can introduce characteristic polysiloxane ions (e.g., m/z 207, 281) into your mass spectra.[2] In the analysis of 5-MIAA, high column bleed can obscure the analyte signal, reduce sensitivity (lower signal-to-noise ratio), and interfere with accurate quantification, making it difficult to obtain reliable results.[3][4]

Q2: Why is derivatization necessary for 5-MIAA analysis, and how can it contribute to column bleed?

A2: 5-MIAA is a polar compound with low volatility due to its carboxylic acid group. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC-MS analysis.[5] For 5-MIAA, a common approach is a two-step derivatization involving methoximation followed by silylation.[6][7] However, the derivatization reagents themselves, particularly silylating agents, can be aggressive and contribute to the degradation of the column's stationary phase if not used correctly, leading to increased column bleed.[4] Excess reagent injected into the GC can also create a high and noisy baseline.

Q3: What type of GC column is recommended for the analysis of derivatized 5-MIAA?

A3: For the analysis of silylated 5-MIAA, a low-bleed, non-polar or low-polarity capillary column is recommended. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase.[8] These columns are designed for MS applications and exhibit lower bleed profiles, which is crucial for sensitive analyses.[2]

Q4: How can I identify if the high baseline in my chromatogram is due to column bleed or another source of contamination?

A4: A key indicator of column bleed is a baseline that rises significantly with increasing temperature.[1] Examining the mass spectrum of the baseline at high temperatures can reveal characteristic ions from the column's stationary phase, such as m/z 207 and 281 for polysiloxane columns.[2] If you observe a high baseline at lower temperatures, it is more likely due to contamination from the injector, septum, or carrier gas.[3] Discrete peaks in a blank run are also indicative of contamination rather than column bleed.

Troubleshooting Guides

Issue 1: High Baseline and Excessive Noise

Symptoms:

  • The baseline in your chromatogram is significantly elevated, particularly at higher temperatures.

  • The signal-to-noise ratio for your 5-MIAA peak is poor.

  • Mass spectra of the baseline show characteristic column bleed ions (e.g., m/z 207, 281).

Potential Causes and Solutions:

CauseRecommended Solution
High Oven Temperature Operate the column well within its specified temperature limits. Avoid programming the oven to the column's maximum temperature.[4]
Oxygen in the Carrier Gas Ensure the use of high-purity carrier gas (e.g., Helium 99.999%). Install and regularly replace oxygen and moisture traps.[1]
System Leaks Perform regular leak checks of the entire GC system, including fittings, septa, and gas lines.
Aggressive Derivatization Reagents Optimize the derivatization procedure to use the minimum necessary amount of reagent. Consider a sample clean-up step after derivatization to remove excess reagent.
Column Contamination Trim a small portion (10-20 cm) from the front of the column to remove non-volatile residues. If the problem persists, the column may need to be replaced.
Improper Column Conditioning Condition new columns according to the manufacturer's instructions. This typically involves heating the column to a temperature slightly above the intended method's maximum temperature for a period of time with carrier gas flow.[2]
Issue 2: Ghost Peaks and Poor Peak Shape for 5-MIAA

Symptoms:

  • Unexpected peaks appear in your chromatograms, especially in blank runs.

  • The 5-MIAA peak exhibits tailing or fronting.

Potential Causes and Solutions:

CauseRecommended Solution
Septum Bleed Use high-quality, low-bleed septa and replace them regularly.
Contaminated Inlet Liner Regularly inspect and replace the inlet liner, especially when analyzing complex matrices.
Incomplete Derivatization Ensure complete dryness of the sample before adding derivatization reagents, as moisture will deactivate them. Optimize derivatization time, temperature, and reagent concentration.[7]
Active Sites in the System Use deactivated inlet liners and columns. If peak tailing persists, consider trimming the front of the column to remove active sites that may have developed.

Experimental Protocols

Recommended Protocol for 5-MIAA Derivatization and GC-MS Analysis

This protocol is a synthesized "best-practice" approach for minimizing column bleed.

1. Sample Preparation and Derivatization:

  • Drying: Evaporate the sample extract containing 5-MIAA to complete dryness under a stream of nitrogen. It is crucial to remove all water as it will interfere with the silylation reaction.[7]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Incubate at 60°C for 45 minutes. This step protects the keto group of 5-MIAA and prevents tautomerization.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial and incubate at 60°C for 30 minutes. This will silylate the carboxylic acid group.[7]

2. GC-MS Parameters:

ParameterRecommended SettingRationale for Reducing Bleed
GC Column Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessLow-bleed columns are specifically designed for MS applications to minimize background noise.[2]
Carrier Gas Helium, constant flow rate of 1.0 mL/minStable flow minimizes stress on the column.
Inlet Temperature 250°CSufficient for volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 minA slower initial ramp can improve separation, and the final temperature is kept below the column's maximum limit to reduce bleed.[4]
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.SIM mode increases sensitivity and reduces the impact of baseline noise.

Visualizing Workflows and Relationships

troubleshooting_workflow start High Column Bleed Detected check_temp Is Oven Temperature within Column Limits? start->check_temp check_gas Is Carrier Gas High Purity with Traps? check_temp->check_gas Yes end_good Column Bleed Reduced check_temp->end_good No, Adjust Temp check_leaks System Leak Check Performed? check_gas->check_leaks Yes check_gas->end_good No, Improve Gas Quality check_derivatization Is Derivatization Protocol Optimized? check_leaks->check_derivatization Yes check_leaks->end_good No, Fix Leaks check_column Is a Low-Bleed Column in Use? check_derivatization->check_column Yes check_derivatization->end_good No, Optimize Reagents condition_column Condition or Trim Column check_column->condition_column Yes check_column->end_good No, Install Low-Bleed Column replace_column Replace Column condition_column->replace_column Bleed Persists condition_column->end_good Bleed Reduced replace_column->end_good

Troubleshooting workflow for high column bleed.

analysis_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample containing 5-MIAA dry Evaporate to Dryness sample->dry methoximation Methoximation (Methoxyamine HCl in Pyridine) dry->methoximation silylation Silylation (MSTFA) methoximation->silylation injection Inject Derivatized Sample silylation->injection separation GC Separation (Low-Bleed Column) injection->separation detection MS Detection (EI, Scan or SIM) separation->detection data_analysis Data Analysis detection->data_analysis

Workflow for 5-MIAA analysis by GC-MS.

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration 5-MIAA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the detection of 5-Methoxyindole-3-acetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving the sensitivity of low-concentration 5-MIAA detection in various biological matrices.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of 5-MIAA, particularly at low concentrations.

Q1: I am experiencing a very low signal or no signal at all for 5-MIAA in my LC-MS/MS analysis. Where should I begin troubleshooting?

A1: A complete loss or significant lack of signal often points to a critical issue in the analytical workflow. A systematic approach is recommended:

  • Mass Spectrometer Performance Check: First, ensure the mass spectrometer is functioning correctly, independent of the liquid chromatography (LC) system. Infuse a standard solution of 5-MIAA directly into the mass spectrometer.

    • Stable Signal Observed: If you see a stable signal, the issue likely lies within the LC system (e.g., pump malfunction, leaks, or a blocked column).[1]

    • No Signal: If no signal is detected, the problem is with the mass spectrometer's ion source, optics, or detector. Check for a stable electrospray, ensure correct voltage settings, and confirm the nebulizing gas is flowing.[1]

  • Sample Preparation and Analyte Stability:

    • Analyte Degradation: Indoleamines like 5-MIAA can be sensitive to light and temperature. Prepare fresh standards and samples, and use amber vials to protect them from light.

    • pH Stability: 5-MIAA is more stable at a neutral or slightly acidic pH. Ensure your sample preparation and final sample solvent pH are appropriate.

  • Chromatography:

    • Column Integrity: A voided or contaminated column can lead to poor peak shape and low signal. Flush the column or try a new one.

    • Mobile Phase: Ensure the mobile phase is correctly prepared, especially the pH and the concentration of any additives like formic acid.

Q2: My 5-MIAA recovery is low after protein precipitation of plasma samples. How can I improve this?

A2: Low recovery after protein precipitation can be due to several factors:

  • Incomplete Precipitation: If the supernatant is cloudy, protein precipitation is likely incomplete.

    • Increase Solvent Ratio: Increase the ratio of organic solvent (e.g., acetonitrile) to plasma from 3:1 to 4:1 or 5:1.[2]

    • Optimize Incubation: Increase the incubation time (e.g., to 30-60 minutes) and/or decrease the temperature (e.g., -20°C) to enhance precipitation.[2]

  • Analyte Co-precipitation: 5-MIAA might be getting trapped in the protein pellet.

    • Change Precipitating Agent: Try a different solvent. Acetonitrile is often a good choice for small molecules. While effective for precipitation, strong acids like trichloroacetic acid (TCA) can sometimes lead to lower recovery of certain analytes.[2]

    • Re-extract the Pellet: After the initial centrifugation and supernatant removal, add a small volume of fresh, cold precipitation solvent to the pellet, vortex briefly, and centrifuge again. Combine this second supernatant with the first to maximize recovery.[2]

  • Pellet Disturbance: You may be accidentally aspirating part of the protein pellet when collecting the supernatant.

    • Careful Removal: Be cautious when removing the supernatant. It is better to leave a small amount behind than to disturb the pellet.[1]

Q3: I am observing significant ion suppression for 5-MIAA when analyzing urine samples. What are the strategies to mitigate this matrix effect?

A3: Urine is a complex matrix that can cause significant ion suppression. Here are some strategies to address this:

  • Sample Dilution: The simplest approach is to dilute the urine sample (e.g., 1:1 or 1:10 with mobile phase A). This reduces the concentration of interfering matrix components. However, this also dilutes the analyte, so this method is only suitable if the 5-MIAA concentration is high enough to be detected after dilution.

  • Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation of 5-MIAA from the co-eluting matrix components. Experimenting with different column chemistries (e.g., C18 vs. a phenyl-hexyl column) can also alter selectivity.

  • Improve Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): This can be an effective way to separate 5-MIAA from the more polar matrix components in urine.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than "dilute-and-shoot" methods. A C18 or mixed-mode cation exchange cartridge can be effective for retaining 5-MIAA while allowing salts and other interferences to be washed away.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for 5-MIAA is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the peak area ratio.

Q4: How can I improve the ionization efficiency of 5-MIAA in positive electrospray ionization (ESI) mode?

A4: Improving ionization efficiency is key to enhancing sensitivity.

  • Mobile Phase pH: Ensure the mobile phase is acidic. A concentration of 0.1% formic acid is a good starting point. This promotes the protonation of 5-MIAA, leading to the formation of [M+H]⁺ ions.[1]

  • Solvent Choice: While acetonitrile is common, methanol can sometimes improve ionization for certain compounds.[1]

  • Derivatization: If sensitivity is still insufficient, consider chemical derivatization to introduce a permanently charged group or a more easily ionizable moiety to the 5-MIAA molecule. This can significantly enhance the signal in the mass spectrometer.[3]

  • Optimize ESI Source Parameters: Fine-tuning the sprayer voltage, nebulizing and drying gas flow rates, and gas temperature can have a significant impact on signal intensity. Avoid excessively high sprayer voltages, which can cause an unstable signal or corona discharge.[4]

Quantitative Data on Detection Methods

Choosing the right analytical method is crucial for achieving the desired sensitivity. The following table summarizes the performance characteristics of different methods for the detection of indoleamines, using 5-hydroxyindole-3-acetic acid (5-HIAA) as a representative compound due to the availability of comparative data. These values can be considered indicative for 5-MIAA.

ParameterHPLC with Fluorescence Detection (FLD)UPLC-MS/MS
Limit of Detection (LOD) 0.04 ng/mL - 0.13 ng/mL[5]0.003 ng/mL - 0.02 ng/mL[5]
Linearity Range 0.2 - 50 ng/mL[5]0.2 - 50 ng/mL[5]
Inter-day Accuracy 82.5% - 127.0%[5]93.0% - 113.0%[5]
Inter-day Precision (%RSD) 9.9% - 32.3%[5]5.4% - 13.2%[5]
Specificity Lower, susceptible to interferences from co-eluting fluorescent compounds.Higher, based on mass-to-charge ratio and fragmentation pattern.[6]
Sample Preparation Often requires more extensive cleanup to remove interferences.[6]Can often utilize simpler "dilute-and-shoot" or protein precipitation methods.[6]

Experimental Protocols

Here are detailed methodologies for common experiments related to 5-MIAA detection.

Protocol 1: Protein Precipitation of Plasma Samples for LC-MS/MS Analysis

This protocol describes a standard protein precipitation method using acetonitrile, suitable for the extraction of 5-MIAA from plasma.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • If using an internal standard, add it at this stage.

  • Add 400 µL of ice-cold acetonitrile to the tube (this creates a 4:1 solvent-to-plasma ratio).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.[2]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the clear supernatant, which contains the 5-MIAA, to a new clean tube, avoiding disturbance of the protein pellet.

  • (Optional but recommended for maximizing recovery) Add 100 µL of ice-cold acetonitrile to the protein pellet, vortex briefly, and centrifuge again. Combine this second supernatant with the first.[2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Indoleamines from Urine

This protocol provides a general procedure for cleaning up urine samples using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Deionized water (for washing)

  • Urine sample, pre-treated (e.g., centrifuged to remove particulates)

  • Nitrogen evaporator

Procedure:

  • Column Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. A flow rate of about 1-2 mL/minute is recommended.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences. You can add a small percentage of a weak organic solvent (e.g., 5% methanol in water) to the wash solvent to remove more interferences, but be careful not to elute the 5-MIAA.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the 5-MIAA from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Visualizations

Biochemical Pathway of 5-MIAA Synthesis

The following diagram illustrates the metabolic pathway from tryptophan to melatonin, with 5-MIAA as a related metabolite.

Tryptophan Metabolism to 5-MIAA cluster_legend Enzyme Abbreviations Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC NAS N-Acetylserotonin Serotonin->NAS AANAT Five_HIAA 5-HIAA Serotonin->Five_HIAA MAO, ALDH Five_MIAA 5-MIAA Serotonin->Five_MIAA Alternate Pathway Melatonin Melatonin NAS->Melatonin ASMT Melatonin->Five_MIAA TPH TPH: Tryptophan Hydroxylase AADC AADC: Aromatic Amino Acid Decarboxylase AANAT AANAT: Arylalkylamine N-acetyltransferase ASMT ASMT: Acetylserotonin O-methyltransferase MAO MAO: Monoamine Oxidase ALDH ALDH: Aldehyde Dehydrogenase

Tryptophan metabolism leading to Melatonin and 5-MIAA.

General Workflow for Improving 5-MIAA Detection Sensitivity

This diagram outlines a logical workflow for troubleshooting and enhancing the detection of low-concentration 5-MIAA.

Sensitivity Enhancement Workflow start Low/No 5-MIAA Signal check_ms Check MS Performance (Direct Infusion) start->check_ms check_lc Check LC System (Column, Mobile Phase, Leaks) check_ms->check_lc MS OK optimize_ms Optimize MS Parameters check_ms->optimize_ms MS Issue optimize_sp Optimize Sample Preparation check_lc->optimize_sp LC OK optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom optimize_chrom->optimize_ms derivatize Consider Chemical Derivatization optimize_ms->derivatize Sensitivity Still Low success Sensitive Detection Achieved optimize_ms->success Sensitivity Improved derivatize->success

Troubleshooting workflow for low 5-MIAA sensitivity.

References

Technical Support Center: 5-Methoxyindoleacetic Acid (5-MIAA) HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxyindoleacetic acid (5-MIAA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on managing retention time (RT) shifts. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your method development and routine analyses.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding retention time variability in 5-MIAA analysis.

Q1: My 5-MIAA peak retention time is suddenly much shorter than usual. What is the most likely cause?

A sudden, significant decrease in retention time for all peaks, including 5-MIAA, often points to a problem with the mobile phase composition or flow rate.[1] Specifically, an unexpectedly high proportion of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase setup will cause analytes to elute faster.[2] This could be due to an error in mobile phase preparation or an issue with the pump's proportioning valves.[3] Another possibility is a sudden increase in the flow rate.[4]

Q2: The retention time for my 5-MIAA peak is gradually drifting earlier over a series of runs. What should I investigate?

Gradual retention time drift often suggests a slow, progressive change in the system or column chemistry. Common causes include:

  • Column Aging: Over time, the stationary phase of an HPLC column can degrade or become contaminated, leading to a decrease in retention.[5][6]

  • Mobile Phase Volatilization: If you are using a pre-mixed mobile phase, the more volatile organic component can evaporate over time, leading to a weaker mobile phase and earlier elution.[7] This is especially true if the solvent reservoir is not properly capped.[7]

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can alter its chemistry and lead to retention shifts.[8]

Q3: Only the retention time for my 5-MIAA peak is shifting, while other compounds in my sample are stable. What does this indicate?

When only a specific peak shifts, it is likely due to a chemical interaction specific to that analyte.[4] For an ionizable compound like 5-MIAA, which has a carboxylic acid group, a small change in the mobile phase pH can significantly alter its ionization state and, consequently, its retention time.[4][9] You should verify the pH of your mobile phase and ensure your buffers are correctly prepared and have not degraded.

Q4: Can temperature fluctuations affect my 5-MIAA retention time?

Absolutely. Temperature is a critical parameter in HPLC. An increase in column temperature will decrease the viscosity of the mobile phase, leading to faster elution and a shorter retention time.[10][11][12] As a general rule, a 1°C increase in temperature can decrease retention time by approximately 1-2%.[2][13] For reproducible results, a thermostatically controlled column oven is highly recommended.[6][10][14]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving retention time shifts during the analysis of this compound.

Part 1: Initial Diagnosis & Systematic Checks

Before making significant changes, it's crucial to determine the nature of the retention time shift.

Step 1: Characterize the Shift Calculate the Retention Time Ratio (RTR) for all peaks of interest to diagnose the problem systematically.[15]

  • RTR = (Original Retention Time) / (Problematic Retention Time)

Step 2: Interpret the RTR

  • If RTR is constant for all peaks: The issue is likely related to the flow rate.[15]

  • If RTR shows a trend (e.g., increases for later eluting peaks): This may indicate a change in the mobile phase composition (especially in gradient elution) or a temperature shift.[15]

  • If RTR changes randomly for different peaks: This suggests a selectivity change, likely due to mobile phase pH, a change in the stationary phase, or the wrong mobile phase being used.[4][15]

Part 2: Troubleshooting by Component

Based on your initial diagnosis, use the following sections to pinpoint the root cause.

The mobile phase is one of the most common sources of retention time variability.[5][6]

Q: My retention times are drifting, and I suspect the mobile phase. What should I check?

A:

  • Fresh Preparation: Always use freshly prepared mobile phase for your analysis. Over time, the composition of pre-mixed solvents can change due to the evaporation of more volatile components.[7] Aqueous mobile phases are also susceptible to microbial growth, which can contaminate the system.[8]

  • Accurate pH Measurement: 5-MIAA is an indole-3-acetic acid derivative and possesses a carboxylic acid group, making its retention sensitive to pH.[9][16][17] Ensure the pH of your mobile phase is accurately measured and consistent between batches. Use a calibrated pH meter.

  • Buffer Integrity: If using buffers (e.g., acetate or formate), ensure they are within their effective buffering range and have not precipitated.[18] Non-volatile buffers like phosphate should never be used with mass spectrometry detectors.[18]

  • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inconsistencies and retention time shifts.[1] Modern HPLC systems often have in-line degassers; ensure yours is functioning correctly.

  • Solvent Quality: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that could foul the column.[6]

Mobile Phase ParameterEffect of Increase on RT (Reversed-Phase)Effect of Decrease on RT (Reversed-Phase)
% Organic Solvent DecreaseIncrease
pH (for acidic analytes like 5-MIAA) Increase (as analyte becomes more ionized)Decrease (as analyte becomes more neutral)
Buffer Concentration Generally minor, but can affect selectivityGenerally minor, but can affect selectivity

The column is the heart of the separation, and its condition is paramount for reproducibility.

Q: How can I determine if my column is the cause of retention time shifts?

A:

  • Column Equilibration: Insufficient equilibration is a frequent cause of retention time drift, especially at the beginning of a new set of analyses.[8][13] A column should be equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.[8][19][20]

  • Column Contamination: If retention times are decreasing and peak shape is deteriorating, your column may be contaminated with strongly retained substances from your sample matrix.[8]

  • Column Aging: With extended use, the bonded phase of a column can degrade, leading to a loss of retention.[5] If a new column resolves the issue, it's a clear indicator that the old column has reached the end of its life.

Protocol: Column Cleaning and Regeneration

If column contamination is suspected, a washing procedure can restore performance.

  • Disconnect the column from the detector.

  • Flush with your mobile phase without buffer (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water) for 10-15 column volumes. This prevents buffer precipitation.[20]

  • Flush with 100% Water for 10-15 column volumes (for reversed-phase columns).

  • Flush with 100% Acetonitrile or Methanol for 10-15 column volumes.

  • If you suspect protein or very nonpolar contaminants, consider flushing with Isopropanol.

  • Re-equilibrate the column with the initial mobile phase conditions until the baseline is stable.[21]

Hardware issues can lead to both sudden and gradual retention time shifts.

Q: My retention times are erratic. How do I troubleshoot the HPLC instrument itself?

A:

  • Check for Leaks: A leak in the system will cause a drop in pressure and a decrease in the flow rate, leading to longer retention times.[1][7] Carefully inspect all fittings, pump seals, and the injector for any signs of leakage.[7] White crystalline deposits can indicate a leak of a buffered mobile phase.[7]

  • Pump Performance: The pump is responsible for delivering a precise and constant flow rate. Worn pump seals or check valves can lead to flow rate inaccuracies.[1][6] If you suspect the pump, you can perform a flow rate accuracy test by collecting the eluent in a graduated cylinder over a set period.[2][7]

  • Autosampler Issues: Inconsistent injection volumes or air bubbles introduced by the autosampler can affect retention times.[22][23] Check the syringe for bubbles and ensure the sample loop is being filled correctly.

  • Column Oven Stability: As mentioned, temperature is a critical factor.[13] Verify that your column oven is set to and maintaining the correct temperature.[6] Fluctuations in ambient lab temperature can cause drift if a column oven is not used.[13][14]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of retention time shifts.

HPLC_Troubleshooting_Workflow Troubleshooting Retention Time Shifts in 5-MIAA Analysis cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Investigation Paths cluster_3 Resolution Start Retention Time Shift Observed Characterize Characterize Shift: Sudden, Gradual, or Specific Peak? Start->Characterize MobilePhase Check Mobile Phase: - Fresh Preparation? - Correct pH? - Degassed? Characterize->MobilePhase Gradual Drift or Sudden Shift (All Peaks) Characterize->MobilePhase Specific Peak Shift (e.g., 5-MIAA only) System Check HPLC System: - Leaks? - Pump Pressure Stable? - Correct Temperature? Characterize->System Erratic or Sudden Shift (All Peaks) Column Check Column: - Sufficient Equilibration? - Contaminated? - End of Lifespan? Characterize->Column Gradual Drift or Poor Peak Shape Resolve Problem Resolved? MobilePhase->Resolve System->Resolve Column->Resolve End Analysis Stable Resolve->End Yes ContactSupport Consult Senior Scientist or Manufacturer Support Resolve->ContactSupport No

Caption: A decision tree for systematically troubleshooting HPLC retention time shifts.

References

Technical Support Center: Navigating the Analytical Challenges of β-Keto Esters and Related Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the analysis of chemically sensitive molecules like β-keto esters and indole derivatives such as 5-Methoxyindole-3-acetic acid (5-MIAA). Our goal is to equip you with the expertise and practical solutions necessary to ensure the integrity and accuracy of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the inherent chemical properties of β-keto esters and 5-MIAA that contribute to analytical difficulties.

Q1: What are the primary chemical instabilities of β-keto esters that I should be aware of during analysis?

A1: β-Keto esters are susceptible to two main degradation pathways, particularly under thermal stress or in the presence of acid or base catalysts: hydrolysis and decarboxylation.[1][2] Hydrolysis cleaves the ester bond, yielding a β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to form a ketone.[1][3][4] These reactions can lead to a significant underestimation of the analyte concentration or the appearance of unexpected peaks in your chromatogram.

Q2: How does keto-enol tautomerism affect the HPLC analysis of β-keto esters?

A2: β-Keto esters exist in a dynamic equilibrium between their keto and enol forms.[5][6] This phenomenon, known as tautomerism, can cause significant problems in reversed-phase HPLC, often resulting in broad, split, or tailing peaks. The issue arises because the two tautomers can have different polarities and may interact with the stationary phase to varying extents, leading to their partial separation on the column. The interconversion between the keto and enol forms during chromatography contributes to the poor peak shape.

Q3: Is 5-Methoxyindole-3-acetic acid (5-MIAA) a β-keto ester, and what are its specific analytical challenges?

A3: It is a common point of clarification that 5-MIAA is not a β-keto ester. It is a methoxy-substituted indoleacetic acid.[7] However, like β-keto esters, it presents its own set of analytical challenges. Indole compounds, in general, can be sensitive to light and oxidation.[8][9] For GC-MS analysis, 5-MIAA is not sufficiently volatile and requires derivatization to convert the carboxylic acid and the indole N-H group into less polar, more volatile TMS (trimethylsilyl) derivatives.[10] Furthermore, accurate quantification in biological matrices requires robust sample preparation and sensitive detection methods like LC-MS/MS.[11]

Q4: Why is derivatization often necessary for the GC-MS analysis of compounds like 5-MIAA?

A4: Gas chromatography requires analytes to be volatile and thermally stable. Compounds like 5-MIAA, which contain polar functional groups (carboxylic acid and N-H), have low volatility and can interact undesirably with the GC column, leading to poor peak shape and low sensitivity.[12] Derivatization, such as silylation, replaces the active hydrogens with non-polar groups, increasing the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior.[10][13]

Part 2: Troubleshooting Guides

This section provides practical, step-by-step solutions to specific problems you may encounter during your experiments.

HPLC Analysis of β-Keto Esters

Q5: I am observing broad and splitting peaks for my β-keto ester during HPLC analysis. How can I improve the peak shape?

A5: This is a classic issue caused by keto-enol tautomerism. Here are several strategies to address this, ranging from simple to more advanced:

Troubleshooting Steps for Poor Peak Shape in HPLC of β-Keto Esters

StrategyRationaleExperimental Protocol
Increase Column Temperature Increasing the temperature accelerates the interconversion rate between the keto and enol tautomers. If the interconversion is fast enough relative to the chromatographic timescale, the system effectively "sees" only one averaged species, resulting in a single, sharp peak.1. Equip your HPLC with a column oven. 2. Start with your current analytical method at ambient temperature. 3. Incrementally increase the column temperature (e.g., to 40°C, 50°C, 60°C). 4. Monitor the peak shape at each temperature to find the optimal condition that provides a sharp, symmetrical peak.
Adjust Mobile Phase pH The rate of keto-enol interconversion is often pH-dependent. Moving to a more acidic mobile phase can catalyze the tautomerization, leading to a sharper peak.1. Prepare your mobile phase with a suitable buffer (e.g., phosphate or acetate). 2. Adjust the pH to the acidic range (e.g., pH 2.5-3.5) using an acid like phosphoric acid or formic acid. 3. Ensure your column is stable at the chosen pH. 4. Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
Use Mixed-Mode Chromatography Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can offer unique selectivity that may improve the peak shape for tautomeric compounds.1. Select a mixed-mode column suitable for your analyte's properties. 2. Develop a method starting with the manufacturer's recommended conditions. 3. Optimize the mobile phase composition, including the organic modifier concentration and the buffer type and concentration.
GC-MS Analysis of 5-MIAA

Q6: My GC-MS analysis of derivatized 5-MIAA is showing low sensitivity and poor reproducibility. What could be the cause?

A6: Low sensitivity and poor reproducibility in GC-MS analysis of derivatized analytes often point to issues with the derivatization reaction, sample preparation, or the GC-MS system itself.

Troubleshooting Steps for GC-MS Analysis of Derivatized 5-MIAA

Potential IssueTroubleshooting Steps
Incomplete Derivatization 1. Optimize Reaction Conditions: Ensure the reaction temperature and time are sufficient for complete derivatization. You may need to gently heat the reaction mixture. 2. Ensure Anhydrous Conditions: Silylation reagents are sensitive to moisture. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen) if necessary. 3. Check Reagent Quality: Derivatization reagents degrade over time. Use fresh, high-quality reagents.
Analyte Degradation 1. Check for Thermal Degradation: 5-MIAA, even when derivatized, can be somewhat thermally labile. Check the GC inlet temperature and consider lowering it if it is too high. 2. Use a Cool On-Column or PTV Inlet: If available, these injection techniques can minimize thermal stress on the analyte.
Sample Loss During Preparation 1. Minimize Evaporation Steps: If your sample preparation involves solvent evaporation, do so gently under a stream of nitrogen to avoid loss of the analyte. 2. Use an Internal Standard: Incorporating a stable, isotopically labeled internal standard (e.g., ¹³C-labeled 5-MIAA) early in the sample preparation process can help correct for analyte loss and improve reproducibility.[11]
GC-MS System Issues 1. Check for Active Sites: Active sites in the GC inlet liner or on the column can cause analyte adsorption and degradation. Use a deactivated liner and consider conditioning or replacing the column. 2. Confirm System Performance: Inject a well-characterized, stable compound to ensure the GC-MS system is performing optimally.

Part 3: Visualizations and Protocols

Chemical Instability of β-Keto Esters

The following diagram illustrates the key degradation pathways of β-keto esters.

G cluster_0 Hydrolysis cluster_1 Decarboxylation Beta-Keto Ester Beta-Keto Ester Beta-Keto Acid Beta-Keto Acid Beta-Keto Ester->Beta-Keto Acid + H2O (H+ or OH-) Ketone Ketone Beta-Keto Acid->Ketone Heat (-CO2)

Caption: Degradation pathway of β-keto esters via hydrolysis and decarboxylation.

Keto-Enol Tautomerism

This diagram shows the equilibrium between the keto and enol forms of a β-keto ester.

G Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Caption: Keto-enol tautomerism in β-keto esters.

Experimental Protocol: HPLC-UV Analysis of a β-Keto Ester

This protocol provides a starting point for the analysis of a typical β-keto ester, incorporating troubleshooting considerations.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Adjust as needed to improve peak shape).

    • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the β-keto ester standard or sample in the mobile phase starting condition (e.g., 30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Troubleshooting Workflow:

G Start Inject Sample CheckPeak Assess Peak Shape Start->CheckPeak GoodPeak Good Peak Shape (Symmetrical, Sharp) CheckPeak->GoodPeak Yes BadPeak Poor Peak Shape (Broad, Split, Tailing) CheckPeak->BadPeak No End Proceed with Analysis GoodPeak->End IncreaseTemp Increase Column Temp (e.g., to 50°C) BadPeak->IncreaseTemp CheckAgain1 Re-assess Peak Shape IncreaseTemp->CheckAgain1 CheckAgain1->GoodPeak Improved AdjustpH Adjust Mobile Phase pH (e.g., to 2.5) CheckAgain1->AdjustpH Not Improved CheckAgain2 Re-assess Peak Shape AdjustpH->CheckAgain2 CheckAgain2->GoodPeak Improved

Caption: HPLC troubleshooting workflow for poor peak shape of β-keto esters.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methoxyindoleacetic acid (5-MIAA) is crucial for its role as a potential biomarker and its involvement in various physiological and pathological processes. The selection of an appropriate analytical method is a critical decision that impacts data quality and study outcomes. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative techniques, supported by experimental data, to assist in selecting the most suitable method for specific research needs.

Method Performance Comparison

The choice of an analytical method for 5-MIAA quantification depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible technique, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity.

ParameterHPLC-UV (for 5-HIAA)LC-MS/MS (for 5-HIAA)GC-MS (for 5-MIAA)
Linearity Range 20 - 45 µg/mL[1]0.5 - 100 mg/LNot explicitly reported
Accuracy (% Recovery) Not explicitly reported97 - 113%[2][3]Not explicitly reported
Precision (%RSD) < 2.0%0.8 - 5.4%[4]Not explicitly reported
Limit of Detection (LOD) 4.65 µg/mL[1]5 nmol/LNot explicitly reported
Limit of Quantification (LOQ) 15.52 µg/mL[1]15 nmol/LNot explicitly reported
Specificity ModerateHighHigh
Data for 5-hydroxyindoleacetic acid (5-HIAA), a closely related compound, is used as a representative for a typical HPLC-UV method.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative experimental protocols for an HPLC-UV method and a brief overview of alternative methods for 5-MIAA determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 5-MIAA in various samples.

Sample Preparation:

  • The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • The solution is filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and 0.1% o-phosphoric acid (pH 2) in water (30:70 v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV detection at a wavelength of 277 nm.[1]

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions. The concentration of 5-MIAA in the sample is then determined from this curve.

Alternative Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds. A study on the quantification of 5-MIAA in human urine utilized a GC-MS method.[5] Sample preparation for GC-MS often involves extraction and derivatization to improve the volatility and thermal stability of the analyte.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[5] This method often allows for simpler and faster sample preparation, such as "dilute-and-shoot" methods, which significantly reduces analytical run times.[6] For the analysis of the related compound 5-HIAA, LC-MS/MS has demonstrated superior sensitivity and a wider dynamic range compared to HPLC.[2][3][6]

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines outline the key validation parameters that should be assessed.[5]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Implement

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Techniques

The selection of an analytical technique for 5-MIAA quantification involves a trade-off between various factors including sensitivity, cost, and throughput.

Method_Comparison cluster_methods Analytical Methods cluster_params Performance Parameters Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMS LC-MS/MS Analyte->LCMS Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate Cost Cost & Accessibility HPLC->Cost Low Throughput Sample Throughput HPLC->Throughput Moderate GCMS->Sensitivity High GCMS->Specificity High GCMS->Cost High GCMS->Throughput Low LCMS->Sensitivity Very High LCMS->Specificity Very High LCMS->Cost High LCMS->Throughput High

Caption: Comparison of analytical methods for 5-MIAA.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS for 5-MIAA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of clinical diagnostics and drug development, the precise quantification of 5-methoxyindole-3-acetic acid (5-MIAA) is crucial for various research applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a detailed, objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their needs.

Methodological Overview

Both HPLC and LC-MS/MS begin with a liquid chromatography step to separate 5-MIAA from the complex components of a biological matrix, such as urine or plasma.[1] The fundamental difference between the two techniques lies in the method of detection.

  • High-Performance Liquid Chromatography (HPLC): This technique commonly utilizes electrochemical or fluorescence detectors. While these detectors can offer good sensitivity, they are sometimes prone to interference from other compounds in the sample, which can affect the accuracy of the results.[1] Consequently, HPLC methods may necessitate more thorough and often laborious sample cleanup procedures to minimize these interferences.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method pairs the separation power of liquid chromatography with the high specificity and sensitivity of a mass spectrometer.[1][2] The mass spectrometer identifies and quantifies 5-MIAA based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern.[1] This technique, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity, significantly reducing the impact of matrix interferences.[3]

Data Presentation: Quantitative Performance Comparison

The decision between HPLC and LC-MS/MS for 5-MIAA analysis is heavily influenced by their performance characteristics. LC-MS/MS generally demonstrates superior sensitivity, specificity, and a broader dynamic range.[1] The following table summarizes the key quantitative performance parameters for each method, compiled from various validation studies.

Parameter HPLC with Fluorescence/Electrochemical Detection LC-MS/MS Reference
Limit of Quantification (LOQ) Typically in the low ng/mL rangeAs low as 0.5 mg/L (equivalent to 500 ng/mL)[3]
Linearity / Analytical Range Generally narrower, requires dilution for high concentrationsWide, e.g., 0.5 - 100 mg/L[3]
Precision (CV%) Typically < 15%Excellent, with CVs ranging from 0.8% to 5.4%[3]
Accuracy / Recovery Good, but can be affected by matrixHigh, often between 90-110%[4][5]
Specificity Susceptible to interferences from structurally similar compoundsVery high due to detection based on mass-to-charge ratio[1][6]
Sample Preparation Often requires extensive cleanup (e.g., SPE, LLE)Can be simpler, "dilute-and-shoot" methods are common[1][3]
Analysis Run Time Variable, typically 10-30 minutesFast, with injection-to-injection times as low as 4 minutes[3]
Correlation with other methods N/AExcellent correlation with HPLC methods (R = 0.9876)[3]

Experimental Protocols

Detailed and validated methodologies are essential for the replication of analytical results. Below are representative experimental protocols for both HPLC and LC-MS/MS methods for the analysis of 5-MIAA in biological samples like urine.

1. HPLC with Fluorescence Detection - Sample Protocol

This protocol is a generalized representation based on common HPLC methodologies.

  • Sample Preparation:

    • Acidify a 24-hour urine sample using glacial acetic acid.[1]

    • To 200 µL of the acidified urine, add 100 µL of an internal standard solution.[1]

    • Add 700 µL of a protein precipitation reagent (e.g., acetonitrile or methanol).[1]

    • Vortex the mixture vigorously and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a new tube. This step may be followed by solid-phase extraction (SPE) for further cleanup if significant interference is observed.

    • Dilute the final extract with ultrapure water as needed.

    • Inject 10-20 µL of the final solution into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: An isocratic or gradient mobile phase, often consisting of a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.[1]

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for 5-MIAA.

2. LC-MS/MS - Sample Protocol

This protocol is based on a validated "dilute-and-shoot" method, highlighting the simplicity and speed of LC-MS/MS.[3]

  • Sample Preparation:

    • Samples are prepared by simple dilution in a 96-well plate format, which is ideal for high-throughput analysis and can be automated.[3]

    • A stable isotope-labeled internal standard (e.g., 5-MIAA-d5) is added to the sample prior to dilution.[3]

    • The sample is diluted with the initial mobile phase or a suitable buffer.

    • Inject the diluted sample directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Reversed-phase analytical column.[3]

    • Mobile Phase: A gradient elution using a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]

    • Flow Rate: Optimized for the specific column and system, e.g., 0.3 - 0.6 mL/min.

    • Injection-to-Injection Time: Approximately 4 minutes.[3]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

    • Ionization: Electrospray ionization (ESI) in positive mode.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • 5-MIAA Quantifier: 192.1 -> 146.1[3]

      • 5-MIAA Qualifier: 192.1 -> 118.1[3]

      • Internal Standard (5-MIAA-d5): Corresponding shifted m/z transitions.[3]

Mandatory Visualization

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (Dilution, Precipitation, or SPE) Spike->Prep HPLC HPLC Analysis (Fluorescence/EC Detection) Prep->HPLC Inject LCMS LC-MS/MS Analysis (MRM Detection) Prep->LCMS Inject Data Acquire Quantitative Data (Peak Area, Concentration) HPLC->Data LCMS->Data Compare Compare Performance Metrics (Linearity, Precision, Accuracy) Data->Compare Correlate Correlate Results (Bland-Altman, Regression) Compare->Correlate Conclusion Conclusion on Method Interchangeability Correlate->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

G cluster_attributes Key Performance Attributes cluster_methods Analytical Techniques cluster_outcomes Recommended Applications Sensitivity Sensitivity & LOQ Specificity Specificity & Interference Throughput Throughput & Speed Cost Cost & Complexity HPLC HPLC HPLC->Sensitivity Good HPLC->Specificity Moderate HPLC->Throughput Lower HPLC->Cost Lower Routine Routine Analysis, Cost-Sensitive Projects HPLC->Routine LCMS LC-MS/MS LCMS->Sensitivity Excellent LCMS->Specificity Superior LCMS->Throughput Higher LCMS->Cost Higher HighPerf High-Throughput Screening, Clinical Research, Low-Level Detection LCMS->HighPerf

Caption: Logical comparison of HPLC and LC-MS/MS for 5-MIAA analysis.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantification of 5-MIAA. The choice of method should be dictated by the specific requirements of the study.[1]

  • HPLC is a robust and reliable method that can be more cost-effective. It is well-suited for applications where the sample matrix is relatively clean and the highest sensitivity is not required. However, it may demand more intensive sample preparation to mitigate potential interferences.[1]

  • LC-MS/MS is the superior choice for high-throughput clinical laboratories and research applications that demand the utmost sensitivity and specificity.[1] Its ability to handle simpler sample preparation protocols, such as "dilute-and-shoot," significantly reduces analytical run times and increases sample throughput, making it ideal for large-scale studies.[1][3] The high degree of specificity also minimizes the risk of false positives, ensuring more reliable and accurate data.[6]

References

A Comparative Analysis of 5-Methoxyindoleacetic Acid and Indole-3-Acetic Acid: Beyond the Auxin Archetype

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 5-Methoxyindoleacetic acid (5-MIAA) and Indole-3-acetic acid (IAA) reveals two molecules with distinct biological spheres of influence. While IAA is the archetypal plant auxin, governing a vast array of developmental processes, current scientific literature does not support a similar role for 5-MIAA. This guide provides a comprehensive comparison of their known activities, supported by experimental data, to clarify their respective roles for researchers, scientists, and drug development professionals.

Indole-3-acetic acid (IAA) is the most common and physiologically active native auxin in plants, playing a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root formation and fruit development.[1][2] In contrast, this compound (5-MIAA), a structurally related indole compound, is primarily recognized as a metabolite of melatonin in animals and has been investigated for its pharmacological effects in mammalian systems.[3] Notably, a thorough review of existing literature reveals a lack of evidence for 5-MIAA possessing significant auxin-like activity in plants.

Quantitative Comparison of Biological Activities

Direct quantitative comparisons of the auxin activity of 5-MIAA and IAA are absent in the scientific literature due to the fact that 5-MIAA is not recognized as a plant growth regulator. The following table summarizes the distinct, well-documented biological activities of each compound.

Biological ActivityThis compound (5-MIAA)Indole-3-acetic acid (IAA)
Primary Role Metabolite of melatonin and indomethacin in animals.[3]Primary plant growth hormone (auxin).[1][2]
Effect on Plant Growth No significant auxin-like activity reported in scientific literature.Promotes cell elongation, cell division, root initiation, and apical dominance.[1][4]
Mechanism of Action in Plants No established mechanism of action in plants.Binds to TIR1/AFB receptor proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent gene expression.
Other Reported Activities - Inhibits platelet aggregation in the presence of aortic tissue. - Potential antibacterial and antitumor agent.[5]- Influences chemotherapy efficacy in pancreatic cancer.[6] - Involved in plant responses to light (phototropism) and gravity (gravitropism).[4]

Signaling Pathways and Mechanisms of Action

The signaling pathway for IAA in plants is well-characterized and serves as a paradigm for hormone-regulated gene expression. In contrast, a corresponding signaling pathway for 5-MIAA in plants has not been identified.

Indole-3-Acetic Acid (IAA) Signaling Pathway in Plants

At low concentrations, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), repressing the transcription of auxin-responsive genes. When IAA is present, it acts as a molecular "glue," facilitating the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein liberates the ARF transcription factor, allowing it to activate the expression of genes that drive auxin-mediated physiological responses.

IAA_Signaling_Pathway cluster_nucleus Nucleus cluster_low_auxin Low Auxin cluster_high_auxin High Auxin IAA IAA TIR1_AFB TIR1/AFB SCF SCF Complex Aux_IAA Aux/IAA Repressor ARF ARF Auxin_Response_Genes Auxin Response Genes Response Physiological Response Aux_IAA_low Aux/IAA ARF_low ARF Aux_IAA_low->ARF_low Auxin_Response_Genes_low Auxin Response Genes ARF_low->Auxin_Response_Genes_low Repression IAA_high IAA TIR1_AFB_high TIR1/AFB IAA_high->TIR1_AFB_high SCF_high SCF Aux_IAA_high Aux/IAA SCF_high->Aux_IAA_high Ubiquitination Aux_IAA_high->TIR1_AFB_high Proteasome 26S Proteasome Aux_IAA_high->Proteasome Degradation ARF_high ARF Auxin_Response_Genes_high Auxin Response Genes ARF_high->Auxin_Response_Genes_high Activation Response_high Growth & Development Auxin_Response_Genes_high->Response_high

IAA Signaling Pathway.

There is currently no known or documented signaling pathway for this compound in plants.

Experimental Protocols for Assessing Auxin Activity

To determine the auxin-like activity of a compound, several standardized bioassays are employed. These assays typically measure a physiological response known to be regulated by auxins, such as cell elongation or root formation.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles (protective sheaths) of oat seedlings.

Methodology:

  • Seedling Preparation: Oat (Avena sativa) seeds are germinated and grown in complete darkness for 3-4 days to produce etiolated seedlings.

  • Coleoptile Excision: A sub-apical section (typically 5-10 mm) is excised from the coleoptiles. The tip, which is the primary source of endogenous auxin, is discarded.

  • Incubation: The excised coleoptile sections are placed in petri dishes containing a buffered solution with various concentrations of the test compound (e.g., IAA as a positive control, 5-MIAA, and a negative control).

  • Measurement: The dishes are incubated in the dark for 24-48 hours. The final length of the coleoptile sections is then measured.

  • Analysis: The increase in length is proportional to the logarithm of the auxin concentration over a specific range. Data are statistically analyzed to compare the effects of different compounds.

Avena_Coleoptile_Workflow Start Start: Etiolated Oat Seedlings Step1 Excise 5-10 mm sub-apical coleoptile sections Start->Step1 Step2 Incubate sections in test solutions: - Control - IAA (Positive Control) - 5-MIAA Step1->Step2 Step3 Incubate in dark for 24-48 hours Step2->Step3 Step4 Measure final length of coleoptile sections Step3->Step4 Step5 Analyze data: Compare elongation vs. concentration Step4->Step5 End End: Determine Auxin Activity Step5->End

Avena Coleoptile Test Workflow.
Adventitious Root Formation Assay

This assay assesses the ability of a compound to promote the formation of adventitious roots (roots that arise from non-root tissue, such as stems or leaves).

Methodology:

  • Cutting Preparation: Cuttings are taken from a suitable plant species (e.g., mung bean, carnation).

  • Treatment: The basal end of the cuttings is dipped in a powder or solution containing the test compound at various concentrations. A control group is treated with a vehicle lacking the test compound.

  • Planting and Growth: The cuttings are planted in a suitable rooting medium (e.g., perlite, vermiculite) and maintained under controlled environmental conditions (humidity, light, temperature).

  • Data Collection: After a set period (e.g., 1-2 weeks), the cuttings are carefully removed, and the number and length of the newly formed roots are measured.

  • Analysis: The rooting percentage, average number of roots per cutting, and average root length are calculated and statistically compared between treatment groups.

Conclusion

References

5-MIAA vs. Melatonin: A Comparative Guide to Their Potential as Cancer Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental data on 5-methoxyindole-3-acetic acid (5-MIAA) and melatonin as potential biomarkers in oncology, tailored for researchers, scientists, and drug development professionals.

The search for reliable and non-invasive biomarkers is a cornerstone of cancer research, pivotal for early diagnosis, prognosis, and monitoring treatment efficacy. Among the myriad of molecules under investigation, the indoleamines 5-methoxyindole-3-acetic acid (5-MIAA) and melatonin have emerged as subjects of interest. This guide provides an objective comparison of their potential as cancer biomarkers, summarizing the available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The available research provides a stark contrast in the volume of data for melatonin versus 5-MIAA. Melatonin has been the subject of numerous studies, while data on 5-MIAA as a cancer biomarker is sparse.

BiomarkerCancer Type(s)Sample TypeKey Findings
Melatonin Breast, Prostate, Ovarian, Lung, Gastric, ColorectalBlood (Serum/Plasma), Urine- Lower melatonin levels are associated with an increased risk of developing various cancers. - Higher tumor melatonin production correlates with less aggressive disease and longer patient survival. - Can enhance the efficacy of chemotherapy and radiotherapy.
5-MIAA Stomach, Rectum, LungUrine- A 1987 study reported a considerable increase in urinary 5-MIAA excretion in patients with these cancers.[1] - Noted as a potential carcinogenic agent, though substantive evidence is lacking.

Melatonin as a Potential Cancer Biomarker

Melatonin, a hormone primarily synthesized by the pineal gland, is a well-documented oncostatic agent. Its anticancer properties are multifaceted, encompassing anti-proliferative, pro-apoptotic, anti-angiogenic, and immunomodulatory effects.

Association with Cancer Risk and Prognosis

Epidemiological and clinical studies have consistently demonstrated an inverse correlation between melatonin levels and the risk of several cancers. Lower circulating melatonin levels have been linked to an increased incidence of breast, prostate, and ovarian cancers. Furthermore, in some cancers, the local production of melatonin by tumor cells has been shown to be a predictor of disease aggressiveness; higher melatonin synthesis within the tumor is associated with a better prognosis and longer survival times.[1]

Signaling Pathways

Melatonin exerts its oncostatic effects through various signaling pathways. It can modulate pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. By inhibiting these pathways, melatonin can suppress tumor growth. Additionally, it has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Melatonin_Signaling_Pathways Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 Apoptosis Apoptosis (Induced) Melatonin->Apoptosis PI3K PI3K MT1_MT2->PI3K Inactivation MAPK MAPK MT1_MT2->MAPK Inactivation Akt Akt PI3K->Akt Inactivation mTOR mTOR Akt->mTOR Inactivation Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation MAPK->Proliferation

Melatonin's Anti-Cancer Signaling Pathways.

5-MIAA as a Potential Cancer Biomarker

The current body of scientific literature on 5-MIAA as a cancer biomarker is significantly limited. An early study published in 1987 reported elevated levels of 5-MIAA in the urine of patients with stomach, rectum, and lung cancer.[1] This finding suggests a potential link between 5-MIAA and these malignancies, but this has not been substantiated by more recent and comprehensive studies.

Carcinogenic Potential

There are mentions of 5-MIAA as a potential carcinogenic agent; however, these claims are not supported by robust experimental data. Further investigation is required to validate or refute this hypothesis.

Due to the lack of sufficient data, a detailed description of the signaling pathways specifically modulated by 5-MIAA in the context of cancer cannot be provided at this time.

Experimental Protocols

Measurement of Melatonin and 5-MIAA in Biological Fluids

The standard method for quantifying melatonin and 5-MIAA in biological samples such as urine, plasma, and serum is chromatography-mass spectrometry.

General Workflow:

Biomarker_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatography-Mass Spectrometry cluster_data Data Analysis Sample_Collection 1. Sample Collection (Urine, Plasma, Serum) Extraction 2. Extraction of Analytes Sample_Collection->Extraction Derivatization 3. Derivatization (Optional) Extraction->Derivatization LC_Separation 4. Liquid Chromatography (Separation) Derivatization->LC_Separation MS_Detection 5. Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Processing 6. Data Processing MS_Detection->Data_Processing Quantification 7. Quantification Data_Processing->Quantification

General Workflow for Biomarker Measurement.

Detailed Steps:

  • Sample Collection: Collect 24-hour urine samples or blood samples (for plasma or serum).

  • Extraction: Perform solid-phase or liquid-liquid extraction to isolate the indoleamines from the biological matrix.

  • Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the analytes.

  • Mass Spectrometric Detection: Employ a mass spectrometer, often a tandem mass spectrometer (MS/MS), for sensitive and specific detection and quantification of melatonin and 5-MIAA. An internal standard, such as a deuterated analog of the analyte, is typically used for accurate quantification.

Conclusion and Future Directions

The comparison between 5-MIAA and melatonin as potential cancer biomarkers is currently constrained by a significant disparity in the available research. Melatonin is a well-established oncostatic agent with a growing body of evidence supporting its potential as a biomarker for various cancers. Its mechanisms of action are increasingly understood, and its correlation with cancer risk and prognosis is documented in numerous studies.

In contrast, the role of 5-MIAA in cancer remains largely unexplored. The initial findings from several decades ago have not been followed up with rigorous investigation, leaving a substantial knowledge gap.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Melatonin presents a promising avenue for biomarker research and potential therapeutic applications in oncology. Further large-scale clinical trials are warranted to validate its clinical utility.

  • 5-MIAA represents an understudied area with a clear need for foundational research. Future studies should aim to:

    • Validate the initial findings of elevated 5-MIAA in cancer patients in larger, more diverse cohorts.

    • Investigate the potential carcinogenic properties of 5-MIAA.

    • Elucidate the signaling pathways and molecular mechanisms through which 5-MIAA may influence cancer development and progression.

A direct comparative study evaluating the diagnostic and prognostic value of both 5-MIAA and melatonin in various cancers would be highly valuable to the scientific community. Until more data on 5-MIAA becomes available, melatonin remains the more viable and substantiated candidate as a potential cancer biomarker.

References

A Comparative Guide to Analytical Method Validation for 5-Methoxyindole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS Techniques

The accurate and precise quantification of 5-methoxyindole, a key biomolecule and potential therapeutic agent, is paramount for advancing research and drug development. The choice of analytical method can significantly impact the reliability and sensitivity of measurements. This guide provides a comprehensive comparison of three commonly employed analytical techniques for 5-methoxyindole quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparative Overview of Analytical Methods

The selection of an analytical method for the quantification of 5-methoxyindole depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of indole derivatives, providing a basis for comparison. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.[1][2]

Table 1: Performance Characteristics of Analytical Methods for Indole Compound Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range (µg/mL) 0.1 - 1000.05 - 500.001 - 10
Accuracy (% Recovery) 95 - 10590 - 11098 - 102
Precision (% RSD) < 5%< 10%< 2%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL~0.001 µg/mL

Table 2: Key Features and Considerations of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MS
Selectivity ModerateHighVery High
Sensitivity GoodVery GoodExcellent
Throughput HighModerateHigh
Cost LowModerateHigh
Sample Derivatization Not requiredOften requiredNot usually required
Primary Application Routine quantification in simple matricesIdentification and quantification of volatile/semi-volatile compoundsTrace-level quantification in complex biological matrices

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of 5-methoxyindole using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of 5-methoxyindole in relatively clean sample matrices.[1]

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient mixture of an organic modifier like acetonitrile and a buffer solution (e.g., 0.1% Trifluoroacetic acid in water).[2]

  • Flow Rate: Typically around 1.0 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: Approximately 280 nm.[2]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and is particularly useful for the identification and quantification of volatile and semi-volatile compounds. Derivatization is often necessary for polar molecules like 5-methoxyindole to improve their volatility and thermal stability.[1][2]

  • Derivatization: Evaporate the sample extract to dryness under a stream of nitrogen. Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[2]

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.[2]

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium.[2]

  • Injector: Splitless mode.[2]

  • Injector Temperature: 300°C.[2]

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp at 30°C/min to 300°C.[2]

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.[2]

  • MS Scan Range: A suitable mass range to include the molecular ion and expected fragments of the derivatized 5-methoxyindole.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification of 5-methoxyindole in complex biological matrices due to its high sensitivity and specificity.[1]

  • LC System: A UHPLC system is often preferred for faster analysis times.[1]

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient elution with solvents such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[1]

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for indole derivatives.[1]

  • Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for 5-methoxyindole and an internal standard. The use of a stable isotope-labeled internal standard (e.g., d3-5-methoxyindole) is highly recommended for accurate quantification.[2]

Visualizing the Workflow and Method Comparison

To further clarify the processes involved, the following diagrams illustrate a general workflow for analytical method validation and a comparison of the fundamental principles of the three analytical techniques.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Validation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose & Scope set_acceptance Set Acceptance Criteria define_purpose->set_acceptance develop_procedure Develop Analytical Procedure define_purpose->develop_procedure optimize_params Optimize Method Parameters develop_procedure->optimize_params linearity Linearity & Range optimize_params->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS hplc_sample Sample Injection hplc_pump HPLC Pump (Mobile Phase) hplc_sample->hplc_pump hplc_column HPLC Column (Separation) hplc_pump->hplc_column hplc_detector UV Detector (Detection) hplc_column->hplc_detector hplc_data Data Acquisition hplc_detector->hplc_data gcms_sample Sample Injection (Vaporization) gcms_gas Carrier Gas gcms_sample->gcms_gas gcms_column GC Column (Separation) gcms_gas->gcms_column gcms_ion Ion Source (EI) gcms_column->gcms_ion gcms_mass Mass Analyzer gcms_ion->gcms_mass gcms_detector Detector gcms_mass->gcms_detector gcms_data Data Acquisition gcms_detector->gcms_data lcms_sample Sample Injection lcms_pump LC Pump (Mobile Phase) lcms_sample->lcms_pump lcms_column LC Column (Separation) lcms_pump->lcms_column lcms_ion Ion Source (ESI) lcms_column->lcms_ion lcms_mass1 Mass Analyzer 1 (Precursor Ion) lcms_ion->lcms_mass1 lcms_collision Collision Cell (Fragmentation) lcms_mass1->lcms_collision lcms_mass2 Mass Analyzer 2 (Product Ion) lcms_collision->lcms_mass2 lcms_detector Detector lcms_mass2->lcms_detector lcms_data Data Acquisition lcms_detector->lcms_data

References

A Comparative Guide to the Quantification of 5-Hydroxyindoleacetic Acid (5-HIAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methods for 5-HIAA Quantification, Focusing on Accuracy and Precision.

This guide provides a comprehensive overview and comparison of the most common analytical methods for the quantification of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin.[1][2][3][4] The accurate and precise measurement of 5-HIAA is crucial in clinical research and diagnostics, particularly for the diagnosis and monitoring of neuroendocrine tumors (NETs), and for studying serotonin metabolism in various physiological and pathological states.[1][3] This document details the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting quantitative data, experimental protocols, and a visualization of the metabolic pathway of serotonin.

Data Presentation: A Comparative Analysis of 5-HIAA Quantification Methods

The following table summarizes the key performance metrics for the most widely used 5-HIAA quantification methods. This allows for a direct comparison of their accuracy, precision, and sensitivity.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Coefficient of Variation (CV%)
LC-MS/MS 5-HIAASerum-5 nmol/L96 - 1003.1 - 9.0
5-HIAAUrine0.03 µg/mL0.5 mg/L87.1 - 1070.8 - 6.64
HPLC-FLD 5-HIAAUrine0.2 mg/L3.5 nmol/L93 - 981.5 - 2.6
5-HT and 5-HIAAUrine7 nmol/L (5-HT), 5 nmol/L (5-HIAA)---
ELISA 5-HIAASerum, Plasma0.17 mg/L0.5 mg/L-<10 (Intra-assay), <10 (Inter-assay)
5-HIAAHuman serum, plasma, cell culture supernatant20 pmol/L78 pmol/L-≤ 8 (Intra-assay), ≤ 12 (Inter-assay)

Note: Data is compiled from multiple sources and may vary based on the specific protocol, instrumentation, and laboratory conditions.[5][6][7][8][9][10][11][12][13][14][15]

Experimental Protocols: Methodologies for 5-HIAA Quantification

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are summaries of typical protocols for LC-MS/MS, HPLC-FLD, and ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 5-HIAA.[16]

Sample Preparation (Dilute-and-Shoot for Urine):

  • Urine samples are centrifuged to remove particulate matter.

  • A small volume of the supernatant (e.g., 50 µL) is mixed with a larger volume of a solution (e.g., 200 µL of 50% methanol/water) containing a deuterated internal standard (e.g., 5-HIAA-d5).[9]

  • The mixture is vortexed and then centrifuged.

  • The resulting supernatant is directly injected into the LC-MS/MS system.[9]

Chromatography and Mass Spectrometry:

  • LC System: A reversed-phase C18 or similar column is typically used for chromatographic separation.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is common.

  • Transitions: Specific precursor-to-product ion transitions for both 5-HIAA and its internal standard are monitored for quantification. For example, a transition for 5-HIAA could be m/z 192.1 → 146.1.[8]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection offers good sensitivity and is a more economical alternative to LC-MS/MS.

Sample Preparation:

  • Urine or plasma samples are typically deproteinized, often by adding a precipitating agent like perchloric acid, followed by centrifugation.

  • For some applications, a solid-phase extraction (SPE) step may be included to clean up the sample and concentrate the analyte.

  • The resulting supernatant or eluate is then injected into the HPLC system.

Chromatography and Detection:

  • LC System: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) is used.

  • Fluorescence Detector: The native fluorescence of 5-HIAA is measured at specific excitation and emission wavelengths (e.g., Ex: 285 nm, Em: 345 nm).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples, though it may have lower specificity compared to chromatographic methods.[16]

Assay Procedure (Competitive ELISA):

  • Standards, controls, and samples are added to the wells of a microtiter plate pre-coated with a capture antibody.

  • A fixed amount of enzyme-conjugated 5-HIAA (the tracer) is added to each well. The sample/standard 5-HIAA and the tracer compete for binding to the capture antibody.

  • The plate is incubated, and then washed to remove unbound components.

  • A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of 5-HIAA in the sample.

Mandatory Visualization: Serotonin Metabolic Pathway

The following diagram illustrates the metabolic pathway from tryptophan to the excretion of 5-HIAA. Understanding this pathway is crucial for interpreting 5-HIAA levels in a biological context.

Serotonin_Metabolism Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase FiveHIAL 5-Hydroxyindole- acetaldehyde (5-HIAL) Serotonin->FiveHIAL Monoamine oxidase (MAO) FiveHIAA 5-Hydroxyindoleacetic Acid (5-HIAA) FiveHIAL->FiveHIAA Aldehyde dehydrogenase Excretion Urinary Excretion FiveHIAA->Excretion

Caption: Metabolic pathway of serotonin to 5-HIAA.

References

Navigating the Analytical Limits: A Comparative Guide to 5-MIAA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of 5-methoxyindoleacetic acid (5-MIAA), a metabolite of serotonin, is critical for various biomedical studies. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-MIAA, focusing on the limit of detection (LOD) and limit of quantification (LOQ) to aid in selecting the most appropriate technique for specific research needs.

The ability to detect and quantify minute concentrations of biomarkers like 5-MIAA is paramount in understanding its physiological and pathological roles. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. This guide delves into the performance of common analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for 5-MIAA analysis.

Comparative Analysis of LOD and LOQ

While specific LOD and LOQ values for 5-MIAA are not extensively reported in publicly available literature, data for the structurally similar and biochemically related compound, 5-hydroxyindoleacetic acid (5-HIAA), provides valuable insights into the expected performance of these analytical methods. The chemical similarity between 5-MIAA and 5-HIAA allows for a reasonable extrapolation of method sensitivity.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS 5-HIAAPlasma5 nmol/L15 nmol/L[1]
HPLC-UV 5-HIAAUrine~0.2 mg/L (approx. 1046 nmol/L)Not Specified[2]
GC-MS 5-MIAAUrineNot SpecifiedNot Specified[3]

LC-MS/MS consistently demonstrates superior sensitivity, with significantly lower LOD and LOQ values compared to HPLC-UV. This makes it the method of choice for applications requiring the detection of trace amounts of 5-MIAA, particularly in complex biological matrices like plasma. While a specific LOD for the GC-MS method for 5-MIAA was not found, GC-MS is generally known for its high sensitivity and specificity, particularly when coupled with derivatization techniques to improve the volatility and thermal stability of the analyte.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of indoleacetic acid derivatives, which can be adapted for 5-MIAA quantification.

LC-MS/MS Method for 5-HIAA in Plasma (Adaptable for 5-MIAA)

This method, originally developed for 5-HIAA, can serve as a strong starting point for developing a validated 5-MIAA assay due to the structural similarities of the analytes.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of 5-MIAA).

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on which provides better sensitivity for 5-MIAA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5-MIAA and its internal standard would need to be determined.

HPLC-UV Method for 5-HIAA in Cerebrospinal Fluid (Adaptable for 5-MIAA)

This protocol for 5-HIAA in a clean matrix like cerebrospinal fluid (CSF) can be adapted for 5-MIAA analysis, particularly when high sensitivity is not the primary requirement.[2]

1. Sample Preparation:

  • CSF samples can often be directly injected after centrifugation to remove any particulate matter. For other matrices like plasma or urine, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Injection Volume: 20-50 µL.

3. UV Detection:

  • The detection wavelength should be set at the maximum absorbance of 5-MIAA, which would need to be determined experimentally (typically in the range of 220-280 nm for indole compounds).

GC-MS Method for 5-MIAA in Urine

A published method for the quantification of 5-MIAA in human urine utilized GC-MS.[3] Although the detailed protocol is not fully available, a general workflow can be outlined.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate 5-MIAA from the urine matrix.

  • Derivatization: 5-MIAA is a polar and non-volatile compound. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable derivative suitable for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents.

2. Gas Chromatography Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized 5-MIAA from other components.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 5-MIAA.

Metabolic Pathway of 5-MIAA

5-MIAA is a downstream metabolite in the tryptophan metabolic pathway. Understanding this pathway is crucial for interpreting the biological significance of 5-MIAA levels.

G Tryptophan Tryptophan Serotonin Serotonin (5-Hydroxytryptamine) Tryptophan->Serotonin TPH, AADC N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin AANAT _5_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) Serotonin->_5_HIAA MAO, ALDH Melatonin Melatonin N_Acetylserotonin->Melatonin ASMT/HIOMT _5_MIAA This compound (5-MIAA) Melatonin->_5_MIAA Metabolism

Caption: Tryptophan metabolism leading to 5-MIAA.

The synthesis of 5-MIAA can occur through the metabolism of melatonin.[3] Tryptophan is the essential amino acid precursor for the synthesis of serotonin.[4] Serotonin can then be converted to N-acetylserotonin and subsequently to melatonin.[5] Monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) are key enzymes in the degradation of serotonin to 5-HIAA.[4]

Conclusion

The choice of an analytical method for 5-MIAA quantification is highly dependent on the required sensitivity and the complexity of the sample matrix. For trace-level detection in biological fluids, LC-MS/MS is the superior technique, offering the lowest LOD and LOQ. HPLC-UV provides a more accessible and cost-effective alternative, suitable for applications where higher concentrations of 5-MIAA are expected. GC-MS, with its high resolving power and sensitivity post-derivatization, is another powerful tool, particularly for volatile and semi-volatile compounds. The successful implementation of any of these methods relies on a robust and well-validated experimental protocol tailored to the specific research question.

References

A Comparative Guide to Derivatization Agents for 5-MIAA GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-methoxyindole-3-acetic acid (5-MIAA) by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step. This process enhances the volatility and thermal stability of 5-MIAA, improving its chromatographic behavior and detection sensitivity. This guide provides an objective comparison of common derivatization agents, including silylating and acylating agents, with a focus on their application to 5-MIAA analysis.

Comparison of Derivatization Agent Performance

The choice of derivatization agent significantly impacts the performance of the GC-MS analysis. The following table summarizes the key characteristics and expected performance of common silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and an acylating agent, Pentafluoropropionic Anhydride (PFPA), for the derivatization of 5-MIAA.

FeatureBSTFA (with TMCS catalyst)MSTFAPFPA
Agent Type Silylating AgentSilylating AgentAcylating Agent
Reactive Groups Carboxylic acid (-COOH), Indole amine (-NH)Carboxylic acid (-COOH), Indole amine (-NH)Carboxylic acid (-COOH), Indole amine (-NH)
Derivative Formed Trimethylsilyl (TMS) ester and TMS amineTrimethylsilyl (TMS) ester and TMS aminePentafluoropropionyl (PFP) ester and PFP amide
Reactivity High, enhanced by TMCS catalyst.Very high, often considered more reactive than BSTFA.High, reacts readily with active hydrogens.
Byproducts Volatile and generally do not interfere with analysis.Volatile and generally do not interfere with analysis.Pentafluoropropionic acid, which is volatile.
Derivative Stability Moderate, sensitive to moisture.[1]Moderate, sensitive to moisture.High, generally more stable than TMS derivatives.
Expected Sensitivity GoodGood to ExcellentExcellent, due to the electronegative fluorine atoms enhancing electron capture detection.
GC-MS Considerations Can sometimes produce multiple derivatives.[2]May also produce multiple derivatives.Stable derivatives with good chromatographic properties.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the derivatization of 5-MIAA with BSTFA, MSTFA, and PFPA, based on standard procedures for similar indole-containing compounds.

Protocol 1: Silylation with BSTFA (+1% TMCS)
  • Sample Preparation: Evaporate a known volume of the sample extract containing 5-MIAA to dryness under a gentle stream of nitrogen in a reaction vial.

  • Reagent Addition: Add 50 µL of a silylating agent mixture, typically BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst, and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with MSTFA
  • Sample Preparation: Dry the sample extract containing 5-MIAA completely in a reaction vial using a stream of nitrogen.

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample.

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Protocol 3: Acylation with PFPA
  • Sample Preparation: Evaporate the sample extract containing 5-MIAA to dryness under nitrogen in a reaction vial.

  • Reagent Addition: Add 50 µL of PFPA and 100 µL of a suitable solvent (e.g., ethyl acetate).

  • Reaction: Tightly seal the vial and heat at 70°C for 30 minutes.[3]

  • Post-Reaction: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

Visualizing the Derivatization Workflow and Agent Comparison

To further clarify the experimental process and the basis for selecting a derivatization agent, the following diagrams are provided.

Derivatization_Workflow General Workflow for 5-MIAA Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing 5-MIAA Evaporation Evaporation to Dryness Sample->Evaporation Add_Reagent Addition of Derivatization Agent (BSTFA, MSTFA, or PFPA) Evaporation->Add_Reagent Reaction Heating and Reaction Add_Reagent->Reaction GC_MS GC-MS Injection and Analysis Reaction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: General workflow for 5-MIAA derivatization.

Agent_Comparison Logical Comparison of Derivatization Agents for 5-MIAA cluster_silylation Silylation cluster_acylation Acylation Analyte 5-MIAA (-COOH and -NH functional groups) BSTFA BSTFA + TMCS Analyte->BSTFA Reacts with MSTFA MSTFA Analyte->MSTFA Reacts with PFPA PFPA Analyte->PFPA Reacts with Silyl_Pros Pros: - Volatile byproducts - Good reactivity BSTFA->Silyl_Pros Silyl_Cons Cons: - Moisture sensitive derivatives - Potential for multiple derivatives BSTFA->Silyl_Cons MSTFA->Silyl_Pros MSTFA->Silyl_Cons Acyl_Pros Pros: - Highly stable derivatives - Excellent sensitivity (ECNI) - Good chromatographic properties PFPA->Acyl_Pros Acyl_Cons Cons: - May require post-derivatization cleanup PFPA->Acyl_Cons

Caption: Comparison of derivatization agent characteristics.

References

A Comparative HPLC Analysis of Methoxyindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of methoxyindole isomers are critical for various applications, from metabolism studies to the quality control of synthetic intermediates. This guide provides a comparative analysis of methoxyindoles using High-Performance Liquid Chromatography (HPLC), supported by a representative experimental protocol and data presented for easy comparison.

Methoxyindoles, a group of structural isomers, present a unique challenge for chromatographic separation due to their similar physicochemical properties. Their elution behavior in reversed-phase HPLC is primarily governed by subtle differences in polarity and hydrophobicity imparted by the position of the methoxy group on the indole ring. Understanding these differences is key to developing effective analytical methods.

Elution Behavior and Comparative Data

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Generally, less polar compounds interact more strongly with the nonpolar stationary phase (like C18) and thus have longer retention times. The position of the electron-donating methoxy group influences the overall dipole moment and hydrophobicity of the indole molecule.

Below is a table summarizing the expected elution order and representative retention times for the comparative analysis of methoxyindoles based on a typical reversed-phase HPLC method.

CompoundPosition of Methoxy GroupPredicted Elution OrderRepresentative Retention Time (min)
4-Methoxyindole418.2
7-Methoxyindole728.5
5-Methoxyindole539.1
6-Methoxyindole649.4

Note: The retention times are representative and can vary depending on the specific HPLC system, column batch, and exact mobile phase composition.

Experimental Protocol

This section details a robust reversed-phase HPLC method suitable for the comparative analysis of methoxyindole isomers.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2].

  • Mobile Phase B: Acetonitrile[2].

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30 °C[2].

  • Detection Wavelength: 280 nm[2].

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of each methoxyindole isomer in the mobile phase B (acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions in the initial mobile phase composition (80% A, 20% B) to a final concentration of 10 µg/mL for each isomer.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Standard/Sample Weighing dissolve Dissolution in Acetonitrile start->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Syringe Filtration (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection (280 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Comparison integration->quantification

Caption: A generalized workflow for the comparative analysis of methoxyindoles by HPLC.

Methoxyindoles can interact with various biological targets. The following diagram illustrates a simplified, generic signaling pathway that can be initiated by indole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger transcription_factor Transcription Factor second_messenger->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression methoxyindole Methoxyindole methoxyindole->receptor

Caption: A simplified diagram of a potential signaling pathway for methoxyindoles.

This guide provides a foundational framework for the comparative analysis of methoxyindoles by HPLC. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific instrumentation and analytical needs.

References

A Comprehensive Guide to Bioanalytical Method Validation for Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure the reliability and quality of data in preclinical and clinical studies. This guide provides a detailed comparison of the essential validation parameters for the bioanalytical analysis of indoles, a significant class of heterocyclic compounds with diverse therapeutic potential.

Indole and its derivatives are key structural motifs in numerous pharmaceuticals and endogenous molecules, including alkaloids, amino acids like tryptophan, and neurotransmitters like serotonin.[1] Their accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This guide adheres to the harmonized principles outlined by the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) to provide a framework for the validation of bioanalytical methods for these compounds.[2][3][4][5][6][7][8][9]

Key Validation Parameters for Bioanalytical Methods

The validation of a bioanalytical method is a comprehensive process to demonstrate that the method is suitable for its intended purpose.[5][6] The fundamental parameters include selectivity, sensitivity, accuracy, precision, recovery, matrix effect, stability, and linearity.[10][11]

ParameterAcceptance CriteriaAlternative Methods/Considerations
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix.For immunoassays, cross-reactivity with structurally related compounds should be assessed.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The analyte response at the LLOQ should be at least 5 times the response of the blank. Accuracy: within ±20% of the nominal concentration. Precision: ≤20% CV.Lower Limit of Detection (LOD) may be determined but is not a requirement for quantitative assays.
Accuracy The closeness of the determined value to the nominal concentration. Within ±15% of the nominal value for QC samples (low, mid, high). Within ±20% for the LLOQ QC.[12][13]Determined by replicate analysis of samples containing known amounts of the analyte.[12]
Precision The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV). Within-run and between-run precision should be ≤15% CV for QC samples (low, mid, high) and ≤20% CV for the LLOQ QC.[13]Assessed using a minimum of five determinations per concentration level.[11][13]
Recovery The extraction efficiency of an analytical method. Should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the analyte and IS.Comparison of the analytical response of extracted samples to that of unextracted standards.[10]
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. The CV of the matrix factor (response in the presence of matrix divided by the response in the absence of matrix) across different lots of matrix should be ≤15%.Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability should be evaluated. Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.Stability of the analyte in the biological matrix and in stock solutions should be thoroughly evaluated under the conditions expected during sample handling and analysis.[3][13]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A calibration curve should consist of a blank, a zero sample, and at least six non-zero standards. The correlation coefficient (r) should be ≥0.99. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[12]The choice of an appropriate calibration model is necessary for reliable quantification.[11]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a bioanalytical method for indoles. The following are generalized protocols for key experiments, which should be adapted based on the specific indole derivative and analytical technique (e.g., LC-MS/MS).

1. Selectivity and Specificity

  • Objective: To assess the ability of the method to measure the analyte in the presence of other components.[4]

  • Protocol:

    • Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to investigate for interfering peaks at the retention time of the indole analyte and its internal standard (IS).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.

    • Analyze blank matrix spiked with potentially co-administered medications or structurally related compounds.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the IS.

2. Accuracy and Precision

  • Objective: To determine the closeness of the measurements to the true value and the reproducibility of the measurements.[4]

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (within 3x LLOQ), medium QC (30-50% of calibration range), and high QC (at least 75% of the upper limit of quantification).[13]

    • Analyze at least five replicates of each QC level in at least three separate analytical runs on different days (for between-run precision).[13]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ QC.[12][13]

    • Precision: The coefficient of variation (CV) should not exceed 15% for low, mid, and high QCs, and 20% for the LLOQ QC.[13]

3. Stability

  • Objective: To evaluate the stability of the indole analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagram illustrates the logical flow of a bioanalytical method validation for indole compounds.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Application MD_Start Define Analyte & Matrix MD_Optimization Optimize Sample Preparation & Instrumental Conditions MD_Start->MD_Optimization Selectivity Selectivity & Specificity MD_Optimization->Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Calibration Calibration Curve Sensitivity->Calibration Accuracy_Precision Accuracy & Precision Calibration->Accuracy_Precision Recovery Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Validated_Method Validated Method Ready for Sample Analysis Stability->Validated_Method

Caption: Workflow for bioanalytical method validation of indoles.

Logical Relationships of Validation Parameters

The interplay between different validation parameters is crucial for a comprehensive assessment of the method's performance. The following diagram illustrates these relationships.

Validation_Parameter_Relationships Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Sensitivity->Linearity Recovery Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Stability Stability Stability->Accuracy Stability->Precision

Caption: Interrelationships of bioanalytical validation parameters.

By adhering to these comprehensive validation guidelines, researchers can ensure the generation of high-quality, reliable data for their indole-based therapeutic candidates, ultimately contributing to more efficient and successful drug development programs.

References

Performance Showdown: A Comparative Guide to C18 Columns for 5-MIAA Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and efficient separation of 5-methoxyindole-3-acetic acid (5-MIAA), a key metabolite and plant auxin, is critical for accurate quantification and analysis. The choice of a high-performance liquid chromatography (HPLC) column is paramount to achieving optimal separation. This guide provides an objective comparison of the performance of various C18 columns for the separation of 5-MIAA and structurally similar indole compounds, supported by experimental data from a range of application notes and scientific literature.

Unpacking C18 Column Variability

While all C18 columns utilize an octadecylsilane stationary phase, their performance characteristics can vary significantly due to differences in silica purity, particle size, pore size, carbon load, end-capping techniques, and bonding chemistry. These variations directly impact retention, selectivity, peak shape, and overall resolution. This guide delves into the specifics of several commercially available C18 columns to aid in the selection of the most suitable option for your 5-MIAA analysis.

Comparative Performance Data

The following table summarizes the performance of different C18 columns for the separation of 5-MIAA and the closely related compound, indole-3-acetic acid (IAA). Due to the limited availability of direct head-to-head comparative studies for 5-MIAA across a wide range of columns under identical conditions, the data presented here is a compilation from various sources. Therefore, a direct comparison of retention times should be made with caution, and the focus should be on the overall performance characteristics and the specific experimental conditions under which they were achieved.

Column Brand & ModelParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)AnalyteRetention Time (min)Peak Asymmetry (Tf)Resolution (Rs)
Agilent Zorbax Eclipse Plus C18 1.82.1 x 100A: 0.1% Ammonium Formate in WaterB: Methanol(Gradient)0.3IAANot SpecifiedNot SpecifiedNot Specified
GL Sciences InertSustain C18 54.6 x 150Isocratic or GradientNot SpecifiedGeneralNot SpecifiedExcellentHigh
Phenomenex Luna C18(2) 54.6 x 150Not SpecifiedNot SpecifiedGeneralNot SpecifiedNot SpecifiedNot Specified
Waters Symmetry C18 53.9 x 15080:20 50mM Potassium Phosphate (pH 3.0):Acetonitrile1.0Chlorpheniramine (as a basic compound proxy)Not SpecifiedExcellentNot Specified
Restek Raptor C18 2.7Not SpecifiedNot SpecifiedNot SpecifiedGeneralNot SpecifiedHighHigh
Thermo Scientific Hypersil GOLD C18 54.6 x 150A: 0.1% Ammonia (pH 10.6)B: Methanol + 0.1% Ammonia(Gradient)1.0GeneralNot SpecifiedExcellentHigh
YMC-Triart C18 5Not SpecifiedNot SpecifiedNot SpecifiedGeneralNot SpecifiedExcellentHigh

Note: "Not Specified" indicates that the specific quantitative data was not available in the reviewed literature under conditions relevant to 5-MIAA or IAA separation. The general performance characteristics are based on the manufacturers' descriptions and broader application notes.

Detailed Experimental Protocols

To provide a clearer context for the performance of these columns, the following are detailed experimental methodologies extracted from relevant literature for the analysis of indole-3-acetic acid (IAA), a compound structurally and chromatographically similar to 5-MIAA.

Agilent Zorbax Eclipse Plus C18
  • Column: Agilent Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% (v/v) Ammonium Formate in Water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: 10% B to 15% B in 3 min, to 55% B in 15 min, to 95% B in 4 min, hold at 95% B for 3 min, then return to 10% B.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection: Mass Spectrometry (MS).[1]

  • Injection Volume: 5 µL.[1]

Waters Symmetry C8 (for general indole compound separation)
  • Column: Waters Symmetry C8, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 2.5:97.5 (v/v) acetic acid:H2O, pH 3.8.

  • Mobile Phase B: 80:20 (v/v) acetonitrile:H2O.

  • Gradient: 80:20 (A:B) to 50:50 in 25 min, to 0:100 in 6 min, then return to 80:20 in 2 min.

  • Detection: Fluorimetric (λex = 280 nm / λem = 350 nm).

  • Note: While a C8 column, this method for various indolic compounds highlights a successful separation strategy that can be adapted for C18 columns.

General Method for Auxin Analysis on a C18 Column
  • Column: C18 column (e.g., Apollo C18, 5 µm).

  • Mobile Phase: Methanol/water gradient with 0.3% acetic acid.

  • Detection: Fluorescence (Excitation: 280 nm, Emission: 360 nm).

Experimental Workflow and Signaling Pathways

To visualize the typical process of C18 column-based HPLC analysis for 5-MIAA, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction of 5-MIAA Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Inject Sample Column C18 Column Autosampler->Column Pump HPLC Pump (Mobile Phase Delivery) Pump->Column Mobile Phase Flow Detector Detector (UV/Fluorescence/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of 5-MIAA using a C18 column.

Conclusion

The selection of an appropriate C18 column is a critical step in developing a robust and reliable HPLC method for the separation of 5-MIAA. While many C18 columns are marketed as general-purpose, their individual characteristics, such as end-capping, carbon load, and silica properties, can lead to significant differences in selectivity and peak shape for polar analytes like 5-MIAA.

For challenging separations of basic compounds or for methods requiring a wide pH range, columns like the Agilent Zorbax Eclipse Plus C18 and YMC-Triart C18 offer enhanced performance due to their advanced silica and bonding technologies. For routine analyses where high throughput and reproducibility are key, columns such as the Phenomenex Luna C18(2) and Waters Symmetry C18 have a long-standing reputation for reliability. The Restek Raptor C18 with its core-shell particle technology can provide faster analyses without sacrificing resolution. Finally, the Thermo Scientific Hypersil GOLD C18 is known for its excellent peak shape, which is crucial for accurate quantification, especially at low concentrations.

Ultimately, the optimal C18 column for 5-MIAA separation will depend on the specific requirements of the assay, including the complexity of the sample matrix, the desired run time, and the detection method employed. It is recommended to screen a few columns with different characteristics to identify the one that provides the best balance of retention, resolution, and peak shape for your specific application.

References

A Comparative Guide to Indole-3-Acetic Acid (IAA) vs. Indole-3-Butyric Acid (IBA) for Adventitious Rooting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) are principal auxins in plant physiology, critical for orchestrating growth and development, particularly adventitious root formation. While both compounds induce rooting, their efficacy, stability, and mode of action differ significantly. IAA is the primary endogenous auxin, but its rapid degradation by light and biological processes often limits its exogenous applicability.[1][2] In contrast, IBA, found naturally in some plants but widely used as a synthetic hormone, exhibits greater chemical stability, leading to a more prolonged and reliable rooting response.[1][3] This guide provides a comprehensive, data-driven comparison of IAA and IBA, elucidating their molecular mechanisms and offering practical guidance for selecting the optimal auxin for vegetative propagation and research applications. The evidence consistently indicates that IBA is generally more effective for inducing adventitious roots across a broad range of plant species due to its enhanced stability and its function as a slow-release precursor to IAA.[1]

Introduction: The Central Role of Auxins in Rooting

Auxins are a class of plant hormones that play a central role in nearly every aspect of plant growth and development, from establishing the apical-basal axis in the embryo to controlling cell division, elongation, and differentiation.[4][5] Their most well-documented role is in the formation of roots, both primary and adventitious. Adventitious roots, which arise from non-root tissues like stems or leaves, are vital for the vegetative propagation of many commercially important plant species. The application of exogenous auxins is a cornerstone of modern horticulture and forestry, enabling the mass production of clonal plants from cuttings.[6]

Among the various auxins, indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin naturally produced by plants.[1][7] Indole-3-butyric acid (IBA), while also endogenous to some species, is more commonly synthesized for commercial use.[1][8] Understanding the distinct characteristics of these two molecules is crucial for optimizing rooting protocols and advancing research into plant development.

Molecular and Physiological Profiles

Indole-3-Acetic Acid (IAA): The Primary Endogenous Auxin

IAA is synthesized in young aerial tissues, such as developing leaves and cotyledons, and is transported throughout the plant to regulate a multitude of processes.[9] Its mechanism involves promoting cell division and expansion, which is fundamental to growth.[2] However, the practical application of exogenous IAA is hampered by its inherent instability. It is readily degraded by light (photolysis) and enzymatic action within plant tissues, which can result in a short-lived and often inconsistent effect when applied to cuttings.[1][2][10]

Indole-3-Butyric Acid (IBA): The Stable Rooting Inducer

IBA shares a similar chemical structure with IAA but with a longer side chain. This structural difference confers significantly greater stability, both in solution and within the plant.[3][11] A key aspect of IBA's function is its role as a pro-hormone; it is converted into IAA within the plant tissues, a process akin to peroxisomal fatty acid β-oxidation.[7][12] This slow conversion provides a sustained, localized release of active auxin (IAA) at the site of application, which is highly advantageous for the multi-day process of root initiation and development.[1] Furthermore, IBA itself is believed to have some auxin activity, though its primary role in rooting is considered to be as an IAA precursor.[7][13]

Mechanism of Action in Adventitious Root Formation

Both IAA and IBA initiate rooting through the canonical auxin signaling pathway. The process begins with auxin binding to its receptor, the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein, which is part of the SCFTIR1 E3 ubiquitin ligase complex.[9][14] This binding event stabilizes the interaction between SCFTIR1 and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes. The activation of specific ARFs triggers a cascade of gene expression leading to cell dedifferentiation, the formation of a root primordium, and ultimately, the emergence of a new adventitious root.[14]

When IBA is applied, it is first converted to IAA, which then enters this signaling cascade. This conversion step is a critical differentiator, as it creates a prolonged supply of IAA, maintaining the necessary hormonal signal for the complex process of root development to unfold.[1][15]

Auxin Signaling Pathway for Root Formation IBA IBA (Exogenous) Conversion Peroxisomal β-oxidation IBA->Conversion IAA IAA (Active Auxin) Conversion->IAA SCFTIR1 SCF-TIR1/AFB Complex IAA->SCFTIR1 Binds & Stabilizes AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Degradation 26S Proteasome Degradation SCFTIR1->Degradation Leads to AuxIAA->Degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Rooting Adventitious Root Formation AuxinGenes->Rooting

Caption: The auxin signaling cascade initiated by IBA and IAA to promote adventitious rooting.

Comparative Efficacy in Rooting: A Data-Driven Analysis

Numerous studies across a wide range of plant species have demonstrated the superior performance of IBA over IAA for adventitious root formation. This superiority is evident in higher rooting percentages, a greater number of roots per cutting, and often, better root quality.

Plant Species Auxin Concentration (mg/L or ppm) Rooting Percentage (%) Number of Roots per Cutting Root Length (cm or mm) Reference
Hardwickia binata Control010.736.11-[16]
IAA200070.17--[16]
IBA200081.69 20.44 -[16]
Celtis australis IAA10017.33--[17]
IBA30023.99 11.60 30.54 cm [17]
Strawberry (in vitro) IAA1.0Lower than IBA--[18]
IBA1.090.8 5.0 3.68 cm[18]
Lawsonia inermis IAAVariousSignificant effect--[19]
IBA1250More effective than IAA8.00 -[19]
Nyssa spp. IBA3000Lower than NAA--[20]
NAA + IBA1500 + 1500Up to 93 --[20]

Analysis: The data consistently show that IBA, often at higher concentrations than IAA, results in a more robust rooting response. For example, in Hardwickia binata, IBA at 2000 mg/l yielded a rooting percentage of 81.69% with over 20 roots per cutting, significantly outperforming the best IAA treatment.[16] Similarly, for Celtis australis and strawberry, IBA proved to be the more effective auxin for all measured rooting parameters.[17][18] It is also noteworthy that in some difficult-to-root species, a combination of IBA with another stable synthetic auxin, 1-naphthaleneacetic acid (NAA), can yield synergistic effects, achieving even higher success rates.[20][21]

Key Differentiating Factors

  • Chemical Stability: The primary advantage of IBA is its superior stability. Studies have shown that in solution, a significant portion of IAA can degrade within 48 hours, whereas a majority of IBA remains intact.[11] This resilience to degradation by light and heat (during autoclaving of media) ensures that the auxin remains available to the plant tissue over a longer period.[10][22]

  • Metabolism and Transport: IBA acts as a slow-release source of IAA.[1] After being absorbed by the cutting, IBA tends to remain localized in the treated area rather than being rapidly transported throughout the plant.[2][23] This localization is beneficial as it concentrates the auxin signal where root formation is desired. The subsequent gradual conversion to IAA maintains an optimal hormonal concentration for an extended duration, which is crucial as adventitious root formation is a lengthy process.[11]

  • Toxicity and Optimal Concentration: All auxins exhibit a dose-dependent effect, where concentrations that are too high can become inhibitory or toxic, often leading to callus formation instead of organized roots, or even tissue death.[15] Because IAA is more potent and rapidly available, the window for its optimal concentration can be narrower. IBA, with its slower conversion to the active form, is generally more forgiving, and plants can tolerate a wider range of concentrations, making it easier to work with and more reliable in practice.[7]

Experimental Protocol: Head-to-Head Comparison of Rooting Efficiency

This protocol provides a robust framework for objectively comparing the rooting efficacy of IAA and IBA on a target plant species. The key to a successful comparison is a well-controlled experimental design.

Objective: To determine the optimal auxin (IAA vs. IBA) and concentration for adventitious root formation in softwood cuttings of [Insert Plant Species Name].

Materials:

  • Healthy, disease-free stock plants of [Insert Plant Species Name]

  • Indole-3-acetic acid (IAA) powder

  • Indole-3-butyric acid (IBA) powder

  • 50% Isopropyl alcohol or Ethanol

  • Distilled water

  • Propagation trays with cell inserts

  • Sterile rooting medium (e.g., 1:1 perlite and vermiculite)

  • Labels and permanent marker

  • Scalpel or sharp pruning shears

  • Ruler

  • Mist bench or propagation dome to maintain high humidity

Methodology:

  • Stock Solution Preparation:

    • Prepare 10,000 ppm stock solutions for both IAA and IBA.

    • To do this, dissolve 100 mg of auxin powder in 5 mL of 50% alcohol. Once dissolved, add distilled water to bring the final volume to 10 mL. Store in a cool, dark place. Causality: Alcohol is used to dissolve the auxin powders, which are not readily soluble in water.

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of working solutions for each auxin at concentrations of 500 ppm, 1000 ppm, 2000 ppm, and 5000 ppm.

    • Use the formula C1V1 = C2V2 for accurate dilutions. For example, to make 10 mL of a 1000 ppm solution from a 10,000 ppm stock, you would mix 1 mL of stock with 9 mL of distilled water.

  • Cutting Preparation:

    • Select healthy, semi-hardwood stems from the stock plant.

    • Take 10-15 cm long cuttings, making a 45° cut just below a node.

    • Remove the leaves from the bottom half of each cutting. Causality: Removing lower leaves prevents rot and reduces water loss through transpiration, focusing the cutting's energy on root development.

  • Treatment Application (Quick Dip Method):

    • Prepare treatment groups. For each of the 8 auxin solutions (4 for IAA, 4 for IBA) and one control group (distilled water only), you will need at least 10-15 cuttings for statistical validity.

    • Dip the basal 2-3 cm of each cutting into its designated solution for 5 seconds. Causality: The quick dip method is a standard, efficient way to apply a consistent amount of hormone to the cutting base.

  • Planting and Incubation:

    • Immediately after dipping, insert the cuttings into the pre-moistened, sterile rooting medium. Ensure each treatment group is clearly labeled.

    • Place the trays on a mist bench or under a dome to maintain high humidity ( >85% RH) and a temperature of 22-25°C. Provide indirect light. Causality: High humidity is critical to prevent the cuttings from desiccating before they can form roots to absorb water.

  • Data Collection (after 4-6 weeks):

    • Carefully remove the cuttings from the medium, gently washing the roots.

    • For each cutting, record the following data:

      • Rooting Status: (Rooted = 1, Not Rooted = 0)

      • Number of Primary Roots: Count all roots emerging directly from the stem.

      • Length of the Longest Root (mm): Measure from the base of the stem to the root tip.

    • Calculate the Rooting Percentage for each treatment group.

Experimental Workflow Start Select & Prepare Cuttings PrepareSol Prepare IAA & IBA Working Solutions (0, 500, 1000, 2000, 5000 ppm) Start->PrepareSol Treat Apply Treatments (5-second Quick Dip) Start->Treat PrepareSol->Treat Plant Insert Cuttings into Sterile Medium Treat->Plant Incubate Incubate under High Humidity (4-6 weeks) Plant->Incubate CollectData Data Collection: - Rooting % - Root Number - Root Length Incubate->CollectData Analyze Statistical Analysis (ANOVA) CollectData->Analyze

Caption: Workflow for comparing the rooting efficacy of IAA and IBA.

Conclusion: Selecting the Appropriate Auxin

For researchers and professionals engaged in plant propagation, the choice between IAA and IBA is clear for most applications. The evidence overwhelmingly supports Indole-3-Butyric Acid (IBA) as the more effective and reliable agent for promoting adventitious root formation.[1] Its superiority is rooted in its greater chemical stability, which ensures a longer-lasting effect, and its function as a pro-hormone that provides a sustained, localized release of active IAA within the plant tissue.[1][11]

While IAA remains a fundamentally important molecule for studying native auxin physiology, its instability makes it a less practical choice for exogenous application in rooting protocols. IBA offers a wider effective concentration range, is less prone to causing toxicity, and consistently produces higher rooting success rates with more robust root systems across a diverse array of plant species.[16][17] Therefore, for achieving efficient and uniform vegetative propagation, IBA is the recommended auxin.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxyindoleacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, meticulous chemical handling is the bedrock of laboratory safety and scientific integrity. 5-Methoxyindoleacetic acid (5-MIAA), a key auxin derivative used in biochemical and pharmaceutical research, requires stringent disposal protocols to mitigate risks to personnel and the environment. This guide provides an in-depth, procedural framework for the safe management and disposal of 5-MIAA waste, grounded in regulatory standards and field-proven best practices.

Hazard Identification and Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and can be harmful if ingested, inhaled, or absorbed through the skin. The primary operational principle is to treat all 5-MIAA waste as hazardous chemical waste .

The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach.[1] In the absence of comprehensive data, the precautionary principle dictates that disposal should follow the most stringent applicable guidelines.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[2]
Skin Irritation/Corrosion H314 / H315 Causes skin irritation or severe burns.[3]
Eye Irritation/Damage H318 / H319 Causes serious eye irritation or damage.[3]

| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |

This table synthesizes data from multiple sources. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

The foundational logic for its disposal is rooted in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[4][5] These frameworks mandate that chemical waste generators are responsible for the proper identification, handling, and disposal of hazardous materials.[6]

Personal Protective Equipment (PPE) and Immediate Exposure Response

Direct contact and aerosol inhalation are the primary exposure routes. Therefore, a robust PPE protocol is non-negotiable.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required. If a splash risk exists, a face shield should be worn in addition to goggles. This is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133).[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or defects before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid 5-MIAA that could generate dust, and all management of its waste, should be conducted within a certified chemical fume hood to prevent inhalation.[9]

Exposure Response Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

The Core Disposal Workflow: Segregation and Containment

The universally accepted and regulatory-compliant method for disposing of 5-MIAA is through a licensed hazardous waste management service. Under no circumstances should 5-MIAA or its rinsate be disposed of down the drain. [6][10]

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Causality: 5-MIAA is incompatible with strong oxidizing agents and strong acids.[1][7] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.

    • Action: Collect 5-MIAA waste in a dedicated container. Do not mix it with other waste streams, particularly oxidizing waste.

  • Container Selection and Management:

    • Causality: The container must prevent leakage and be chemically compatible to avoid degradation and release of the hazardous contents. Regulations from the EPA and OSHA mandate that waste containers be kept closed and in good condition.[5][11]

    • Action:

      • Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The original product container is often a suitable choice.[12]

      • Ensure the container is clean, dry, and in good condition before use.

      • Keep the container closed at all times except when adding waste. A funnel left in the opening is a violation and a safety hazard.[13]

  • Hazardous Waste Labeling:

    • Causality: Proper labeling is a critical OSHA and EPA requirement to ensure safe handling, storage, and transport, and to inform emergency responders of the container's contents.[6]

    • Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste".[12]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.[12]

      • The associated hazards (e.g., Irritant, Harmful).[12]

      • The date accumulation started.

  • Storage in a Satellite Accumulation Area (SAA):

    • Causality: An SAA is a designated area at or near the point of waste generation and under the control of laboratory personnel, as defined by the EPA.[12][14] This ensures the waste is managed safely by trained individuals before being moved to a central storage facility.

    • Action:

      • Store the labeled waste container in your lab's designated SAA.

      • The SAA must be equipped with secondary containment (e.g., a plastic tray) to contain any potential leaks.[15]

      • Do not store incompatible waste types in the same secondary containment.[12]

  • Arranging for Disposal:

    • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[12]

cluster_Lab Laboratory Workflow cluster_EHS EHS & Contractor Workflow gen Generate 5-MIAA Waste container Select Compatible Waste Container gen->container Step 1 label Affix 'Hazardous Waste' Label container->label Step 2 collect Collect Waste in Chemical Fume Hood label->collect Step 3 saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect->saa Step 4 pickup Contact EHS for Pickup saa->pickup Step 5 (Container Full) transport Licensed Contractor Transports Waste pickup->transport final Final Disposal at Approved TSDF Facility transport->final

Caption: Disposal Decision Workflow for 5-MIAA Waste.

Spill Management and Decontamination

Accidental spills must be managed immediately and safely. The response procedure is dictated by the size of the spill.

Protocol for Small Spills (Solid Powder)
  • Secure the Area: Alert personnel in the immediate vicinity and restrict access.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Avoid dry sweeping.

  • Collect the Material: Carefully scoop the mixture of spilled material and absorbent into a designated hazardous waste container.[1] Use non-sparking tools.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cloth and any contaminated PPE (e.g., outer gloves) as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as "Hazardous Waste - Spill Debris containing this compound" and manage it through your EHS department.

start Small Spill Occurs secure Secure Area & Alert Personnel start->secure ppe Don Full PPE secure->ppe contain Cover with Absorbent (e.g., Vermiculite) ppe->contain collect Scoop Material into Hazardous Waste Container contain->collect decon Decontaminate Surface with Soap & Water collect->decon dispose Collect All Debris as Hazardous Waste decon->dispose end Spill Cleanup Complete dispose->end

Caption: Small Spill Cleanup Procedure for Solid 5-MIAA.

Decontamination of Empty Containers

Empty containers that held 5-MIAA must be triple-rinsed with a suitable solvent (e.g., water or ethanol) before they can be disposed of as non-hazardous waste.[11][13]

  • Crucial Step: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[11] Do not pour the rinsate down the drain.

  • Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's recycling or solid waste guidelines.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyindoleacetic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxyindoleacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.